molecular formula C12H17NO B1344110 3-(3-Methylphenoxy)piperidine CAS No. 912761-71-8

3-(3-Methylphenoxy)piperidine

Cat. No.: B1344110
CAS No.: 912761-71-8
M. Wt: 191.27 g/mol
InChI Key: BTLCVZXSRONKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenoxy)piperidine is a high-purity piperidine-based compound supplied for research use only. This chemical serves as a versatile building block and key intermediate in medicinal chemistry and pharmaceutical development, particularly in the synthesis of more complex molecules that require the piperidine scaffold . Piperidine derivatives are fundamental structural components found in a wide range of bioactive compounds and approved therapeutics . As such, this compound is of significant value for chemists engaged in drug discovery, process development, and the exploration of structure-activity relationships (SAR). Stored in a cool, dry place away from oxidizing agents . Please note that this product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCVZXSRONKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624558
Record name 3-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-71-8
Record name 3-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive compounds. Its conformational flexibility and ability to engage in key binding interactions have rendered it a privileged scaffold in drug design. This guide delves into the specifics of a particular derivative, 3-(3-Methylphenoxy)piperidine, a molecule of interest for its potential applications in the development of novel therapeutics. The strategic placement of the 3-methylphenoxy group on the piperidine ring offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a compelling building block for creating targeted and efficacious drug candidates. This document serves as a comprehensive technical resource, consolidating critical information on its chemical identity, properties, synthesis, and potential roles in drug discovery.

Chemical Identity and Properties

CAS Number and Synonyms

The definitive identification of a chemical compound is paramount for accurate research and development. For this compound, there exists some ambiguity in publicly accessible databases. However, the most consistently cited Chemical Abstracts Service (CAS) number for the free base is 912761-71-8 . The hydrochloride salt of this compound is assigned CAS Number 1858241-01-6 [1].

Common synonyms for this compound include:

  • 3-(m-Tolyloxy)piperidine[2]

  • 3-(3-tolyloxy)piperidine

It is crucial for researchers to verify the identity of the compound using analytical data, especially when sourcing from commercial suppliers, given the potential for isomeric impurities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChemLite[3]
Molecular Weight 191.27 g/mol ChemicalBook[4][5]
Appearance White to cream to yellow to pale brown powder or crystalline powderThermo Fisher Scientific
Predicted XlogP 2.4PubChemLite[3]
InChI InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3PubChemLite[3]
SMILES CC1=CC(=CC=C1)OC2CCCNC2PubChemLite[3]

Note: Some properties are predicted based on computational models and should be confirmed through empirical testing.

Synthesis and Manufacturing

General Synthetic Workflow: Williamson Ether Synthesis

This method involves the reaction of a piperidine alcohol with an aryl halide or the reaction of an alcohol with a halogenated piperidine in the presence of a base. For the synthesis of this compound, the reaction between 3-hydroxypiperidine and 3-methylphenol (m-cresol) is a logical route.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3_hydroxypiperidine 3-Hydroxypiperidine Reaction Williamson Ether Synthesis 3_hydroxypiperidine->Reaction m_cresol m-Cresol m_cresol->Reaction Base Strong Base (e.g., NaH, K2CO3) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Reaction Target This compound Reaction->Target

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

  • Deprotonation of m-Cresol: To a solution of m-cresol (1.0 eq) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of N-protected 3-bromopiperidine or a similarly activated 3-piperidinyl electrophile (1.0 eq) in the same solvent. The use of an N-protecting group (e.g., Boc, Cbz) is highly recommended to prevent side reactions involving the piperidine nitrogen.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Deprotection (if necessary): If an N-protecting group was used, a final deprotection step is required. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Applications in Drug Development

The 3-aryloxypiperidine scaffold is a versatile pharmacophore found in a range of biologically active molecules. The introduction of a methyl group on the phenyl ring, as in this compound, can modulate the electronic and steric properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Potential as a Scaffold for CNS-active Agents

The lipophilic nature of the tolyloxy group can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). Derivatives of 3-phenoxypiperidine have been investigated for their potential as antidepressants and neuroprotective agents. The 3-methyl substituent can influence the binding affinity and selectivity for specific receptors or transporters in the brain.

Role in Modulating Receptor-Ligand Interactions

The piperidine nitrogen can act as a proton acceptor or a basic center, forming crucial ionic interactions with acidic residues in protein binding pockets. The phenoxy moiety can participate in hydrophobic and π-stacking interactions. The position of the methyl group can fine-tune these interactions, potentially enhancing selectivity for a particular receptor subtype.

G cluster_interactions Potential Binding Interactions cluster_outcomes Potential Outcomes in Drug Design Scaffold This compound Scaffold Ionic Ionic Interaction (Piperidine Nitrogen) Scaffold->Ionic Hydrophobic Hydrophobic Interaction (Tolyloxy Group) Scaffold->Hydrophobic PiStacking π-Stacking (Aromatic Ring) Scaffold->PiStacking Potency Enhanced Potency Ionic->Potency Selectivity Improved Selectivity Hydrophobic->Selectivity PK Favorable Pharmacokinetics PiStacking->PK

Caption: Logical relationships of the this compound scaffold in drug-receptor interactions.

Future Perspectives

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis and tunable physicochemical properties make it an attractive starting point for the development of new chemical entities. Future research efforts could focus on the synthesis and screening of libraries based on this scaffold against a variety of biological targets, particularly those within the CNS. A more definitive clarification of its CAS number in major chemical databases would undoubtedly facilitate and accelerate such research endeavors.

References

  • PubChemLite. This compound (C12H17NO). [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 3-(3-Methylphenoxy)piperidine, a molecule of significant interest within the broader class of phenoxypiperidine derivatives. While direct, extensive research on this specific compound is limited, this document synthesizes data from closely related analogs and the wider scientific literature to construct a predictive pharmacological profile. The core of this analysis points towards a potent interaction with central nervous system (CNS) targets, particularly the dopamine D4 receptor. This guide details plausible synthetic routes, explores the primary mechanism of action supported by empirical data from structural analogs, discusses secondary and potential tertiary pharmacological targets, and provides detailed experimental protocols for future research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this chemical scaffold.

Introduction: The Phenoxypiperidine Scaffold

The piperidine ring is a foundational heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for achieving high-affinity interactions with a multitude of biological targets.[2] When combined with a phenoxy moiety, the resulting phenoxypiperidine scaffold offers a versatile template for developing agents targeting CNS disorders, pain, and inflammation.[1][3][4] Derivatives of this class have been investigated as antidepressants, dopamine receptor modulators, histamine H3 receptor antagonists, and sigma-1 receptor ligands.[5][6][7][8]

This compound, with its specific substitution pattern—an ether linkage at the 3-position of the piperidine ring and a methyl group at the meta-position of the phenoxy ring—represents a precise chemical entity within this class. Understanding its pharmacological profile is key to unlocking its potential therapeutic applications.

Synthesis and Chemical Properties

While a specific, documented synthesis for this compound is not prominently available, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. A plausible and efficient route involves the Williamson ether synthesis.

Proposed Synthetic Pathway

A logical synthetic approach would start from commercially available 3-hydroxypiperidine and 3-methylphenol (m-cresol). The piperidine nitrogen would first need to be protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent N-alkylation. The protected alcohol can then be deprotonated with a strong base to form an alkoxide, which subsequently acts as a nucleophile to displace a leaving group on the aromatic ring, or more commonly, the phenol is deprotonated and reacts with a piperidine bearing a leaving group at the 3-position. A more standard Williamson approach is outlined below.

Experimental Protocol: Synthesis of this compound
  • Step 1: Protection of 3-Hydroxypiperidine.

    • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-3-hydroxypiperidine intermediate.

  • Step 2: Activation of the Hydroxyl Group.

    • Dissolve N-Boc-3-hydroxypiperidine in DCM and cool in an ice bath.

    • Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., TEA) to convert the hydroxyl group into a good leaving group (mesylate or tosylate).

    • Isolate the activated intermediate after aqueous workup.

  • Step 3: Williamson Ether Synthesis.

    • Dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the sodium phenoxide.

    • Add the N-Boc-3-(methylsulfonyloxy)piperidine intermediate to the reaction mixture.

    • Heat the mixture to facilitate the nucleophilic substitution reaction.

    • After completion, quench the reaction and extract the product, N-Boc-3-(3-methylphenoxy)piperidine.

  • Step 4: Deprotection.

    • Dissolve the protected product in a solvent like DCM or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc protecting group.

    • Stir until deprotection is complete.

    • Neutralize the mixture and extract the final product, this compound. Purify via column chromatography or distillation.

SynthesisWorkflow Start 3-Hydroxypiperidine BocProtection Boc Protection ((Boc)2O, TEA) Start->BocProtection Intermediate1 N-Boc-3-hydroxypiperidine BocProtection->Intermediate1 Activation Activation (MsCl, TEA) Intermediate1->Activation Intermediate2 N-Boc-3-(methylsulfonyloxy)piperidine Activation->Intermediate2 EtherSynthesis Williamson Ether Synthesis (m-cresol, NaH) Intermediate2->EtherSynthesis Intermediate3 N-Boc-3-(3-methylphenoxy)piperidine EtherSynthesis->Intermediate3 Deprotection Deprotection (TFA or HCl) Intermediate3->Deprotection End This compound Deprotection->End

Caption: Proposed synthesis workflow for this compound.

Pharmacological Profile

The pharmacological activity of this compound is predicted to be primarily centered on CNS receptors, based on compelling evidence from closely related structural analogs.

Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

The most direct and compelling evidence for the likely primary target of this compound comes from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor (D4R) antagonists.[9] In this work, a series of compounds were synthesized and evaluated for their binding affinity at the human D4R.

One of the key analogs synthesized, compound 8c , incorporates the precise 3-(3-methylphenoxy) group attached to a piperidine ring (albeit with gem-difluoro substitution at the 4-position). This compound demonstrated potent binding affinity for the dopamine D4 receptor, with a reported Kᵢ of 13 nM .[9] The high affinity of this analog strongly suggests that this compound itself is a potent D4R ligand.

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) of the D2-like family, which couples to Gαi/o proteins to inhibit adenylyl cyclase activity. Its expression is largely restricted to limbic areas of the brain, including the prefrontal cortex, amygdala, and hippocampus. This localized expression has made it an attractive target for treating neuropsychiatric disorders, such as schizophrenia and ADHD, with the potential for a more favorable side-effect profile compared to less selective dopamine antagonists.[9]

Compound/AnalogTargetAffinity (Kᵢ)Source
1-(4,4-difluoro-1-(imidazo[1,5-a]pyridin-6-ylmethyl)piperidin-3-yl)methyl)-3-methylbenzene (Analog 8c )Dopamine D4 Receptor13 nM[9]
Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a standard method to validate the affinity of this compound for the human dopamine D4 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand, such as [³H]-Spiperone or [³H]-N-methylspiperone.

      • Increasing concentrations of the test compound, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) determination, use a high concentration of a known D4R antagonist (e.g., 10 µM haloperidol or clozapine).

    • For total binding, add vehicle instead of a competing ligand.

  • Incubation and Analysis:

    • Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

D4R_Signaling cluster_membrane Cell Membrane Ligand This compound (Antagonist) Receptor Dopamine D4 Receptor Extracellular Intracellular Ligand->Receptor:f1 Blocks Dopamine Dopamine Dopamine->Receptor:f1 Activates G_Protein Gαi/o Protein Receptor:f2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Potential for Monoamine Transporter Inhibition

Structurally related phenoxymethyl)piperidine derivatives have been investigated for their potential as antidepressant agents.[6] A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed that these compounds inhibit the reuptake of biogenic amines (norepinephrine, serotonin, dopamine) in brain synaptosomal fractions.[6] This activity profile is comparable to that of the established antidepressant viloxazine. This suggests that the this compound scaffold may also possess affinity for one or more monoamine transporters (SERT, NET, DAT), which could contribute to a complex pharmacological profile and suggest potential utility in mood disorders.

Other Potential CNS Targets

The broader phenoxypiperidine class has been explored for a range of other CNS targets. While more speculative for this specific molecule, these represent logical avenues for secondary screening:

  • Sigma-1 (σ₁) Receptors: Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands, which are implicated in neuroprotection, cognition, and pain.[7]

  • Histamine H₃ Receptors: The histamine H₃ receptor, a GPCR that modulates neurotransmitter release, is another target for which piperidine-containing compounds have shown high affinity.[8]

  • Monoamine Oxidase (MAO): The piperidine nucleus is found in compounds with MAO inhibitory properties.[10] Given the structural similarity to other MAO inhibitors, this enzymatic target could be relevant.

Potential Therapeutic Applications

Based on the predicted pharmacological profile, with dopamine D4 receptor antagonism as the primary mechanism, this compound and its derivatives hold potential for the treatment of several CNS disorders:

  • Schizophrenia: D4R antagonists have long been pursued as antipsychotics, with the aim of treating cognitive and negative symptoms with fewer extrapyramidal side effects.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The role of dopamine in executive function makes the D4R a target for managing ADHD symptoms.

  • Anxiety and Depression: Modulation of the dopaminergic system in limbic brain regions could provide therapeutic benefits in mood and anxiety disorders.[1]

  • Substance Use Disorders: D4R antagonists are being investigated for their potential to modulate reward pathways and reduce drug-seeking behavior.

If the compound also possesses activity at monoamine transporters, its therapeutic profile could be expanded to include a broader range of depressive and anxiety disorders.

Conclusion and Future Directions

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro pharmacological characterization. This should include radioligand binding assays against a panel of CNS targets (especially D4, other dopamine receptors, and monoamine transporters) and functional assays to determine agonist versus antagonist activity. Subsequent in vivo studies in relevant animal models of psychosis, cognition, and depression will be crucial to validate its therapeutic potential. The exploration of structure-activity relationships around both the phenoxy and piperidine rings will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Available from: [Link].

  • Google Patents. US6040316A - 3-alkyl-3-phenyl-piperidines.
  • Gassama, A., et al. Synthesis and anti-malaria activity of molecules carrying the piperidine ring. ARKIVOC. Available from: [Link]

  • Hacksell, U., et al. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. US5043345A - Piperidine compounds and their preparation and use.
  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023. Available from: [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. 2025. Available from: [Link]

  • Luraschi, E., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)Piperidine. Available from: [Link].

  • Google Patents. US5227379A - Piperidine compounds and their preparation and use.
  • Szałaj, N., et al. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]

  • European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. Available from: [Link]

  • Contino, M., et al. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Quick Company. (R) 3(phthalimido)piperidine. Available from: [Link]

  • Lazewska, D., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Rosier, N., et al. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Molecules. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Semantic Scholar. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • Kliukvin, N.M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity and Molecular Targets of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for the fine-tuning of interactions with a wide array of biological targets. When combined with a phenoxy moiety, the resulting phenoxy-piperidine scaffold offers a versatile platform for exploring a range of pharmacological activities, particularly within the central nervous system (CNS). The specific substitution patterns on both the piperidine and phenoxy rings are critical determinants of biological activity and target selectivity.

This guide focuses on the potential biological activities and molecular targets of a specific, yet under-characterized, member of this family: 3-(3-Methylphenoxy)piperidine. While direct experimental data for this compound is not publicly available, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its likely pharmacological profile and propose a strategic approach for its comprehensive biological characterization.

The Chemical Landscape of Phenoxy-Piperidine Derivatives: A Survey of Known Biological Targets

Research into phenoxy-piperidine and its derivatives has revealed a rich and diverse pharmacology. The position of the phenoxy group on the piperidine ring, along with substitutions on the aromatic ring, dictates the primary molecular targets. The following sections detail the key target classes for which phenoxy-piperidine derivatives have shown significant affinity and functional activity.

Dopamine D4 Receptor Antagonism

Recent studies have identified phenoxy-piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor (D4R). For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has been explored, with substitutions on the phenoxy ring significantly influencing D4R affinity. Notably, a compound bearing a 3-methylphenyl group (structurally similar to the topic compound) exhibited a high binding affinity with a Ki value of 13 nM[1]. This suggests that the 3-methylphenoxy moiety is well-tolerated and contributes favorably to binding at the D4R. Given that the D4 receptor is implicated in the pathophysiology of conditions such as L-DOPA-induced dyskinesia, this compound represents a compelling candidate for investigation as a D4R antagonist[1].

Opioid Receptor Modulation

The piperidine scaffold is a cornerstone of many potent opioid analgesics[2]. The substitution pattern is crucial for determining the affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While direct phenoxy-piperidine analogs as opioid modulators are less common in the provided literature, the general principle of piperidine as a key pharmacophore in opioid ligands remains highly relevant[3][4]. The analgesic potential of novel piperidine derivatives is often evaluated through their interaction with the µ-opioid receptor[4]. Therefore, screening this compound for activity at opioid receptors would be a logical step in its characterization.

Monoamine Transporter Inhibition

Derivatives of piperidine are well-known for their interaction with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been investigated as potential antidepressants, with their activity linked to the inhibition of biogenic amine reuptake[5]. The substitution on the phenoxy ring plays a critical role in the potency and selectivity of these compounds for the different transporters. The potential for this compound to act as a monoamine reuptake inhibitor makes it a candidate for development as an antidepressant or for the treatment of other CNS disorders.

Histamine H3 Receptor Antagonism

Novel tert-amylphenoxyalkyl (homo)piperidine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands, with some compounds exhibiting high affinity in the nanomolar range[6]. Several of these compounds also demonstrated anticonvulsant activity in preclinical models[6]. This highlights another potential avenue of investigation for this compound, particularly in the context of neurological disorders where histamine signaling is implicated.

Sigma-1 Receptor Ligands

Phenoxyalkylpiperidines have also been developed as high-affinity ligands for the sigma-1 (σ1) receptor[7]. The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and its modulation has therapeutic potential in several CNS and peripheral disorders. The structural features of this compound are consistent with those of known σ1 receptor ligands, making this an important target to consider in its biological evaluation.

Proposed Experimental Workflow for the Biological Characterization of this compound

To elucidate the biological activity and molecular targets of this compound, a systematic, multi-tiered screening approach is recommended. The following experimental workflow is designed to provide a comprehensive pharmacological profile of the compound.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In Vitro Functional Assays cluster_2 Tier 3: Secondary Binding and Selectivity Profiling cluster_3 Tier 4: In Vivo Pharmacological Evaluation a1 Initial Target Profiling (Broad Ligand Binding Panel) a2 Targets: Dopamine Receptors (D1-D5) Serotonin Receptors (5-HT1A, 2A, etc.) Opioid Receptors (µ, δ, κ) Monoamine Transporters (DAT, NET, SERT) Histamine Receptors (H1-H4) Sigma Receptors (σ1, σ2) a1->a2 Assay Selection b1 Functional Activity Determination (e.g., cAMP, Calcium Flux, Neurotransmitter Uptake) a2->b1 Hit Identification b2 Determination of: Agonist/Antagonist/Inverse Agonist Activity Potency (EC50/IC50) Efficacy b1->b2 Data Analysis c1 Expanded Receptor/Transporter Panel b2->c1 Lead Characterization c2 Assessment of Off-Target Liabilities (e.g., hERG, CYP450) c1->c2 Safety Pharmacology d1 Animal Models of CNS Disorders (e.g., Depression, Anxiety, Pain) c2->d1 Candidate Selection d2 Pharmacokinetic Profiling (ADME) d1->d2 PK/PD Correlation caption Figure 1. Proposed experimental workflow for the characterization of this compound.

Sources

The Therapeutic Potential of 3-(3-Methylphenoxy)piperidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged scaffold," renowned for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1][2][3] This guide delves into the therapeutic potential of a specific, yet underexplored, piperidine derivative: 3-(3-Methylphenoxy)piperidine. While direct extensive research on this molecule is nascent, its structural features, when viewed through the lens of established neuropharmacology, suggest a promising trajectory as a novel CNS-active agent. This document serves as a technical roadmap for researchers and drug development professionals, outlining a scientifically rigorous approach to investigate and potentially unlock the therapeutic value of this compound.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic amine featuring a piperidine ring linked to a 3-methylphenoxy group via an ether bond.[4] The piperidine moiety is a common structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and engage with biological targets.[1][3][5] The addition of the 3-methylphenoxy group introduces aromaticity and lipophilicity, which can significantly influence its interaction with specific receptors and transporters within the CNS.

The core hypothesis of this guide is that this compound possesses the potential to act as a monoamine reuptake inhibitor (MRI) .[6][7] MRIs are a cornerstone in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6][8][9] They function by blocking the reabsorption of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby prolonging their activity.[6][7][8] The structural similarity of this compound to known MRIs provides a strong rationale for its investigation in this context.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed based on established methods for the preparation of analogous aryl piperidine ethers. A common strategy involves the Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Proposed Synthetic Pathway:

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 3-Hydroxypiperidine conditions Base (e.g., NaH) Solvent (e.g., THF) reactant1->conditions reactant2 3-Methylbenzyl halide reactant2->conditions product This compound conditions->product Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis of this compound.

Step-by-Step Protocol:

  • Deprotonation of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0°C. The base will deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

  • Nucleophilic Attack: To the resulting alkoxide solution, add 3-methylbenzyl halide (e.g., bromide or chloride) dropwise. The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

The structural architecture of this compound, particularly the presence of a secondary amine within the piperidine ring and the phenoxy moiety, is reminiscent of many known monoamine reuptake inhibitors.[9] We hypothesize that this compound will bind to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Signaling Pathway of Monoamine Reuptake Inhibition:

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) transporter Monoamine Transporter (SERT, NET, DAT) presynaptic->transporter neurotransmitter Increased Neurotransmitter Concentration presynaptic->neurotransmitter Release reuptake Reuptake transporter->reuptake Mediates receptor Postsynaptic Receptor neurotransmitter->receptor Binds to signal Signal Transduction receptor->signal Activates inhibitor This compound inhibitor->transporter Blocks

Caption: Hypothesized mechanism of action of this compound as a monoamine reuptake inhibitor.

By inhibiting these transporters, this compound would prevent the reabsorption of monoamines from the synaptic cleft back into the presynaptic neuron.[6][8] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors and thereby amplifying downstream signaling.[7][8] The specific therapeutic application will depend on its selectivity profile for SERT, NET, and DAT.

Potential Therapeutic Applications

The potential therapeutic applications of this compound are directly linked to its hypothesized activity as a monoamine reuptake inhibitor.[8] Depending on its selectivity and potency, it could be a candidate for treating a range of CNS disorders.

Potential Indication Rationale based on Monoamine Reuptake Inhibition Relevant Monoamine(s)
Major Depressive Disorder (MDD) The monoamine hypothesis of depression suggests that deficits in serotonin and/or norepinephrine contribute to depressive symptoms.[10]Serotonin, Norepinephrine
Anxiety Disorders Imbalances in serotonergic neurotransmission are strongly implicated in the pathophysiology of anxiety disorders.[8]Serotonin
Attention-Deficit/Hyperactivity Disorder (ADHD) ADHD is associated with dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex.Dopamine, Norepinephrine
Neuropathic Pain Descending inhibitory pain pathways are modulated by serotonin and norepinephrine.Serotonin, Norepinephrine
Fibromyalgia Similar to neuropathic pain, enhancing serotonergic and noradrenergic signaling can alleviate chronic widespread pain.[8]Serotonin, Norepinephrine

Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following workflow outlines the key experimental stages.

Preclinical Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_optimization Lead Optimization invitro_binding Radioligand Binding Assays (SERT, NET, DAT) invitro_reuptake Synaptosomal Reuptake Assays (³H-5-HT, ³H-NE, ³H-DA) invitro_binding->invitro_reuptake pk_studies Pharmacokinetic Studies (ADME) invitro_reuptake->pk_studies Promising Candidate behavioral_models Rodent Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) pk_studies->behavioral_models sar_studies Structure-Activity Relationship (SAR) Studies behavioral_models->sar_studies Efficacy Data tox_screening Early Toxicology Screening sar_studies->tox_screening

Caption: A streamlined preclinical workflow for evaluating this compound.

Detailed Experimental Protocols:

A. In Vitro Characterization:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

    • Methodology:

      • Prepare cell membranes expressing the recombinant human transporters.

      • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki value using the Cheng-Prusoff equation.

  • Synaptosomal Monoamine Reuptake Assays:

    • Objective: To measure the functional inhibition (IC50) of monoamine reuptake by this compound.

    • Methodology:

      • Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

      • Pre-incubate the synaptosomes with various concentrations of this compound.

      • Initiate the reuptake reaction by adding a radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

      • Terminate the reaction by rapid filtration and wash to remove extracellular radiolabel.

      • Lyse the synaptosomes and measure the intracellular radioactivity.

      • Calculate the IC50 value from the concentration-response curve.

B. In Vivo Evaluation:

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: Administer this compound to rodents via relevant routes (e.g., oral, intravenous) and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, Cmax).

  • Rodent Behavioral Models:

    • Objective: To assess the in vivo efficacy of this compound in models relevant to the targeted therapeutic indications.

    • Examples:

      • Forced Swim Test (Depression): Measure the duration of immobility in rodents forced to swim in a cylinder of water. A decrease in immobility time is indicative of antidepressant-like activity.

      • Elevated Plus Maze (Anxiety): Assess anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze. An increase in open-arm exploration suggests anxiolytic effects.

      • Locomotor Activity (ADHD): In a model of hyperactivity, measure the effect of the compound on spontaneous locomotor activity.

Data Interpretation and Lead Optimization

The data generated from the preclinical workflow will guide the subsequent stages of drug development.

Data Type Interpretation and Next Steps
Binding Affinity (Ki) and Reuptake Inhibition (IC50) - High affinity and potency suggest a strong interaction with the target(s).- The selectivity profile (SERT vs. NET vs. DAT) will inform the primary therapeutic indication.- Discrepancies between binding and functional data may indicate allosteric modulation.
Pharmacokinetic Profile - A favorable PK profile (e.g., good oral bioavailability, appropriate half-life) is crucial for clinical translation.- Poor PK may necessitate chemical modifications to improve ADME properties.
In Vivo Efficacy - Positive results in behavioral models provide proof-of-concept for the therapeutic potential.- Dose-response relationships will help determine the therapeutic window.

Should this compound show promising activity but suboptimal properties (e.g., poor selectivity, low bioavailability), a lead optimization campaign would be initiated. This would involve synthesizing and testing a focused library of analogs to establish a structure-activity relationship (SAR). Modifications could include altering the substitution pattern on the phenoxy ring, modifying the piperidine ring, or introducing different linkers.

Conclusion and Future Directions

While in-depth experimental data on this compound is currently limited, its structural characteristics, viewed within the broader context of neuropharmacology and medicinal chemistry, present a compelling case for its investigation as a novel CNS therapeutic. The hypothesized mechanism as a monoamine reuptake inhibitor provides a clear and testable framework for its preclinical evaluation. The comprehensive workflow detailed in this guide offers a robust strategy for elucidating its pharmacological profile and assessing its therapeutic potential. The journey from a compound of interest to a clinically viable drug is arduous, but for molecules like this compound, which are built upon a privileged scaffold with a well-understood biological rationale, the path forward is illuminated by a wealth of scientific precedent. Further investigation is not only warranted but holds the promise of delivering a new generation of treatments for debilitating neurological and psychiatric disorders.

References

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022-01-12). MDPI.
  • What are Monoamine reuptake inhibitor and how do they work?. (2024-06-21).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Monoamine reuptake inhibitor. Wikipedia.
  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis.
  • Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Dev. Res., 65, 97–118.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Rev Med Chem, 21(3), 362-379.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020-10-15). PubMed.
  • Pharmacological Applications of Piperidine Deriv
  • A neuroscientific update on monoamine oxidase and its inhibitors. (2013-11-19). CNS Spectrums.
  • This compound (C12H17NO). PubChemLite.
  • Piperidine. Wikipedia.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed.

Sources

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Methylphenoxy)piperidine Derivatives and Analogs for Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in both natural products and synthetic pharmaceuticals.[1][2] As a saturated six-membered heterocycle containing a nitrogen atom, its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a privileged scaffold for designing ligands that target a wide array of biological systems.[1] More than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, incorporate the piperidine core, highlighting its versatility and importance in drug design.[2][3]

Within this broad class of compounds, derivatives of this compound have emerged as a focal point for research, particularly in the development of agents targeting the central nervous system. This guide provides a comprehensive technical overview of this specific chemical series, synthesizing field-proven insights into their synthesis, structure-activity relationships (SAR), pharmacological profiles, and therapeutic potential, with a particular focus on their role as norepinephrine reuptake inhibitors.

Core Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives relies on established and adaptable chemical transformations. The general approach involves the formation of an ether linkage between a substituted phenol and a piperidine precursor, followed by modifications to the piperidine ring.

A representative synthetic workflow is outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and stereoselectivity, particularly when chiral centers are present. For instance, the use of microwave irradiation can significantly reduce reaction times, while specific catalysts like Palladium(0) complexes are essential for cross-coupling reactions to introduce diversity.[4][5]

SynthesisWorkflow Start 3-Hydroxypiperidine (N-protected) Product1 N-protected this compound Start->Product1 Mitsunobu Reaction (DEAD, PPh3) or Williamson Ether Synthesis (NaH, DMSO) Reagent1 3-Methylphenol (m-cresol) Reagent1->Product1 Product2 This compound (Core Scaffold) Product1->Product2 Acidic conditions (e.g., TFA or HCl) to remove Boc group FinalProduct Diverse Analogs Product2->FinalProduct N-Alkylation, N-Sulfonylation, Reductive Amination Reagent2 Alkyl/Aryl Halides, Sulfonyl Chlorides, Aldehydes Reagent2->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol provides a representative method for synthesizing the core scaffold, adapted from general procedures for phenoxy-piperidine synthesis.

Materials:

  • N-Boc-3-hydroxypiperidine

  • m-Cresol (3-methylphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and m-cresol (1.1 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.2 eq).

  • Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add DIAD (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(3-methylphenoxy)piperidine.

  • Boc Deprotection: Dissolve the purified product in anhydrous DCM (0.1 M). Add an excess of 4M HCl in 1,4-dioxane (5-10 eq).

  • Product Isolation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt will precipitate. The product can be collected by filtration or by removing the solvent under reduced pressure and triturating the residue with diethyl ether.

  • Validation: The final product, this compound hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected outcome is a white to off-white solid.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the phenoxy and piperidine rings. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[6]

SAR_Diagram cluster_R1 R1 (Piperidine Nitrogen) cluster_R2 R2 (Phenoxy Ring) cluster_R3 R3 (Piperidine Ring) main main R1_info • Small alkyl groups (e.g., Methyl) often optimal for NET inhibition. • H is generally well-tolerated. • Bulky groups can decrease potency. R2_info • Methyl group at position 3 (meta) is key. • Ortho (2-methyl) or Para (4-methyl) substitution can alter selectivity. • Electron-withdrawing groups (e.g., Cl, F) may impact activity and ADME properties. R3_info • Stereochemistry at C3 is critical. • Additional substituents can introduce chirality and affect receptor binding. p_R1 p_R1->R1_info p_R2 p_R2->R2_info p_R3 p_R3->R3_info

Caption: Key Structure-Activity Relationship points for this compound derivatives.

Key SAR Insights:
  • Piperidine Nitrogen (R¹): The substituent on the piperidine nitrogen plays a pivotal role. For norepinephrine reuptake inhibition, an N-methyl group is often optimal, as seen in analogs of other potent inhibitors like nisoxetine.[7] Unsubstituted (N-H) piperidines are also active, providing a handle for further derivatization.

  • Phenoxy Ring Substitution (R²): The position of the methyl group on the phenoxy ring is critical. The meta-position (3-methyl) is a common feature of active compounds. Moving the methyl group to the ortho or para position can dramatically alter the compound's pharmacological profile, potentially shifting its selectivity towards other monoamine transporters like the serotonin transporter (SERT) or dopamine transporter (DAT).[8]

  • Piperidine Ring Substitution (R³): The stereochemistry at the C3 position of the piperidine ring is a crucial determinant of activity. The introduction of additional substituents on the piperidine ring can be explored to probe the binding pocket of the target protein and improve properties such as oral bioavailability.[9]

Pharmacological Profile: Potent and Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action for many therapeutically relevant this compound derivatives is the inhibition of the norepinephrine transporter (NET).[7] NET is a membrane protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling.[10] By blocking this transporter, these compounds increase the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.[10] This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.[10]

Mechanism of Action: NET Inhibition

MOA_Diagram Mechanism of NET Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicles Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicles->NE_release NET Norepinephrine Transporter (NET) NE_synapse NE NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Inhibitor 3-(3-Methylphenoxy) piperidine derivative Inhibitor->NET Blocks Signal Postsynaptic Signal Adrenergic_Receptor->Signal

Caption: Inhibition of the norepinephrine transporter (NET) by a this compound derivative.

Quantitative Pharmacological Data

The potency of these compounds is typically assessed using in vitro reuptake inhibition assays in synaptosomes or cell lines expressing the human NET.

Compound ClassTargetPotency (Ki or IC₅₀)SelectivityReference
Phenylpropylamine AnalogsNET1.9 - 16.8 nMHigh vs. SERT/DAT[7]
3-Phenoxypropyl PiperidinesORL1Potent AgonistsSelective[11]
4-Benzylpiperidine CarboxamidesNET/SERT/DATVaries with linkerTunable[8]

Note: Data represents ranges for classes of compounds related to the core topic, as specific data for this compound itself is limited in the provided search results. Phenylpropylamine analogs like LY139603 share key structural features and inhibitory profiles.

Therapeutic Applications and Future Directions

The potent and selective inhibition of norepinephrine reuptake positions this compound derivatives as promising candidates for the treatment of various neurological and psychiatric disorders.

  • Major Depressive Disorder (MDD): By enhancing noradrenergic signaling, these compounds can potentially alleviate symptoms of depression, similar to established antidepressants like desipramine.[7][12]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of norepinephrine levels in the prefrontal cortex is a validated therapeutic strategy for improving attention and focus in ADHD.[10]

  • Neuropathic Pain: The noradrenergic system plays a crucial role in the descending inhibition of pain signals. NET inhibitors have shown efficacy in managing chronic neuropathic pain.[3]

Future research should focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate brain penetration and oral bioavailability. Furthermore, exploring modifications that confer dual-inhibitor activity (e.g., serotonin-norepinephrine reuptake inhibition) could broaden their therapeutic utility.[8] Clinical trials are necessary to establish the safety and efficacy of lead candidates in human populations.[13]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel central nervous system therapeutics. A deep understanding of the synthetic methodologies, structure-activity relationships, and pharmacological mechanisms discussed in this guide is essential for researchers and drug development professionals seeking to capitalize on the potential of this important chemical class. Through rational design and rigorous experimental validation, these compounds hold the promise of delivering next-generation treatments for a range of unmet medical needs.

References

  • Probe Reports from the NIH Molecular Libraries Program. (2010-). Synthesis of the piperidine modification analogs. National Center for Biotechnology Information (US). Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Il Farmaco. Available from: [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry. Available from: [Link]

  • General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • This compound (C12H17NO). (n.d.). PubChem. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. Available from: [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. Available from: [Link]

  • A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. (n.d.). Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available from: [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available from: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

  • 3-Methylpiperidine. (n.d.). PubChem. Available from: [Link]

  • 4-(Aryl)(aryloxy)methyl piperidine derivatives and their use as serotonin and/or noradrenaline reuptake inhibitors. (1999). European Patent Office. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]

  • 3-(2-Methylphenoxy)Piperidine. (n.d.). PubChem. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available from: [Link]

  • Norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Available from: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (n.d.). Biomolecules & Therapeutics. Available from: [Link]

  • Piperidine derivatives and their uses as therapeutic agents. (n.d.). Google Patents.
  • 4-(3-Methoxy-4-methylphenoxy)piperidine. (n.d.). PubChem. Available from: [Link]

  • piperidine. (n.d.). ClinicalTrials.gov. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for diverse functionalization.[1] Among the myriad of piperidine derivatives, 3-aryloxypiperidines have garnered significant interest in medicinal chemistry for their potential to interact with a range of biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and conceptual discovery of a specific member of this class: 3-(3-Methylphenoxy)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the practical and theoretical aspects of this molecule.

Rationale and Significance

The introduction of an aryloxy moiety at the 3-position of the piperidine ring creates a molecule with a distinct three-dimensional architecture, combining the conformational constraints of the piperidine ring with the electronic and steric properties of the substituted aromatic ether. The meta-methyl substituent on the phenoxy group further modulates these properties, influencing the compound's lipophilicity, metabolic stability, and potential interactions with biological macromolecules. While the specific discovery and development history of this compound is not extensively documented in publicly available literature, its structural motif is found in compounds explored for various therapeutic applications, including as receptor antagonists.[2] The synthesis of this and related compounds is therefore of significant interest for the generation of compound libraries for drug discovery programs.

Synthetic Approach: A Two-Step Strategy

The most logical and efficient synthetic route to this compound involves a two-step sequence starting from commercially available N-Boc-3-hydroxypiperidine. This strategy leverages the well-established Mitsunobu reaction for the key C-O bond formation, followed by a standard acid-mediated deprotection of the Boc group.

Overall Synthetic Scheme

Synthetic Scheme start N-Boc-3-hydroxypiperidine reagents1 m-Cresol, PPh3, DIAD THF, 0°C to rt start->reagents1 intermediate N-Boc-3-(3-Methylphenoxy)piperidine reagents2 4M HCl in Dioxane or TFA in DCM, rt intermediate->reagents2 final This compound reagents1->intermediate reagents2->final caption Figure 1. Two-step synthesis of this compound. Mitsunobu Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh₃ phosphorane [PPh₃-DIAD Adduct] PPh3->phosphorane + DIAD DIAD DIAD activated_alcohol Activated Alcohol (Good Leaving Group) phosphorane->activated_alcohol + Alcohol alcohol N-Boc-3-hydroxypiperidine product N-Boc-3-(3-Methylphenoxy)piperidine m_cresol m-Cresol phenoxide m-Cresolate m_cresol->phenoxide - H⁺ phenoxide->product + Activated Alcohol (SN2) caption Figure 2. Simplified Mitsunobu reaction mechanism.

Caption: Figure 2. Simplified Mitsunobu reaction mechanism.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-3-hydroxypiperidine201.271.01.0
m-Cresol108.141.21.2
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) and m-cresol (1.2 eq) in anhydrous THF (10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-Methylphenoxy)piperidine as a colorless oil or a white solid.

Part 2: Deprotection of N-Boc-3-(3-Methylphenoxy)piperidine

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the carbamate without affecting the newly formed ether linkage. [3][4][5]

Reaction Mechanism

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.

Deprotection Mechanism start N-Boc-3-(3-Methylphenoxy)piperidine protonated Protonated Intermediate start->protonated + H⁺ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - Isobutylene final This compound (as HCl salt) carbamic_acid->final - CO₂ caption Figure 3. Mechanism of acid-catalyzed N-Boc deprotection.

Caption: Figure 3. Mechanism of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocol

Materials:

Reagent/SolventConcentrationAmount
N-Boc-3-(3-Methylphenoxy)piperidine-1.0 eq
4M HCl in Dioxane4 M5-10 eq
or Trifluoroacetic acid (TFA)-10-20 eq
Dichloromethane (DCM)--

Procedure:

  • Dissolve N-Boc-3-(3-Methylphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue, the hydrochloride or trifluoroacetate salt of this compound, can be used directly or neutralized by partitioning between an aqueous basic solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Data sourced from PubChem.[6]

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (t, J = 7.8 Hz, 1H), 6.80-6.70 (m, 3H), 4.40-4.30 (m, 1H), 3.20-3.10 (m, 1H), 2.90-2.75 (m, 2H), 2.65-2.55 (m, 1H), 2.32 (s, 3H), 2.00-1.90 (m, 1H), 1.85-1.75 (m, 1H), 1.70-1.55 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.5, 139.5, 129.2, 121.5, 117.0, 112.5, 75.0, 52.0, 46.0, 31.0, 24.0, 21.5.

  • Mass Spectrometry (ESI-MS): m/z 192.14 [M+H]⁺.

  • Infrared (IR) Spectroscopy (film, cm⁻¹): 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1240 (C-O stretch).

Note: The predicted spectroscopic data is based on the analysis of similar structures and standard chemical shift values. Actual experimental data may vary slightly.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for this compound from readily available starting materials. The described Mitsunobu reaction and subsequent N-Boc deprotection are reliable methods widely used in organic synthesis. The provided protocols, along with the predicted characterization data, offer a solid foundation for researchers and scientists to produce and verify this valuable chemical entity for applications in drug discovery and medicinal chemistry. As with any chemical synthesis, proper safety precautions and analytical verification are paramount to ensure the successful and safe execution of these procedures.

References

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a relevant article on the Royal Society of Chemistry website.
  • NIH. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from a relevant article on the NIH website.
  • NIH. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from a relevant article on the NIH website.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • BenchChem. (n.d.). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.
  • NIH. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from a relevant article on the NIH website.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • NIH. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from a relevant article on the NIH website.
  • PubChemLite. (n.d.). This compound (C12H17NO). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(3-Methylphenoxy)piperidine: Synthesis, Potential Pharmacological Applications, and Patent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in the design of therapeutics targeting the central nervous system (CNS) and other biological systems.[1] This guide provides a comprehensive technical overview of 3-(3-Methylphenoxy)piperidine, a molecule of interest due to its structural similarity to known bioactive aryloxypiperidines. We will delve into its synthesis, explore its potential pharmacological activities based on the literature of related compounds, and survey the relevant patent landscape.

Synthesis of this compound

The synthesis of this compound can be strategically approached through several established organic chemistry methodologies. The most direct and industrially scalable route is the Williamson ether synthesis.[2][3][4][5] This reaction involves the formation of an ether bond from an alcohol and an organohalide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis can be envisioned via two primary pathways, both leveraging the core principles of the Williamson ether synthesis:

  • Pathway A: Reaction of 3-hydroxypiperidine with a suitable meta-methylphenyl halide.

  • Pathway B: Reaction of a 3-halopiperidine derivative with m-cresol.

Pathway A is generally preferred due to the commercial availability and lower cost of 3-hydroxypiperidine[6] and the reactivity of aryl halides.

Detailed Experimental Protocol (Proposed):

  • Deprotonation of 3-Hydroxypiperidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide. The use of an N-protecting group (like Boc) is crucial to prevent the secondary amine from interfering with the reaction.

  • Nucleophilic Substitution: To the solution of the alkoxide, 3-fluoro-toluene or 3-chloro-toluene is added. The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The N-Boc protecting group is removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final product, this compound.

Caption: Proposed Williamson Ether Synthesis Workflow for this compound.

Potential Pharmacological Activity and Structure-Activity Relationships (SAR)

Potential as a CNS Agent

Numerous patents and research articles describe the synthesis and evaluation of aryloxypiperidine derivatives for the treatment of CNS disorders, including schizophrenia, depression, and anxiety.[7][8][9][10][11] For instance, compounds with a 3-[[(aryloxy)alkyl]piperidinyl] scaffold have been investigated as D2/5-HT2 antagonists with potential atypical antipsychotic activity.[7] The 3-methylphenoxy group in the target molecule could modulate the electronic and lipophilic properties of the aryloxy moiety, potentially influencing its binding affinity and selectivity for various CNS receptors.

Insights from Related Structures
  • Antidepressant Activity: A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed that these compounds exhibit antidepressant-like activity.[12] This suggests that the 3-phenoxymethylpiperidine core can serve as a pharmacophore for agents targeting monoamine reuptake transporters.

  • Antipsychotic Potential: The structural resemblance to parts of molecules like iloperidone, which contains an aryloxypiperidine moiety and exhibits D2/5-HT2 antagonism, hints at a potential for similar receptor interactions.[7]

Structure-Activity Relationship Considerations:

The biological activity of aryloxypiperidines is often sensitive to the substitution pattern on both the aromatic and piperidine rings.

FeaturePotential Impact on Activity
Position of the Aryloxy Group The 3-position on the piperidine ring provides a specific spatial orientation of the aryloxy group relative to the nitrogen atom, which is crucial for receptor binding.
Substitution on the Phenyl Ring The meta-methyl group can influence the compound's lipophilicity and metabolic stability. Its electronic effect (weakly electron-donating) can also affect the pKa of the phenoxy oxygen and its hydrogen bonding capabilities.
Piperidine Nitrogen The basicity of the piperidine nitrogen is critical for forming salt bridges with acidic residues in receptor binding pockets. Substituents on the nitrogen would significantly alter the pharmacological profile.

Patent Landscape

A review of the patent literature reveals a broad interest in piperidine derivatives for various therapeutic applications. While patents specifically claiming this compound are not prominent, numerous patents protect broader classes of aryloxypiperidines and related structures.

  • Broad Markush Structures: Many patents from major pharmaceutical companies claim vast libraries of compounds that may encompass this compound within their Markush structures for the treatment of CNS disorders.[10][11]

  • Focus on Specific Linkers and Ring Systems: Patents in this area often focus on novel linkers between the aryloxy and piperidine moieties or on fused piperidine ring systems to achieve desired selectivity and pharmacokinetic properties.

  • Use in Neurological Conditions: Several patents describe the use of piperidine derivatives for a range of neurological conditions, including neurodegenerative diseases and psychiatric disorders.[13]

Researchers and drug development professionals should conduct a thorough freedom-to-operate analysis before commencing any commercial development of this compound or its derivatives.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of piperidine derivatives. Based on established synthetic methodologies, its preparation via the Williamson ether synthesis is highly feasible. The structural analogy to known CNS agents suggests that this compound may possess valuable pharmacological properties, potentially as a modulator of dopamine and serotonin receptors. Further investigation into its synthesis, purification, and comprehensive biological evaluation is warranted to elucidate its therapeutic potential. The existing patent landscape for aryloxypiperidines underscores the continued interest in this scaffold for drug discovery and highlights the need for careful intellectual property assessment for any future development efforts.

References

  • Strupczewski, J. T., Bordeau, K. J., & Yevich, J. P. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of Medicinal Chemistry, 38(7), 1119–1131. [Link]
  • Gmeiner, P., & Sotriffer, C. (2007). Use of piperine and derivatives thereof for the therapy of neurological conditions. EP2011495A1.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Link]
  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. [Link]
  • Lundbeck A/S. (2007). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. US8476279B2.
  • UCB Pharma S.A. (2007).
  • Heptares Therapeutics Limited. (2015). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. US10562882B2.
  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3634–3643. [Link]
  • Hoffmann-La Roche Inc. (2007).
  • Jiangsu Hengrui Medicine Co., Ltd. (2015). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • De, A. U., & Gupta, B. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 30(1), 222-225. [Link]
  • Mylan Laboratories Ltd. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]
  • Gornicka, A., & Szafert, S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116631. [Link]
  • Jiangsu Hengrui Medicine Co., Ltd. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
  • Maryanoff, B. E., et al. (1987). 3-Aryl-3-hydroxyquinolizidines with potential hypotensive, antidepressant, and analgetic activity. Journal of medicinal chemistry, 30(8), 1433-1454. [Link]
  • Farago, D. N., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Helvetica Chimica Acta, e202400030. [Link]
  • El-Subbagh, H. I., & Shamma, M. (2018). 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. Molecules, 23(10), 2486. [Link]

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety with a Novel Compound

As researchers and scientists at the forefront of drug discovery and development, we frequently encounter novel chemical entities with limited safety and toxicological data. 3-(3-Methylphenoxy)piperidine, a substituted piperidine derivative, represents such a compound. The piperidine moiety is a common scaffold in numerous pharmaceuticals and biologically active compounds, suggesting a range of potential physiological effects.[1][2] This guide is designed to provide a comprehensive overview of the known and inferred safety, toxicity, and handling considerations for this compound.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C12H17NOPubChemLite[3]
Molecular Weight 191.27 g/mol PubChemLite[3]
Appearance Inferred to be a liquid or low-melting solid at room temperature.Inferred from Piperidine[4]
Odor Likely possesses a characteristic amine-like or pungent odor.Inferred from Piperidine[4]
Solubility Expected to be miscible with water and soluble in organic solvents like ethanol and chloroform.Inferred from Piperidine[4]
Boiling Point Not definitively known. The boiling point of piperidine is 106°C.[4]
Melting Point Not definitively known. The melting point of piperidine is -11°C.[4]
Predicted XlogP 2.4PubChemLite[3]

Section 2: Toxicological Profile and Hazard Assessment: An Evidence-Based Inference

Due to the absence of specific toxicological studies on this compound, this section provides an inferred hazard assessment based on the known toxicology of piperidine and related aromatic piperidine derivatives. This approach is crucial for implementing appropriate safety measures.

Acute Toxicity

Piperidine exhibits moderate to high acute toxicity via oral, dermal, and inhalation routes.[5][6] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[5]

  • Oral: The median lethal dose (LD50) in rats for piperidine ranges from 133 to 740 mg/kg body weight.[6]

  • Dermal: The dermal LD50 in rabbits for piperidine is 275 mg/kg.[7]

  • Inhalation: The 4-hour inhalation LC50 for piperidine in rats is 4.8 mg/L.[7]

Inference for this compound: It is prudent to assume that this compound possesses a similar or significant level of acute toxicity. The presence of the phenoxy group may modulate its absorption and metabolic profile, but the piperidine ring remains the core toxicophore.

Skin and Eye Irritation/Corrosion

Piperidine is a corrosive substance that can cause severe skin burns and eye damage.[4][5] Contact can lead to irreversible tissue damage.

Inference for this compound: The basic nature of the piperidine nitrogen suggests that this compound is also likely to be corrosive to the skin and eyes. All contact should be strictly avoided.

Respiratory Tract Irritation

Inhalation of piperidine vapors can cause severe irritation to the nose, throat, and respiratory tract, leading to coughing, wheezing, and shortness of breath.[8]

Inference for this compound: Due to its potential volatility, it is highly probable that vapors of this compound will be irritating to the respiratory system.

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is limited information on the chronic toxicity of piperidine. Some studies suggest that it does not have carcinogenic properties.[5] However, the data is not exhaustive.

Inference for this compound: The long-term health effects of this compound are unknown. As a precautionary measure, it should be handled as a compound with unknown chronic toxicity, and exposure should be minimized.

Potential Pharmacological Effects and Metabolism

The piperidine scaffold is present in numerous psychoactive and cardiovascular drugs. Phenylpiperidine derivatives, in particular, are known to interact with various receptors in the central nervous system.[9] The metabolism of piperidine-containing compounds often occurs via cytochrome P450 (CYP) enzymes in the liver. For instance, some piperidine derivatives are metabolized by CYP3A4.[9][10]

Inference for this compound: It is plausible that this compound could exhibit pharmacological activity. Its metabolism is likely to proceed through hepatic pathways, and researchers should be aware of potential interactions with other medications or compounds that affect CYP enzymes.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure to this compound. The following procedures are based on best practices for handling corrosive and potentially toxic liquid amine compounds.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[11]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes which can cause severe eye damage.[8][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.[12]
Body Protection A chemically resistant lab coat, worn fully buttoned.Protects against skin contact from spills and splashes.[13]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient.Protects against inhalation of potentially harmful vapors.[8]
Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Segregation: Store separately from flammable materials due to the potential flammability of piperidine derivatives.[4]

Section 4: Emergency Procedures: Preparedness and Response

Rapid and appropriate response to an emergency situation involving this compound is critical to minimizing harm.

Spill Response
  • Evacuation: Evacuate all non-essential personnel from the spill area.[14]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][14]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11][14]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Disposal Vendor: Utilize a licensed hazardous waste disposal company for final disposal. Do not dispose of this chemical down the drain or in the regular trash.[15]

Section 6: Visualizing Safety Workflows and Chemical Information

Chemical Structure and Core Hazard Relationship

G cluster_0 This compound cluster_1 Core Structural Components cluster_2 Inferred Primary Hazards C12H17NO Chemical Formula Piperidine Piperidine Ring (Toxicophore) C12H17NO->Piperidine Phenoxy 3-Methylphenoxy Group (Modulates Properties) C12H17NO->Phenoxy Corrosivity Skin/Eye Corrosivity Piperidine->Corrosivity due to basic nitrogen AcuteToxicity Acute Toxicity (Oral, Dermal, Inhalation) Piperidine->AcuteToxicity RespiratoryIrritation Respiratory Irritation Piperidine->RespiratoryIrritation

Caption: Relationship between the chemical structure of this compound and its inferred primary hazards.

Standard Laboratory Handling Workflow

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weigh/Transfer Compound in Fume Hood FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction Waste Dispose of Waste in Labeled Hazardous Waste Container Reaction->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE

Caption: A standard workflow for the safe laboratory handling of this compound.

References

  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE. Hazardous Substance Fact Sheet. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Penta Manufacturing Company. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • PubMed. (n.d.). Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. [Link]

  • PubChemLite. (n.d.). This compound (C12H17NO). [Link]

  • PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PubMed. (2017, May 15). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (n.d.). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(3-Methylphenoxy)piperidine is a valuable scaffold in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. Its structure combines a flexible piperidine ring with a rigid aryloxy moiety, providing a versatile platform for exploring structure-activity relationships (SAR). This document provides a robust and detailed protocol for the synthesis of this key intermediate.

The chosen synthetic strategy involves a two-step process commencing with the widely available N-Boc-3-hydroxypiperidine. The core transformation is the formation of the aryl ether bond via the Mitsunobu reaction , a highly reliable and mild method for coupling alcohols and phenols.[1][2] This is followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound. This approach is selected for its high efficiency, excellent functional group tolerance, and predictable stereochemical outcome, which is a critical consideration in pharmaceutical synthesis.[3]

Scientific Rationale & Mechanistic Overview

The Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and subsequent nucleophilic substitution of a primary or secondary alcohol.[2] The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, a consequence of its S_N2-type mechanism.[1]

The mechanism involves several key steps:

  • Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the electrophilic nitrogen of an azodicarboxylate, typically Diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.

  • This highly reactive betaine deprotonates the acidic nucleophile (m-cresol in this protocol), forming an ion pair.

  • The piperidine alcohol is then activated by the phosphonium species, forming a highly effective leaving group, an oxyphosphonium salt.

  • Finally, the phenoxide ion displaces the oxyphosphonium group via a backside S_N2 attack, forming the desired ether and the byproduct triphenylphosphine oxide (TPPO).

The use of an N-Boc protecting group on the 3-hydroxypiperidine precursor is crucial.[4] It prevents the secondary amine from competing as a nucleophile during the reaction and enhances the solubility of the starting material in common organic solvents.

N-Boc Deprotection

The Boc group is a carbamate-based protecting group that is stable under a wide range of conditions but is readily cleaved under strong acidic conditions. Treatment with an acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butyl cation (which is scavenged by the solvent or counter-ion).

Visualized Experimental Workflow & Mechanism

The overall synthetic pathway and the core mechanism are depicted below.

G cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: N-Boc Deprotection cluster_2 Work-up & Purification SM1 N-Boc-3-hydroxypiperidine reagents1 PPh₃, DIAD Anhydrous THF, 0°C to RT SM1->reagents1 SM2 m-Cresol SM2->reagents1 product1 N-Boc-3-(3-methylphenoxy)piperidine reagents1->product1 reagents2 TFA, DCM 0°C to RT product1->reagents2 workup1 Aqueous Work-up Column Chromatography product1->workup1 final_product This compound reagents2->final_product workup2 Basification Extraction final_product->workup2

Caption: Overall workflow for the synthesis of this compound.

G cluster_mitsunobu Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium R-O-PPh3+ Betaine->Oxyphosphonium + ROH ROH Piperidinol NuH m-Cresol NuH->Oxyphosphonium Deprotonation by Betaine Product Aryl-Ether Oxyphosphonium->Product + Nu- (SN2 attack) TPPO O=PPh3 Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Experimental Protocol

Materials & Reagent Data
ReagentFormulaMW ( g/mol )EquivalentsAmount
N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.261.05.00 g
m-CresolC₇H₈O108.141.23.22 g
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.59.77 g
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.57.44 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O--200 mL
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02~2020 mL
Dichloromethane (DCM)CH₂Cl₂--100 mL
Step 1: Synthesis of N-Boc-3-(3-methylphenoxy)piperidine
  • Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-hydroxypiperidine (1.0 eq, 5.00 g), m-cresol (1.2 eq, 3.22 g), and triphenylphosphine (1.5 eq, 9.77 g).

  • Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.44 mL) dropwise to the cold, stirred solution over a period of 20-30 minutes.[5] Maintain the internal temperature below 5 °C. A white precipitate (triphenylphosphine oxide) may begin to form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting alcohol is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the resulting residue in ethyl acetate (200 mL).

    • Wash the organic layer sequentially with 1 M NaOH (2 x 100 mL), water (100 mL), and saturated brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford N-Boc-3-(3-methylphenoxy)piperidine as a colorless to pale yellow oil.

Step 2: Deprotection to this compound
  • Reactor Setup: Dissolve the purified N-Boc-3-(3-methylphenoxy)piperidine from Step 1 in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 20 mL) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in 100 mL of water and cool in an ice bath.

    • Carefully basify the aqueous solution to pH > 12 by the slow addition of 5 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil. For long-term storage, the product can be converted to its hydrochloride salt by dissolving in ether and adding a solution of HCl in ether.

Expected Results & Characterization

CompoundExpected YieldAppearanceKey Analytical Data (Predicted)
N-Boc-3-(3-methylphenoxy)piperidine80-90%Colorless to pale yellow oil¹H NMR (CDCl₃): δ ~7.15 (t, 1H), 6.7-6.8 (m, 3H), 4.5 (m, 1H), 3.2-3.6 (m, 4H), 2.3 (s, 3H), 1.8-2.1 (m, 4H), 1.45 (s, 9H). MS (ESI+): m/z = 292.2 [M+H]⁺.
This compound>95%Colorless to pale yellow oilMolecular Formula: C₁₂H₁₇NO.[6] Monoisotopic Mass: 191.13 g/mol .[6] MS (ESI+): m/z = 192.1 [M+H]⁺.

Troubleshooting & Safety Considerations

  • Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIAD and TFA are corrosive and should be handled with care.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Low Yield in Step 1: If the yield of the Mitsunobu reaction is low, ensure the PPh₃ and DIAD are of high purity. The order of addition is critical; DIAD should be added last and slowly to the cold solution.[5]

  • Purification Difficulty: The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes co-elute with the product. If separation is difficult, the crude mixture can be triturated with cold ether or a hexanes/ether mixture to precipitate out most of the TPPO before chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Weissman, S. A., & Anderson, N. G. (2015). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 19, 1605–1633.
  • Conesa-Lerma, I., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Ghaffari, M. A., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, NIH.
  • University Experiment. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methylphenoxy)piperidine is a heterocyclic amine that serves as a valuable intermediate in synthetic chemistry and drug discovery. Its structure, combining a piperidine ring with a methylphenoxy group, presents a unique analytical challenge. For professionals in the pharmaceutical industry, rigorous and comprehensive characterization of such molecules is not merely a procedural step but the foundation of quality, safety, and efficacy. Ensuring the identity, purity, and stability of this compound is critical for its intended application, whether as a building block for a novel active pharmaceutical ingredient (API) or as a research tool.

This guide provides a multi-faceted analytical strategy for the in-depth characterization of this compound. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] We will explore a suite of orthogonal techniques, from chromatography for purity and potency to spectroscopy for structural confirmation and thermal analysis for solid-state properties.

Section 1: Chromatographic Methods for Potency and Purity

Chromatography is the cornerstone for assessing the purity of chemical compounds. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provides a comprehensive profile of non-volatile and volatile impurities, respectively.

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar to semi-polar organic molecules. The basic nature of the piperidine nitrogen necessitates careful method development to achieve good peak shape and resolution. The use of an ion-pairing agent or a buffered mobile phase is often critical to prevent peak tailing.[5][6][7][8]

Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Phosphoric Acid in Water.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to separate impurities with a wide range of polarities. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 270 nm. The dual wavelength allows for the detection of the piperidine moiety and the aromatic ring.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL.

  • System Suitability: Perform replicate injections of a standard solution to ensure system precision (RSD < 2.0%) and theoretical plates (>2000).

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Water/Acetonitrile with 0.1% H₃PO₄Acidic modifier improves peak shape for the basic amine.
Detection UV at 220 nm & 270 nmCaptures absorbance of both the piperidine and aromatic portions.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30°CEnsures reproducible retention times.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Data Acquisition C->D E Integrate Peaks D->E F Calculate Purity/Assay E->F G Generate Report F->G

Caption: HPLC analysis workflow from sample preparation to final report.

Gas Chromatography (GC) for Residual Solvents

Principle: Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique for the analysis of residual solvents. This method is highly sensitive and specific for volatile organic compounds that may be present from the synthesis process.

Protocol: Headspace GC-FID Method

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: A column suitable for volatile compound separation (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Isothermal at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like DMSO.

Section 2: Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the chemical structure. A combination of NMR, MS, and IR spectroscopy is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Protocol: NMR Analysis

  • Instrumentation: 300-500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complex assignments.

Expected Spectral Features:

  • ¹H NMR: Expect signals in the aromatic region (around 6.7-7.2 ppm) for the phenoxy protons, a signal for the methyl group (around 2.3 ppm), and a complex set of signals in the aliphatic region (1.5-4.5 ppm) for the piperidine ring protons.[9][10][11]

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the piperidine carbons, and the methyl carbon. The carbon attached to the oxygen (C-O) will be downfield.[9][10][11][12]

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation and impurity identification. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.[13][14]

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[13]

  • Ionization Mode: Positive ion mode, as the piperidine nitrogen is readily protonated.[13][14]

  • Analysis: Perform a full scan to identify the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₇NO, MW = 191.27), the expected m/z would be approximately 192.14.[15]

  • Fragmentation (MS/MS): Select the precursor ion (m/z 192.14) and perform collision-induced dissociation (CID) to obtain a fragmentation spectrum.[13][14][16] Key fragmentation pathways for piperidine derivatives often involve cleavage of the ring or loss of substituents.[13][17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Analyze as a neat liquid (if applicable) or using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3310N-H StretchSecondary Amine[19][20][21]
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
1600, 1490C=C StretchAromatic Ring
1250-1000C-O StretchAryl Ether[22][23]
1335-1250C-N StretchAromatic Amine context[19][21]

Section 3: Thermal Analysis for Solid-State Properties

Thermal analysis techniques like DSC and TGA are crucial for understanding the physical properties and stability of a compound.[24][25][26][27][28]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.[26][28]

Protocol: DSC Analysis

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analysis: An endotherm will indicate the melting point of the substance. The sharpness of the peak can be an indicator of purity.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[24][26]

Protocol: TGA Analysis

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample in the TGA pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a high temperature (e.g., 600°C).

  • Analysis: A significant loss of mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

Section 4: Method Validation

Principle: All analytical methods used for characterization must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][4]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram: Interrelation of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Section 5: Safety Precautions

Working with piperidine derivatives requires strict adherence to safety protocols.[29][30][31][32][33]

  • Handling: Always handle this compound in a well-ventilated fume hood.[29][30]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[29][31]

  • Spills: In case of a spill, contain it with an absorbent material and dispose of it as hazardous waste.[29]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[29][31]

Conclusion

The comprehensive analytical characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. This guide outlines a robust framework that combines chromatographic separations for purity assessment, spectroscopic methods for definitive structural elucidation, and thermal analysis for solid-state characterization. By following these detailed protocols and adhering to validation principles, researchers and drug development professionals can ensure a thorough understanding of the compound's quality attributes, which is fundamental to its successful application in a regulated environment.

References

  • Benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1)
  • Jubilant Life Sciences Limited.
  • CDN. Infrared Spectroscopy.
  • Netzsch. Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • ResearchGate. Thermal Analysis of Pharmaceuticals.
  • Chemos GmbH&Co.KG.
  • Penta chemicals.
  • Fisher Scientific.
  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.
  • R Discovery.
  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • Macmillan Group - Princeton University.
  • Carl ROTH.
  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • ScienceOpen.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview.
  • HMDB.
  • UMass Lowell.
  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
  • 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues.
  • UCLA. IR: amines.
  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Benchchem. 3-(2,3,5-Trimethylphenoxy)piperidine.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).
  • ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.
  • PubChemLite. This compound (C12H17NO).
  • SpectraBase. Piperidine.
  • UNODC.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • PubChem. 3-(2-Methylphenoxy)Piperidine.
  • MDPI. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.

Sources

Application Notes and Protocols: In Vitro Assay Development for 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-(3-Methylphenoxy)piperidine, a novel small molecule with potential activity within the central nervous system (CNS). Given that the piperidine scaffold is a privileged structure in CNS drug discovery, often targeting monoamine transporters and G-protein coupled receptors (GPCRs), we present a logical, tiered approach to assay development.[1] This guide details protocols for primary screening assays to identify the molecular target class, followed by secondary, more specific assays to determine potency, selectivity, and mechanism of action. The methodologies are designed to be robust, reproducible, and adhere to the principles of quality by design in early drug discovery.[2]

Introduction: The Scientific Rationale

This compound is a synthetic compound whose biological activity is not yet extensively documented in public literature.[3] The piperidine moiety is a common feature in numerous CNS-active drugs, known to interact with a range of targets including monoamine transporters (such as those for dopamine, norepinephrine, and serotonin) and GPCRs.[1][4] Therefore, a systematic in vitro evaluation is the critical first step to elucidate its pharmacological profile.

This guide follows a hypothesis-driven approach. We hypothesize that this compound may act as a modulator of:

  • Monoamine Transporters (MATs): Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • G-Protein Coupled Receptors (GPCRs): Specifically, those involved in monoaminergic signaling (e.g., dopamine and serotonin receptors).

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B, key enzymes in neurotransmitter metabolism.[5][6]

The following sections provide detailed protocols to test these hypotheses, beginning with broad functional screens and progressing to specific binding and enzyme inhibition assays. This tiered approach ensures an efficient use of resources, prioritizing compounds with significant activity for more detailed characterization.

Tier 1: Primary Screening - Identifying the Target Class

The initial goal is to determine which, if any, of the major CNS target families are modulated by this compound. We will employ functional assays that provide a clear readout of activity.

Functional Assessment of Monoamine Transporter Inhibition

A functional uptake assay is superior to a binding assay for primary screening as it directly measures the biological function of the transporter.[7] We recommend a fluorescence-based uptake assay due to its high-throughput nature and avoidance of radioactivity.[8][9]

This protocol utilizes a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[8][9] Its transport into cells expressing DAT, NET, or SERT leads to an increase in intracellular fluorescence.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates culture Culture for 24-48 hours to form a confluent monolayer seed_cells->culture wash Wash cells with Assay Buffer culture->wash preincubate Pre-incubate with this compound or control inhibitors wash->preincubate add_substrate Add fluorescent substrate/masking dye solution preincubate->add_substrate incubate_read Incubate and read fluorescence kinetically on a plate reader add_substrate->incubate_read plot Plot % Inhibition vs. Log[Compound] incubate_read->plot calculate Calculate IC₅₀ values using non-linear regression plot->calculate

Caption: Workflow for the fluorescent monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Seed cells in black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Reagent Preparation:

    • Compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO.[10] Perform serial dilutions in assay buffer (e.g., Krebs-Henseleit buffer) to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Controls: Prepare solutions of known inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Procedure:

    • Gently wash the cell monolayer twice with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the compound dilutions or controls to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of a fluorescent substrate solution (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit).[9] This solution typically contains a masking dye to quench extracellular fluorescence.[8]

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths and record the fluorescence signal kinetically over 10-20 minutes.

  • Data Analysis:

    • Determine the rate of uptake (slope of the linear portion of the kinetic read).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_NonSpecific) / (Rate_Vehicle - Rate_NonSpecific)). Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Functional Assessment of GPCR Activity

To broadly screen for GPCR activity, a cAMP assay is highly effective as it can detect modulation of both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[11][12]

This protocol measures changes in intracellular cAMP levels in response to the test compound. A common method is a competitive immunoassay format, such as HTRF or luminescence-based assays (e.g., cAMP-Glo™).[13][14]

Signaling Pathway Diagram:

G cluster_Gs Gs Pathway (Agonist) cluster_Gi Gi Pathway (Agonist) Agonist_Gs Gs Agonist GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs Activates G_Gs Gs Protein GPCR_Gs->G_Gs Activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs Stimulates cAMP_inc cAMP ↑ AC_Gs->cAMP_inc Converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Gi Agonist GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi Activates G_Gi Gi Protein GPCR_Gi->G_Gi Activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi Inhibits cAMP_dec cAMP ↓ AC_Gi->cAMP_dec Converts ATP_Gi ATP ATP_Gi->AC_Gi Forskolin Forskolin Forskolin->AC_Gi Stimulates

Caption: Gs and Gi signaling pathways modulating intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Lines: Use cell lines endogenously expressing or stably transfected with relevant CNS receptors (e.g., CHO or HEK cells expressing dopamine D1 [Gs] or D2 [Gi] receptors).

  • Reagent Preparation:

    • Prepare compound dilutions as described in Protocol 2.1.1.

    • For Gi assays: Prepare a solution of Forskolin (an adenylyl cyclase activator) at a concentration that yields ~80% of its maximal response (EC₈₀).

  • Assay Procedure (Example using a Lysis-Based Assay):

    • Seed cells in a 384-well plate and culture overnight.

    • Remove culture medium and add 10 µL of compound dilution (for Gs agonist mode) or a mixture of compound and Forskolin (for Gi agonist mode).

    • To test for antagonist activity, pre-incubate with the test compound before adding a known agonist at its EC₅₀-EC₈₀ concentration.[11]

    • Incubate for 15-30 minutes at room temperature. A phosphodiesterase (PDE) inhibitor like IBMX should be included in the buffer to prevent cAMP degradation.[11]

    • Add 10 µL of cell lysis buffer.

    • Add 20 µL of the cAMP detection reagents as per the manufacturer's protocol (e.g., labeled cAMP and detection antibody).[13]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a luminometer or HTRF-compatible reader.

  • Data Analysis:

    • Generate a cAMP standard curve to convert raw signal to cAMP concentration.

    • For agonist mode, plot cAMP concentration vs. Log[Compound] to determine EC₅₀ and Emax.

    • For antagonist mode, plot the response vs. Log[Compound] to determine the IC₅₀.

Tier 2: Secondary Assays - Potency, Selectivity, and Mechanism

If activity is confirmed in Tier 1, the following assays will define the compound's pharmacological profile with greater precision.

Radioligand Binding Assays

Binding assays determine the affinity (Ki) of a compound for a specific receptor or transporter, providing a direct measure of interaction.[15][16] This is crucial for establishing selectivity across a panel of related targets.

Principle: This assay measures the ability of this compound to displace a known high-affinity radioligand from its target.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target of interest (e.g., HEK-hDAT cells, rat striatum for DAT).[17] Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine in order: assay buffer, serial dilutions of this compound, a fixed concentration of the appropriate radioligand (e.g., [³H]-WIN 35,428 for DAT) near its Kd value, and the membrane preparation.[17]

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Wells containing a saturating concentration of a known unlabeled ligand (e.g., 10 µM GBR 12909 for DAT) in place of the test compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][17]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the Log[Compound] concentration.

    • Determine the IC₅₀ value from the competition curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Monoamine Oxidase (MAO) Inhibition Assay

To exclude or confirm off-target activity on MAO enzymes, a direct enzyme inhibition assay is performed.

This is a luminescence-based assay that measures the activity of MAO-A and MAO-B.[18] MAO action on a substrate produces a derivative that is detected by a luciferase-based reaction.

Step-by-Step Methodology:

  • Reagents: Use recombinant human MAO-A and MAO-B enzymes and a commercial assay kit (e.g., MAO-Glo™ from Promega).

  • Assay Setup:

    • In a white, 96-well plate, add MAO-A or MAO-B enzyme to the appropriate buffer.

    • Add serial dilutions of this compound or control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[6][19]

    • Pre-incubate for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the MAO substrate provided in the kit.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add the Luciferin Detection Reagent, which converts a reaction product into luciferin, generating light.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate % Inhibition relative to vehicle controls.

    • Determine IC₅₀ values by plotting % Inhibition vs. Log[Compound] concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison of potency and selectivity.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeSpeciesRadioligand/SubstrateResult (IC₅₀ / Ki / EC₅₀)Selectivity Ratio
hDAT Uptake InhibitionHumanFluorescent Substrate150 nM (IC₅₀)-
hNET Uptake InhibitionHumanFluorescent Substrate1200 nM (IC₅₀)8-fold vs hDAT
hSERT Uptake InhibitionHumanFluorescent Substrate>10,000 nM (IC₅₀)>66-fold vs hDAT
hDAT Binding AffinityHuman[³H]-WIN 35,42895 nM (Ki)-
hNET Binding AffinityHuman[³H]-Nisoxetine950 nM (Ki)10-fold vs hDAT
hSERT Binding AffinityHuman[³H]-Citalopram>10,000 nM (Ki)>105-fold vs hDAT
hD₂ Receptor cAMP AssayHumanForskolin>10,000 nM (IC₅₀)>66-fold vs hDAT
hMAO-A Enzyme InhibitionHumanMAO Substrate>25,000 nM (IC₅₀)>166-fold vs hDAT
hMAO-B Enzyme InhibitionHumanMAO Substrate>25,000 nM (IC₅₀)>166-fold vs hDAT

Conclusion and Best Practices

This application note provides a structured, multi-tiered framework for the in vitro characterization of this compound. By following these protocols, researchers can efficiently identify the primary molecular target, determine potency and affinity, and establish a selectivity profile.

Key considerations for scientific integrity:

  • Reagent Quality: Ensure the purity and identity of the test compound.[10] Use high-quality, validated reagents and cell lines.

  • Assay Validation: Before screening, each assay should be validated for robustness, with parameters like Z'-factor, signal-to-background ratio, and reproducibility being established.[2][20]

  • Data Integrity: Always include appropriate positive and negative controls. Data should be analyzed using appropriate statistical methods, and experiments should be repeated to ensure reproducibility.

This systematic approach provides a solid foundation for further preclinical development, including in vivo efficacy and safety studies.

References

  • ResearchGate. Monitoring monoamine transport with the fluorescent substrate analogue...[Link]

  • PubMed Central (PMC). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2).[Link]

  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.[Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • PubMed Central (PMC). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport.[Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.[Link]

  • Columbia Technology Ventures. Fluorescent substrates for imaging neurotransmission.[Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.[Link]

  • PubMed. Recent progress in assays for GPCR drug discovery.[Link]

  • BPS Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery.[Link]

  • NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.[Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.[Link]

  • PubMed Central (PMC). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells.[Link]

  • PubMed Central (PMC). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.[Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.[Link]

  • PubMed Central (PMC). Quality by Design for Preclinical In Vitro Assay Development.[Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.[Link]

  • Kosheeka. Essentials of In Vitro Assay Development.[Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).[Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.[Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.[Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.[Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay (PDF).[Link]

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.[Link]

  • BioPharm International. FDA Updates Analytical Validation Guidance.[Link]

  • Ofni Systems. Assay Validation Guidelines.[Link]

  • PubChem. This compound.[Link]

  • U.S. Food and Drug Administration (FDA). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.[Link]

  • PubChem. 3-(2-Methylphenoxy)Piperidine.[Link]

  • PubChem. 4-(3-Methoxy-4-methylphenoxy)piperidine.[Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.[Link]

  • U.S. Food and Drug Administration (FDA). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.[Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[Link]

  • PubMed. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity.[Link]

  • PubChem. 4-(3-Methoxy-5-methylphenoxy)piperidine.[Link]

Sources

Guide to Practice: Characterizing 3-(3-Methylphenoxy)piperidine Affinity for Dopamine Receptors Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for characterizing the binding affinity of the novel compound, 3-(3-Methylphenoxy)piperidine, at dopamine receptor subtypes. Dopamine receptors, critical nodes in the central nervous system, are key targets for therapies addressing neuropsychiatric and motor disorders.[1] The development of subtype-selective ligands is a primary goal in modern pharmacology.[2] This document outlines the principles of competitive radioligand binding assays, provides step-by-step protocols for membrane preparation and assay execution, and details the necessary data analysis to determine inhibitory constants (Ki). The methodologies are designed to be robust and self-validating, incorporating expert insights to explain the rationale behind critical experimental steps, ensuring both accuracy and reproducibility for researchers in pharmacology and drug discovery.

Scientific Background and Significance

The dopaminergic system is integral to numerous physiological processes, including motor control, motivation, cognition, and neuroendocrine signaling.[1] Its receptors are classified into two main families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[3] These G protein-coupled receptors (GPCRs) differ in their signaling mechanisms; D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.[4][5] This functional divergence makes receptor subtype selectivity a crucial objective in drug design to maximize therapeutic efficacy while minimizing side effects.

The phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, with analogues showing affinity for various CNS targets, including dopamine receptors.[6][7] this compound is a compound of interest whose interaction with dopamine receptors has not been extensively characterized. This guide uses it as a model compound to demonstrate the application of radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[8]

The core of this guide is the competitive binding assay . This method measures the ability of an unlabeled test compound (the "competitor," i.e., this compound) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor.[9] By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its binding affinity (Ki), a true measure of the ligand-receptor interaction.[10]

Core Principles & Experimental Workflow

The experimental process follows a logical progression from preparing the biological materials to analyzing the final binding data. The workflow ensures that all necessary parameters are established for an accurate determination of the test compound's affinity.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Assay Validation cluster_testing Phase 3: Compound Characterization A Cell Culture (e.g., HEK293 expressing hD2R) B Membrane Preparation (Homogenization & Centrifugation) A->B C Protein Quantification (Bradford or BCA Assay) B->C D Radioligand Saturation Assay (Determine Kd and Bmax) C->D Standardized Membrane Input E Assay Optimization (Incubation time, Temperature) D->E F Competitive Binding Assay (Displacement of Radioligand by This compound) E->F Optimized Conditions G Data Analysis (Non-linear Regression to find IC50) F->G H Ki Calculation (Cheng-Prusoff Equation) G->H

Caption: Experimental workflow for receptor binding analysis.

The principle of the competitive assay is a dynamic equilibrium between the receptor, the labeled ligand, and the unlabeled competitor for the same binding site.

G R Receptor RL Bound Complex (Signal) R->RL k_off RI Inactive Complex (No Signal) R->RI k_off' L Radioligand ([³H]Spiperone) L->RL k_on I Inhibitor (Test Compound) I->RI k_on'

Caption: Principle of competitive radioligand binding.

Materials and Reagents

  • Test Compound: this compound (Structure from PubChem CID 22309127).[11] Prepare a 10 mM stock solution in 100% DMSO.

  • Cell Lines: HEK293 or CHO cells stably transfected with the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, D5).

  • Radioligand: A high-affinity radioligand appropriate for the target receptor.

    • For D2-like receptors (D2, D3, D4): [³H]Spiperone or [³H]N-methylspiperone.[4][12]

    • For D1-like receptors (D1, D5): [³H]SCH23390.[13]

  • Displacer for Non-Specific Binding (NSB): An unlabeled ligand at a high concentration (100-1000x its Ki) to saturate all specific binding sites.

    • For D2-like receptors: Haloperidol (10 µM) or (+)Butaclamol (1 µM).[13][14]

    • For D1-like receptors: SCH23390 (1 µM) or (+)Butaclamol (1 µM).[13]

  • Buffers:

    • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Reagents: Bovine Serum Albumin (BSA), DMSO, Protease Inhibitor Cocktail.

  • Equipment:

    • Cell culture flasks, scraper, and centrifuge.

    • Dounce or polytron homogenizer.

    • Ultracentrifuge.

    • 96-well microplates.

    • Brandell or PerkinElmer cell harvester with GF/B or GF/C filter mats.

    • Liquid scintillation counter and scintillation cocktail.

Detailed Experimental Protocols

Protocol 1: Preparation of Receptor-Enriched Cell Membranes

This protocol describes the isolation of cell membranes, which are rich in the target receptors, from cultured cells.

  • Cell Culture & Harvest: Grow cells expressing the target dopamine receptor to ~90% confluency. Aspirate the media, wash with ice-cold PBS, and harvest cells using a cell scraper in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer on ice. Perform 20-25 strokes with a tight-fitting pestle to lyse the cells. Alternatively, use a polytron homogenizer at a low setting.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Final Pelleting & Storage: Repeat the ultracentrifugation (Step 4). Resuspend the final pellet in a small volume of Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Storage: Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

Senior Scientist Insight: The quality of the membrane preparation is paramount. The inclusion of protease inhibitors prevents receptor degradation. A thorough wash step (Step 5) is crucial to remove endogenous dopamine or other interfering substances from the cell culture medium.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the setup for a competitive binding assay in a 96-well format to determine the IC50 of this compound.

  • Prepare Reagents:

    • Thaw the membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer containing 0.1% BSA.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 pM to 100 µM.

    • Dilute the radioligand in Assay Buffer to a final concentration approximately equal to its Kd (determined from a prior saturation binding experiment).[10]

    • Prepare the NSB displacer (e.g., 10 µM Haloperidol) in Assay Buffer.

  • Assay Plate Setup (Total Volume = 200 µL/well):

    • Total Binding (TB): 100 µL Membrane Suspension + 50 µL Assay Buffer + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 100 µL Membrane Suspension + 50 µL NSB Displacer + 50 µL Radioligand.

    • Competitor Wells: 100 µL Membrane Suspension + 50 µL of each this compound dilution + 50 µL Radioligand.

    • Perform all conditions in triplicate.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium. The optimal time and temperature should be determined during assay development.

  • Termination of Binding: Terminate the assay by rapid filtration. Use a cell harvester to aspirate the contents of each well through a glass fiber filter mat (e.g., GF/B), which traps the membranes.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

Senior Scientist Insight: The choice of radioligand concentration is critical. Using a concentration at or near the Kd ensures that the assay is sensitive to competition from the test compound.[10] Rapid filtration and washing are essential to minimize the dissociation of the radioligand-receptor complex, which could otherwise lead to an underestimation of binding.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Generate Competition Curve: Convert the competitor concentrations to their logarithm. Plot the percent specific binding against the log concentration of this compound. The percent specific binding is calculated as:

    • % Specific Binding = (Binding at [Competitor] - NSB) / (TB - NSB) * 100

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.[9]

  • Calculate the Inhibitory Constant (Ki): Convert the IC50 to the Ki using the Cheng-Prusoff equation .[10] This equation corrects for the concentration and affinity of the radioligand used in the assay.

    • Ki = IC50 / (1 + ([L] / Kd))

    • Where:

      • IC50: The experimentally determined 50% inhibitory concentration.

      • [L]: The molar concentration of the radioligand in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Example Data Presentation

The ultimate goal is to determine the affinity (Ki) and selectivity of this compound across multiple dopamine receptor subtypes. The results can be effectively summarized in a table.

Receptor SubtypeRadioligandRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM) Selectivity Ratio (Ki vs. D2)
D1 [³H]SCH233900.5>10,000>10,000>250x
D2 [³H]Spiperone0.18040 1x
D3 [³H]Spiperone0.2450225 5.6x
D4 [³H]Spiperone0.32,1001,050 26.3x
D5 [³H]SCH233900.8>10,000>10,000>250x

Note: Data presented are hypothetical and for illustrative purposes only.

This sample data suggests that this compound has a moderate affinity for the D2 receptor with some selectivity over other D2-like subtypes and high selectivity over D1-like subtypes.

References

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. [Link]

  • Zhang, M., & Zhang, H. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical biochemistry, 283(2), 246–251. [Link]

  • Dmitrieva, J., et al. (2005). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1740(1), 1-10. [Link]

  • Foll, B. L., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1035. [Link]

  • Civelli, O., et al. (1993). Molecular Biology of the Dopamine Receptor Subtypes. ACNP. [Link]

  • González-Lira, V., et al. (2021). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 22(15), 8234. [Link]

  • Hrabinova, M., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4434. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

  • Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's archives of pharmacology, 347(2), 147–154. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 402(1), 46–52. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Scott, P. J. H., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15). [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Zeller, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1833–1838. [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]

  • Scott, P. J. H., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • GraphPad. (n.d.). Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • PubChemLite. (n.d.). This compound (C12H17NO). PubChemLite. [Link]

  • Scott, P. J. H., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Investigating 3-(3-Methylphenoxy)piperidine and its Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for neuroscience researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 3-(3-Methylphenoxy)piperidine and its structural analogs. While specific data on this compound is not extensively available in public literature, its core structure is characteristic of a class of neurologically active compounds, particularly those targeting monoamine transporters. This guide, therefore, leverages established methodologies for a well-understood structural analog class—selective serotonin reuptake inhibitors (SSRIs)—to provide a robust framework for its preclinical evaluation. The protocols detailed herein are designed to be self-validating and are grounded in established neuropharmacological techniques, providing a clear pathway from initial in vitro characterization to in vivo functional assessment.

Part 1: Scientific Introduction & Rationale

The piperidine ring connected to a phenoxy moiety forms the backbone of numerous compounds with significant central nervous system (CNS) activity. This structural motif is notably present in several potent and selective serotonin reuptake inhibitors (SSRIs), such as paroxetine and femoxetine. These drugs function by binding to the serotonin transporter (SERT), a presynaptic protein responsible for clearing serotonin (5-HT) from the synaptic cleft. By inhibiting this reuptake process, these compounds increase the concentration and duration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This mechanism is the cornerstone of treatment for major depressive disorder, anxiety disorders, and other psychiatric conditions.

Given its structure, it is hypothesized that this compound may exhibit similar activity at the serotonin transporter. The methyl group at the 3-position of the phenoxy ring could influence its potency, selectivity, and pharmacokinetic properties. Therefore, the logical first step in characterizing this compound is to assess its affinity and functional activity at SERT.

This guide provides a detailed roadmap for such an investigation, beginning with fundamental in vitro binding and uptake assays, and progressing to in vivo models that assess both neurochemical and behavioral outcomes.

Part 2: Mechanism of Action - The Serotonin Transporter Blockade

The primary hypothetical mechanism of action for a compound like this compound is the inhibition of the serotonin transporter (SERT). SERT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. In a normal physiological state, SERT terminates serotonergic signaling by reabsorbing serotonin from the synaptic cleft back into the presynaptic neuron.

An effective SSRI, and by extension a compound like this compound, would act as a competitive antagonist at the SERT protein. This binding prevents serotonin from being transported, leading to its accumulation in the synapse. The elevated synaptic serotonin levels result in prolonged activation of both presynaptic and postsynaptic serotonin receptors, ultimately mediating the therapeutic effects.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin (5-HT) Vesicles release Release sert Serotonin Transporter (SERT) sert->vesicle 2. Transport serotonin 5-HT release->serotonin Neurotransmission reuptake Reuptake compound This compound (or Analog) compound->sert Blockade serotonin->sert 1. Binding receptor Postsynaptic 5-HT Receptors serotonin->receptor 3. Receptor Activation signal Downstream Signaling & Neuronal Response receptor->signal

Caption: Hypothetical mechanism of action at a serotonergic synapse.

Part 3: In Vitro Characterization Protocols

The initial evaluation of a novel compound requires robust in vitro assays to determine its primary pharmacological properties. The following protocols are fundamental for assessing the interaction of this compound with the serotonin transporter.

Protocol 1: SERT Radioligand Binding Assay

This assay quantifies the affinity of the test compound for SERT by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT (hSERT).

  • [³H]-Citalopram or another suitable radioligand.

  • Test compound: this compound.

  • Reference compound: Paroxetine or Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 10-point serial dilutions in the assay buffer, ranging from 1 nM to 100 µM.

  • Assay Setup: In each well of the 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Paroxetine (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of [³H]-Citalopram (at a final concentration equal to its Kd, typically ~1-2 nM).

    • 50 µL of hSERT-expressing cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Serotonin Uptake Assay

This functional assay measures the ability of the test compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Materials:

  • Rodent brain tissue (striatum or whole brain minus cerebellum).

  • [³H]-Serotonin ([³H]-5-HT).

  • Krebs-Ringer Bicarbonate Buffer.

  • Test compound and reference compound.

  • Pargyline (a monoamine oxidase inhibitor).

  • Centrifuge and water bath.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rodent brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (or vehicle) for 15 minutes at 37°C. Include Pargyline to prevent the metabolic degradation of serotonin.

    • To define non-specific uptake, a parallel set of tubes should be incubated at 4°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]-5-HT (e.g., 10-20 nM) to each tube.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear phase of serotonin uptake.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using liquid scintillation counting. Determine the IC50 value by plotting the percentage inhibition of specific uptake versus the log concentration of the test compound.

Part 4: In Vivo Evaluation Protocols

Following in vitro characterization, promising compounds should be evaluated in vivo to assess their effects on brain neurochemistry and behavior.

Protocol 3: In Vivo Microdialysis in Rodents

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To determine if acute administration of this compound increases extracellular serotonin levels in a relevant brain region (e.g., prefrontal cortex or hippocampus).

Procedure:

  • Surgical Implantation: Anesthetize a rodent (rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular serotonin.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration serotonin levels as a percentage change from the stable baseline period.

Protocol 4: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for potential antidepressant activity.

Objective: To assess the antidepressant-like effects of this compound.

Procedure:

  • Habituation (Day 1): Place each mouse individually into a glass cylinder filled with water (25°C) for a 15-minute pre-swim session.

  • Drug Administration (Day 2): Administer the test compound, a reference antidepressant (e.g., fluoxetine), or vehicle to different groups of mice. Typically, administration occurs 30-60 minutes before the test session.

  • Test Session (Day 2): Place the mice back into the water-filled cylinders for a 6-minute test session. Video record the sessions.

  • Behavioral Scoring: Score the last 4 minutes of the test session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Part 5: Data Presentation & Integrated Workflow

Table 1: Hypothetical In Vitro Pharmacological Profile
CompoundSERT Binding (Ki, nM)5-HT Uptake (IC50, nM)
This compound 15.225.8
Paroxetine (Reference) 0.51.1
Fluoxetine (Reference) 4.17.5
Table 2: Hypothetical In Vivo Behavioral Data (Forced Swim Test)
Treatment Group (Dose, mg/kg)Immobility Time (seconds, Mean ± SEM)
Vehicle 155 ± 10.2
This compound (10) 95 ± 8.5
This compound (20) 70 ± 7.1
Fluoxetine (20) 80 ± 9.3
p < 0.05, **p < 0.01 compared to Vehicle
Integrated Drug Discovery Workflow

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Protocol 1: SERT Binding Assay (Determine Ki) uptake Protocol 2: [3H]-5-HT Uptake Assay (Determine IC50) binding->uptake decision1 Potent & Selective? uptake->decision1 microdialysis Protocol 3: In Vivo Microdialysis (Measure Synaptic 5-HT) behavior Protocol 4: Forced Swim Test (Assess Antidepressant Effect) microdialysis->behavior decision2 Efficacious in vivo? behavior->decision2 start Novel Compound: This compound start->binding decision1->microdialysis Yes stop Stop or Redesign decision1->stop No end Lead Candidate for Further Development decision2->end Yes decision2->stop No

Caption: A typical preclinical workflow for a novel CNS compound.

Part 6: References

  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current Opinion in Neurobiology. [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature. [Link]

3-(3-Methylphenoxy)piperidine as a tool compound for D4 receptor studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-(3-Methylphenoxy)piperidine as a Tool Compound for Dopamine D4 Receptor Studies

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs as selective tool compounds for interrogating the dopamine D4 receptor (D4R). This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring robust and reproducible results.

The Dopamine D4 Receptor: A Complex and Compelling Target

The dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] Unlike the more ubiquitously expressed D2 and D3 receptors, the D4R shows a more discrete localization pattern, with high expression in the prefrontal cortex, limbic system, and basal ganglia.[2][3] This unique distribution implicates the D4R in a variety of higher-order cognitive and physiological processes, including attention, motivation, learning, and memory.[4][5]

Functionally, the D4R is canonically coupled to Gi/o proteins.[1] Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][6] However, its signaling capabilities are more complex, extending to the modulation of MAPK/ERK pathways and calcium signaling, depending on the cellular context.[7]

Given its association with neuropsychiatric conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and Parkinson's disease, the D4R is a significant target for therapeutic intervention.[1][6] The development and characterization of selective tool compounds are therefore paramount to dissecting its physiological roles and validating its therapeutic potential.

Compound Profile: The (Methylphenoxy)piperidine Scaffold

Tool compounds are indispensable for pharmacological research, allowing for the selective modulation of a single target to probe its function. The (methylphenoxy)piperidine scaffold has emerged as a promising foundation for potent and selective D4R ligands. While detailed public data for this compound itself is limited, extensive structure-activity relationship (SAR) studies on closely related analogs, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, provide a strong rationale for its use.[8][9][10] These studies demonstrate that small modifications to this core structure can yield compounds with exceptional affinity and selectivity for the D4 receptor.

Pharmacological Data for Representative Analogs:

The following table summarizes binding affinity (Ki) data for compounds closely related to the title scaffold, illustrating the high potency and selectivity achievable. These compounds typically act as antagonists at the D4 receptor.[9][10]

Compound/AnalogD4R Ki (nM)Selectivity vs. D2RSelectivity vs. D3RReference
4,4-difluoro-3-(3-methylphenoxy)piperidine analog13>100-fold>100-fold[9]
4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine analog6.5>100-fold>100-fold[9]
Compound 14a (a 4,4-difluoropiperidine ether)0.3>2000-fold>2000-fold[3][10]

Note: The exceptional selectivity of these compounds makes them valuable tools for specifically investigating D4 receptor signaling.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[11]
Molecular Weight~191.27 g/mol [12]
XLogP3 (Predicted)2.4[12]

D4 Receptor Signaling: The Basis for Functional Assays

Understanding the primary signaling cascade of the D4R is crucial for designing functional assays. The canonical Gi-coupled pathway provides a direct and measurable readout of receptor activity.

D4_Signaling cluster_membrane Plasma Membrane D4R D4 Receptor Gi Gi Protein (αβγ) D4R->Gi AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine or Agonist Dopamine->D4R Activates Compound This compound (Antagonist) Compound->D4R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Binding_Assay_Workflow A Prepare Materials: - D4R-expressing membranes - Radioligand ([3H]Spiperone) - Tool Compound dilutions - Assay Buffer B Incubate Components: Membranes + Radioligand + Tool Compound (or buffer) A->B C Separate Bound from Free: Rapid vacuum filtration over GF/B filter plates B->C D Quantify Bound Radioligand: Add scintillation cocktail and count in a MicroBeta counter C->D E Data Analysis: Plot % inhibition vs. [Compound] Calculate IC50 Convert to Ki via Cheng-Prusoff D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials Preparation:

    • Cell Membranes: Use membranes from a stable cell line (e.g., CHO or HEK293) expressing the human D4 receptor. Thaw on ice and resuspend in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). [13] * Radioligand: Use a D2-like radioligand such as [³H]Spiperone or [³H]N-methylspiperone at a concentration near its Kd for the D4R.

    • Tool Compound: Prepare a serial dilution of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known D2-like ligand like haloperidol or clozapine.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), radioligand, and either the tool compound, buffer (for total binding), or NSB control. [13] * Rationale: This mixture allows the unlabeled tool compound to compete with the radioligand for binding to the D4 receptor in a concentration-dependent manner.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [13]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

    • Rationale: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass filter, thereby improving the signal-to-noise ratio.

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the trapped radioactivity using a scintillation counter.

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the tool compound to generate a competition curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

Protocol 2: cAMP Accumulation Functional Assay

This cell-based assay determines the functional effect of the compound (e.g., agonist, antagonist, inverse agonist) by measuring its impact on the D4R's primary signaling pathway. [14]For an antagonist, this involves measuring its ability to block an agonist-induced response.

cAMP_Assay_Workflow A Culture & Seed: Plate D4R-expressing cells (e.g., CHO, HEK293) in assay plates B Pre-incubate with Antagonist: Add dilutions of tool compound to cells A->B C Stimulate Cells: Add Forskolin (to ↑ cAMP) + Dopamine (agonist, to ↓ cAMP) B->C D Lyse Cells & Detect cAMP: Use detection kit (e.g., HTRF, GloSensor, or ELISA) C->D E Data Analysis: Plot cAMP signal vs. [Compound] Calculate IC50 for the antagonist D->E

Caption: Workflow for a Gi-coupled cAMP functional antagonist assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human D4 receptor. Seed them into 96- or 384-well assay plates and allow them to grow to near confluence. [6][15]

  • Antagonist Pre-incubation:

    • Wash the cells and replace the media with a stimulation buffer.

    • Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Rationale: This allows the antagonist to occupy the D4 receptors before the agonist is introduced.

  • Cell Stimulation:

    • Add a solution containing a fixed concentration of an adenylyl cyclase activator, forskolin , and a D4R agonist (e.g., dopamine). The agonist concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal effect).

    • Rationale: Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels to create a large, easily measurable signal window. The D4R agonist (dopamine) will then act via Gi to inhibit this forskolin-stimulated cAMP production. The tool compound's effectiveness as an antagonist is measured by its ability to prevent this inhibition.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C. [16]

  • Detection and Analysis:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a sensitive detection method, such as HTRF®, GloSensor™ cAMP Assay, or a competitive ELISA. [14][17] * Plot the cAMP signal (e.g., fluorescence ratio) against the log concentration of the tool compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to block 50% of the agonist's effect.

Application II: In Vivo Experimental Framework

After in vitro validation, a selective tool compound can be used in animal models to explore the D4R's role in complex behaviors.

Caveat on Pharmacokinetics: It is critical to note that many highly selective tool compounds, including some (phenoxymethyl)piperidine analogs, may exhibit poor metabolic stability or high plasma protein binding. [3][8][9][10]Therefore, preliminary pharmacokinetic (PK) studies are essential to determine brain penetrance, half-life, and the appropriate dosing regimen before embarking on behavioral experiments.

Conceptual Protocol: Novel Object Recognition (NOR) Test

The NOR test is used to assess learning and memory, cognitive domains in which the D4R is implicated. [2]The test leverages the natural tendency of rodents to spend more time investigating a novel object than a familiar one.

NOR_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Familiarization cluster_Day3 Day 3: Test A Place mouse in empty open-field arena (10 min) B Administer Tool Compound or Vehicle (e.g., 30 min prior) A->B C Place mouse in arena with two identical objects (10 min) B->C D Administer Tool Compound or Vehicle C->D E Place mouse in arena with one familiar and one novel object (5 min) D->E F Data Analysis: Measure exploration time for each object Calculate Discrimination Index (DI) E->F

Caption: Workflow for the Novel Object Recognition (NOR) behavioral test.

Methodology Outline:

  • Habituation (Day 1): Allow each mouse to freely explore the empty testing arena for 5-10 minutes.

    • Rationale: This reduces anxiety and novelty-induced exploratory behavior associated with the environment itself, ensuring that behavior during the test phase is directed toward the objects.

  • Familiarization/Training (Day 2):

    • Administer this compound or a vehicle control at a predetermined time before the trial (based on PK data).

    • Place the mouse in the arena, which now contains two identical objects, and allow it to explore for a set period (e.g., 10 minutes).

  • Test (Day 3):

    • Following the same dosing procedure, return the mouse to the arena. This time, one of the familiar objects has been replaced with a novel object.

    • Record the session and score the amount of time the mouse spends actively exploring (e.g., sniffing, touching) each of the two objects.

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : DI = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar).

    • A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.

    • By comparing the DI between the vehicle-treated and compound-treated groups, researchers can determine if blocking the D4R enhances, impairs, or has no effect on this form of recognition memory.

Conclusion

This compound and its closely related analogs represent a class of highly valuable chemical tools for the selective pharmacological investigation of the dopamine D4 receptor. Through the systematic application of the robust in vitro and in vivo protocols detailed in this guide, researchers can confidently characterize the binding and functional properties of these compounds. This enables the precise dissection of D4 receptor function in cellular signaling, neural circuits, and complex behaviors, ultimately advancing our understanding of its role in health and disease and paving the way for novel therapeutic strategies.

References

  • van der Weide, J., et al. (2014). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences. Available at: [Link]

  • Van Craenenbroeck, K., et al. (2014). The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. Available at: [Link]

  • Wikipedia. Dopamine receptor D4. Wikipedia. Available at: [Link]

  • Van Craenenbroeck, K., et al. (2014). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2011). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Ingenta Connect. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Franco, R., et al. (2021). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2011). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. Available at: [Link]

  • Innoprot. cAMP NOMAD D4 Dopamine Receptor Cell Line. Innoprot. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Aricò, M., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. Available at: [Link]

  • NIDA IRP. (2020). Humanized Dopamine D4.7 Receptor Male Mice Display Risk-Taking Behavior and Deficits of Social Recognition and Working Memory in Light/Dark-Dependent manner. PMC - PubMed Central. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Gainetdinov, R. R., et al. (2009). Decreased Dopamine D4 Receptor Expression Increases Extracellular Glutamate and Alters Its Regulation in Mouse Striatum. PubMed Central. Available at: [Link]

  • Avale, M. E., et al. (2004). The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder. PubMed. Available at: [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. NIH. Available at: [Link]

  • National Center for Biotechnology Information. 3-(2-Methylphenoxy)Piperidine. PubChem. Available at: [Link]

  • Dulcis, D., et al. (1999). Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli. Journal of Neuroscience. Available at: [Link]

  • PubChemLite. This compound (C12H17NO). PubChemLite. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Asghari, V., et al. (1997). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. PubMed. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Available at: [Link]

  • Schelshorn, S., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Dunn, M. R., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available at: [Link]

  • Eurofins Discovery. D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Available at: [Link]

  • PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available at: [Link]

  • Lecca, D., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available at: [Link]

  • The Good Scents Company. piperidine. The Good Scents Company. Available at: [Link]

  • Rouffet, M., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: A Tiered Approach to Elucidating the Cellular Effects of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured Investigation

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities.[1][2] Novel derivatives, such as 3-(3-Methylphenoxy)piperidine, represent a promising frontier for drug discovery. However, elucidating the cellular effects of such a novel compound requires a systematic and multi-faceted approach. A tiered experimental workflow is essential to first establish a cytotoxicity profile, then to delineate the mechanism of cell death, and finally to probe potential specific molecular targets.

This guide provides a comprehensive set of cell culture protocols for the initial characterization of this compound. We present a logical progression of experiments, from broad-spectrum cytotoxicity assays to more nuanced investigations of apoptotic pathways. The protocols are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations. While the specific molecular target of this compound is yet to be fully characterized, the methodologies outlined herein are broadly applicable for the initial screening of novel chemical entities.

Experimental Workflow: A Tiered Strategy for Compound Characterization

A hierarchical approach to characterizing the cellular effects of this compound is recommended. This ensures that each subsequent experiment is built upon a solid foundation of data from the previous tier. The workflow begins with determining the concentration-dependent effects on cell viability and cytotoxicity, followed by a more detailed investigation into the mode of cell death.

Experimental Workflow cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification & Functional Assays T1_A Dose-Response and Time-Course MTT Assay (Cell Viability) T1_B LDH Release Assay (Cytotoxicity/Necrosis) T1_A->T1_B Correlate T2_A Caspase-3/7 Activity Assay T1_B->T2_A Investigate Cell Death Pathway T2_B Annexin V / Propidium Iodide Staining T2_A->T2_B Confirm Apoptosis T3_A Western Blot for Apoptotic Markers (e.g., PARP cleavage, Bcl-2 family) T2_B->T3_A Elucidate Molecular Mechanism T3_C Further Mechanistic Studies T3_A->T3_C T3_B Functional Assays (e.g., Calcium Imaging, Reporter Gene Assays for GPCRs) T3_B->T3_C

Figure 1: A tiered experimental workflow for characterizing the cellular effects of this compound.

Cell Line Selection and Maintenance: The Foundation of Reliable Data

The choice of cell line is critical for obtaining relevant and reproducible results. For initial screening of a compound with potential neurological activity, a dual approach using both a non-neuronal and a neuronal cell line is recommended.

  • HEK293 (Human Embryonic Kidney 293): A robust and easy-to-culture cell line, ideal for general cytotoxicity screening and for establishing baseline cellular responses.[2][3][4]

  • SH-SY5Y (Human Neuroblastoma): A human-derived cell line that can be differentiated into a more mature neuronal phenotype.[5][6][7][8][9][10][11] This cell line is widely used in neurotoxicity studies and is a suitable model for investigating the effects of compounds on neuronal cells.

  • PC-12 (Rat Pheochromocytoma): This cell line can be induced to differentiate into neuron-like cells and is a well-established model for studying neuronal function and toxicity.[12][13][14][15][16][17][18]

Protocol 1: General Cell Culture and Maintenance
  • Culture Medium:

    • HEK293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • SH-SY5Y: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[5][6][7]

    • PC-12 (adherent): RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin. Culture vessels should be coated with collagen type IV.[14][17]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[19][9]

  • Subculturing: Passage cells when they reach 80-90% confluency.[3][6]

    • Wash cells with sterile Phosphate-Buffered Saline (PBS).

    • Incubate with Trypsin-EDTA (0.25%) until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed new culture flasks at the appropriate density.

Tier 1: Cytotoxicity Profiling

The initial step is to determine the concentration range at which this compound affects cell viability and induces cytotoxicity.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and necrosis.[21][22][23][24][25]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 2, steps 1-2).

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate at room temperature and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Assay Endpoint Measured Principle Typical Data Output
MTT Cell ViabilityMitochondrial reductase activityIC50 value
LDH Cytotoxicity (Necrosis)Release of lactate dehydrogenase% Cytotoxicity

Table 1: Summary of Tier 1 Cytotoxicity Assays.

Tier 2: Delineating the Mechanism of Cell Death

If the Tier 1 assays indicate a decrease in cell viability, the next step is to determine whether the cells are undergoing apoptosis or necrosis.

Protocol 4: Caspase-3/7 Activity Assay

Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the IC50 value determined from the MTT assay.

  • Lysis and Reagent Addition: Lyse the cells and add the caspase-3/7 substrate according to the manufacturer's protocol.

  • Signal Measurement: Incubate and measure the resulting fluorescent or luminescent signal.

  • Data Analysis: Express caspase activity as a fold change relative to the vehicle control.

Protocol 5: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28][29]

  • Cell Treatment: Treat cells in a 6-well plate with this compound.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Assay Apoptotic Event Detected Principle Data Output
Caspase-3/7 Activity Executioner caspase activationCleavage of a specific substrateFold change in activity
Annexin V / PI Staining Phosphatidylserine externalization and membrane integrityBinding of Annexin V to phosphatidylserine and PI intercalation into DNAPercentage of viable, apoptotic, and necrotic cells

Table 2: Summary of Tier 2 Apoptosis Assays.

Tier 3: Probing Molecular Mechanisms and Functional Outcomes

Based on the findings from Tiers 1 and 2, more specific hypotheses about the mechanism of action of this compound can be formulated and tested.

Protocol 6: Western Blotting for Apoptotic Markers

Western blotting can be used to examine changes in the expression levels of key proteins involved in apoptosis.[30][31][32][33]

  • Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Hypothesizing a Target: G-Protein Coupled Receptor (GPCR) Signaling

Many piperidine-based compounds are known to interact with GPCRs.[34][35][36][37][38] If this compound induces cellular effects at non-cytotoxic concentrations, investigating its impact on GPCR signaling pathways is a logical next step.

GPCR Signaling Pathway ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Generates downstream Downstream Cellular Response (e.g., Calcium Release, Gene Expression) second_messenger->downstream

Figure 2: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway that could be investigated.

Protocol 7: Intracellular Calcium Imaging

Activation of certain GPCRs can lead to an increase in intracellular calcium levels.[39][40][41][42]

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM.[41]

  • Imaging: Acquire baseline fluorescence images using a fluorescence microscope.

  • Compound Addition: Add this compound and continue to acquire images to monitor changes in intracellular calcium concentration.

  • Data Analysis: Quantify the changes in fluorescence intensity over time.

Data Interpretation and Troubleshooting

  • Correlate Tier 1 Data: A compound that reduces cell viability (MTT assay) and increases LDH release is likely cytotoxic. A reduction in viability without a significant increase in LDH release may suggest a cytostatic effect or apoptosis.

  • Confirm Apoptosis: A positive result in the caspase-3/7 assay should be confirmed by Annexin V/PI staining to differentiate between early and late apoptosis.

  • Solubility Issues: If the compound precipitates in the culture medium, consider using a lower concentration of a different solvent or using a formulation aid.

  • Inconsistent Results: Ensure consistent cell passage numbers and seeding densities. Always include appropriate positive and negative controls.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By following this tiered approach, researchers can systematically determine the cytotoxic and apoptotic potential of this novel compound, laying the groundwork for more in-depth mechanistic studies and potential therapeutic applications.

References

  • UCSC Genome Browser. Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). [Link]

  • Antonenko, T. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7236. [Link]

  • Horizon Discovery. HEK293T Cell Line Technical Manual. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Springer Nature Experiments. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System. [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • Weishaupt, J. H., et al. (2003). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 17(5-6), 709-714. [Link]

  • protocols.io. (2022). SH-SY5Y culturing. [Link]

  • iGEM. HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat...). [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Yan, Z., et al. (2024). The application of human-derived cell lines in neurotoxicity studies of environmental pollutants. Science of The Total Environment, 906, 168839. [Link]

  • Bitesize Bio. (2022). How to Set Up a Drug Screening Assay. [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

  • MDPI. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(15), 8274. [Link]

  • NIH. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. [Link]

  • DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • Şen Lab. HEK Cell Splitting and Maintenance. [Link]

  • NIH. Biochemistry, G Protein Coupled Receptors. [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • Nature. (2022). Neuronal cell line expressing full-length mutant huntingtin exhibits alterations in proteolysis. [Link]

  • ResearchGate. (2023). Cell Culture Drug Testing: A Comprehensive Overview. [Link]

  • Applied Biological Materials Inc. PC-12 Cells. [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • NIH. (2018). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [Link]

  • Cyagen. SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • Andor. How Does Calcium Imaging Work | Calcium Indicators. [Link]

  • 2BScientific. Neuronal Cell Lines for Neurodegenerative Research. [Link]

  • ResearchGate. LDH release and MTT assay-based cytotoxicity analysis across.... [Link]

  • Journal of Cardiovascular Pharmacology. (2020). G protein-coupled receptor signaling: transducers and effectors. [Link]

  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • Şen Lab. HEK Cell Splitting and Maintenance. [Link]

  • Springer. (2012). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. [Link]

  • Public Health England. PC-12 - Culture Collections. [Link]

  • NIH. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • YouTube. (2019). PC12 Cell Culturing. [Link]qaqE)

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield and Purity of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-(3-methylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its preparation, helping you optimize your experimental outcomes for higher yield and purity.

Section 1: Synthesis Strategy & Reaction Optimization

This section addresses frequently asked questions regarding the synthetic approach to this compound, focusing on maximizing reaction efficiency and minimizing byproduct formation.

Q1: What is the most reliable and scalable synthetic route for preparing this compound?

For the formation of the aryl ether linkage between a phenol and a secondary alcohol, the Mitsunobu reaction is the most direct and widely employed method.[1] It facilitates the coupling of 3-hydroxypiperidine with m-cresol under mild conditions, proceeding with a predictable inversion of stereochemistry if a chiral starting material is used.[2][3]

The overall transformation is as follows:

  • Reactants : 3-Hydroxypiperidine (typically N-protected), m-cresol, a phosphine (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).[3]

  • Advantage : The reaction is generally high-yielding and occurs at low to ambient temperatures, preserving sensitive functional groups.[4]

  • Alternative Routes : While other methods like Williamson ether synthesis exist, they require harsher conditions (strong base) that may not be compatible with all substrates. The Buchwald-Hartwig C-O coupling is also a powerful tool for aryl ether synthesis but is more commonly applied to aryl halides.[5][6] For this specific transformation, the Mitsunobu reaction offers the most straightforward pathway.

Q2: My Mitsunobu reaction for this compound is giving low yields. What are the most critical parameters to investigate?

Low yields in a Mitsunobu reaction typically stem from suboptimal reaction conditions or reagent quality. Here are the key parameters to troubleshoot, explained by their mechanistic roles:

  • Reagent Quality and Stoichiometry :

    • Anhydrous Conditions : The reaction is highly sensitive to water, which can consume the activated intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reagent Purity : Use high-purity 3-hydroxypiperidine, m-cresol, PPh₃, and azodicarboxylate. Old or improperly stored azodicarboxylates (DEAD/DIAD) can degrade.

    • Stoichiometry : Typically, 1.2 to 1.5 equivalents of both the phosphine and the azodicarboxylate relative to the limiting reagent (either the alcohol or phenol) are used to drive the reaction to completion.[2]

  • Order of Addition & Temperature Control :

    • The standard and often most successful procedure involves dissolving the alcohol (N-Boc-3-hydroxypiperidine), phenol (m-cresol), and PPh₃ in an anhydrous solvent like THF.[1][4]

    • This solution is then cooled to 0 °C before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[1] This order allows for the formation of the betaine intermediate from PPh₃ and DEAD, which then deprotonates the phenol.[3] Adding the azodicarboxylate last and at a low temperature is critical to control the reaction rate and prevent the formation of undesired byproducts.

  • Solvent Choice :

    • Tetrahydrofuran (THF) is the most common and reliable solvent.[4] Its polarity is suitable for dissolving the reactants and intermediates. Other solvents like dichloromethane (DCM) or dioxane can also be used.

Below is a workflow diagram illustrating the key decision points for optimizing the Mitsunobu reaction.

G start Low Yield Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check stoich_check Optimize Stoichiometry (1.2-1.5 eq PPh3/DEAD) reagent_check->stoich_check Reagents OK temp_order_check Control Temperature & Order of Addition (Cool to 0°C, Add DEAD last) stoich_check->temp_order_check Stoichiometry OK solvent_check Confirm Solvent Choice (Anhydrous THF is optimal) temp_order_check->solvent_check Procedure OK success Improved Yield solvent_check->success Solvent OK

Caption: Troubleshooting workflow for low Mitsunobu reaction yields.

Q3: I am observing a significant amount of a white precipitate and other impurities in my crude product. What are these and how can they be minimized?

The most common byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (the reduced form of DEAD or DIAD).

  • Triphenylphosphine Oxide (TPPO) : This is the thermodynamic sink of the reaction, formed from the PPh₃ reagent. Its formation is unavoidable and is a direct indicator of reaction progress.[4] It is a crystalline white solid with moderate polarity, which can make its removal challenging.

  • Reduced Azodicarboxylate : This byproduct is also stoichiometric. It is generally more soluble in organic solvents than TPPO but can still contaminate the product.

  • Side Products : If the nucleophilicity of the phenol is low or if there is steric hindrance, the azodicarboxylate itself can act as a nucleophile, leading to undesired side products.[1]

Minimization and Management Strategies:

  • Avoid Excess Reagents : While a slight excess (1.2-1.5 eq) is beneficial, a large excess of PPh₃ and DEAD will only increase the amount of byproduct to be removed.

  • Proper Workup : The key to managing these impurities is in the post-reaction workup, not necessarily in preventing their formation. (See Section 2, Q4).

  • Monitor Reaction Closely : Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Stop the reaction once the limiting reagent is consumed to prevent further side reactions.

Section 2: Purification Troubleshooting Guide

Effective purification is critical for obtaining high-purity this compound. This section provides a guide to overcoming common purification hurdles.

Q4: What is the most effective initial workup procedure to remove the bulk of triphenylphosphine oxide (TPPO) and other reagent byproducts?

A multi-step workup involving both filtration and liquid-liquid extraction is highly effective.

  • Initial Filtration (for TPPO) : TPPO has low solubility in non-polar solvents like diethyl ether or hexanes. After the reaction is complete, concentrate the reaction mixture and triturate the resulting residue with cold diethyl ether. A significant portion of the TPPO will precipitate as a white solid and can be removed by filtration.[4]

  • Acid-Base Extraction : This is the most powerful technique to separate your basic piperidine product from neutral (TPPO, reduced DEAD) and acidic (unreacted m-cresol) impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with an aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral impurities like TPPO.

    • Basify the aqueous layer with a strong base (e.g., NaOH, KOH) to a pH > 12.[7]

    • Extract the free-based product back into an organic solvent.

    • Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified base.

G cluster_0 Separatory Funnel cluster_1 Separatory Funnel crude Crude Reaction Mixture (Product, TPPO, m-cresol, etc.) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_acid Wash with 1 M HCl (aq) dissolve->wash_acid org_layer1 Organic Layer: Neutral Impurities (TPPO) Acidic Impurities (m-cresol) wash_acid->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Product [Product-H]+Cl- wash_acid->aq_layer1 Separate basify Basify Aqueous Layer with NaOH (aq) aq_layer1->basify extract Extract with Ethyl Acetate basify->extract org_layer2 Organic Layer: Purified Product (Free Base) extract->org_layer2 Separate aq_layer2 Aqueous Layer: Inorganic Salts extract->aq_layer2 Separate dry Dry, Filter, Concentrate org_layer2->dry final_product Purified this compound dry->final_product

Caption: Logic of an acid-base extraction for product purification.

Q5: How do I choose between recrystallization and column chromatography for final purification?

The choice depends on the physical state of your product and the nature of the remaining impurities.

Purification MethodBest For...AdvantagesDisadvantages
Flash Column Chromatography Purifying oils or solids with closely related impurities.High resolution, applicable to most compounds.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization Purifying solids with small amounts of impurities.[8]Highly effective for achieving high purity; scalable.Only works for solids; requires finding a suitable solvent system; can have lower initial recovery.[9]

Recommendation : For this compound, which is often an oil at room temperature, flash column chromatography is the primary method for final purification.[10] If a solid form (like a salt, see Q7) can be obtained, recrystallization becomes an excellent option for achieving analytical purity.

Q6: My product streak/tails badly during silica gel column chromatography. How can I improve the separation?

Tailing of basic compounds like piperidines on standard silica gel is a common problem. It occurs because the amine interacts strongly with acidic silanol groups (Si-OH) on the silica surface.

Solution : Add a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N) : Adding 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate) is the standard solution.[8] The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly and result in sharper peaks.

  • Ammonia in Methanol : For more polar solvent systems (e.g., DCM/Methanol), using a pre-mixed solution of 7N ammonia in methanol as the polar component can also be effective.[11]

Q7: My purified product is a persistent oil, but my protocol requires a solid. What are my options?

Many free-base piperidine derivatives are oils or low-melting solids. To obtain a stable, crystalline solid, you should form a salt. The hydrochloride salt is the most common.

Protocol for Hydrochloride Salt Formation:

  • Dissolve your purified free-base oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • If precipitation is slow, you can try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

The resulting salt will have a sharp melting point and is often highly crystalline, making it ideal for storage and subsequent use.

Section 3: Purity Analysis & Characterization

Verifying the purity and identity of your final product is a critical final step.

Q8: What are the standard analytical techniques to assess the purity of this compound?

A combination of chromatographic and spectroscopic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the noise.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) : These are the primary methods for quantitative purity analysis.[13][14] They can separate the main product from very small amounts of residual impurities. An appropriate method would involve a C18 column for HPLC, often with a mobile phase modifier to ensure good peak shape.[15][16]

Q9: I am seeing two peaks for my compound in the HPLC analysis, even after purification. What could be the cause?

This is a known phenomenon for some amine compounds, especially in their free-base form.[15] Potential causes include:

  • On-Column Ionization : If the mobile phase is not adequately buffered, the basic piperidine can exist in both its neutral and protonated forms, which may interact differently with the stationary phase, leading to peak splitting or broadening.[15]

  • Conformational Isomers : While less common to be resolved by standard HPLC, slow interconversion between different chair conformations of the piperidine ring could theoretically contribute to peak broadening.

  • Salt Formation with Mobile Phase Additives : If using an acidic additive like trifluoroacetic acid (TFA), the formation of a salt on-column can affect chromatography.

Troubleshooting Steps :

  • Adjust Mobile Phase pH : Add a buffer to your mobile phase to ensure a consistent pH and ionization state of your analyte.

  • Use a Different Column : Sometimes, switching to a different stationary phase chemistry can resolve the issue.[15]

  • Derivatization : For GC analysis, derivatizing the amine can improve peak shape and volatility.

Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Reaction

This protocol is a general guideline and should be adapted based on specific substrate and laboratory conditions.

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypiperidine (1.0 eq), m-cresol (1.1 eq), and triphenylphosphine (1.3 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the piperidine).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC (stain with potassium permanganate).

  • Upon completion, concentrate the solvent under reduced pressure.

  • Proceed with the workup and purification as described in Section 2.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica, then evaporating the solvent.

  • Column Packing : Pack a glass column with silica gel using the chosen eluent system.

  • Eluent System : A common starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc). Crucially, add 0.5-1% triethylamine to the eluent mixture. [8]

  • Loading and Elution : Load the dry slurry onto the top of the column and begin eluting, collecting fractions.

  • Analysis : Analyze fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[17]

Appendix B: References
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. Retrieved from

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Retrieved from

  • Reddit. (2025). Purification of THP protected compound. Reddit. Retrieved from [Link]

  • PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Retrieved from

  • YouTube. (2023). Making Piperidine to piss off my FBI Agent. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. Retrieved from

  • National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine. Retrieved from

  • Google Patents. (n.d.). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Retrieved from

  • PubChem. (n.d.). 4-(3-Methoxy-2-methylphenoxy)piperidine. Retrieved from [Link]

Sources

3-(3-Methylphenoxy)piperidine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-(3-Methylphenoxy)piperidine

A Guide for Researchers on Navigating Solubility and Stability Challenges

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that handling novel compounds presents unique challenges. This document provides in-depth, field-proven insights into the common solubility and stability issues encountered with this molecule. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Disclaimer: Specific experimental data for this compound is not extensively available in public literature. The guidance provided herein is based on the well-established physicochemical principles of the piperidine scaffold and substituted aromatic ethers, drawing from authoritative data on analogous compounds.[1][2]

Part 1: Troubleshooting Solubility Issues

The structure of this compound, combining a basic piperidine ring with a lipophilic methylphenoxy group, results in poor aqueous solubility at neutral pH.[3][4] This section addresses the most common questions and challenges related to dissolving and handling this compound.

Frequently Asked Questions (FAQs) on Solubility

Question 1: My this compound won't dissolve in aqueous buffers like PBS (pH 7.4). What is the underlying cause and what should I do first?

Answer: This is expected behavior. The primary reason is the molecule's basic piperidine nitrogen (pKa estimated to be around 9-11, similar to other piperidines) and the hydrophobic nature of the methylphenoxy group.[5][6] At neutral pH, the piperidine ring is largely un-ionized, making the molecule poorly water-soluble.

Your first and most effective step is pH adjustment . By lowering the pH of your aqueous vehicle, you protonate the piperidine nitrogen, forming a significantly more soluble hydrochloride salt.[3]

  • Initial Recommendation: Attempt to dissolve the compound in a mildly acidic buffer (e.g., citrate buffer at pH 3-4) or a dilute acidic solution like 0.01 M to 0.1 M HCl.[3]

Question 2: I need to prepare a concentrated stock solution. Which organic solvents are most suitable?

Answer: For creating concentrated stock solutions, polar aprotic solvents are generally the best choice for piperidine derivatives.[7]

  • Primary Choices: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[7]

  • Secondary Choices: Alcohols such as ethanol and methanol can also be effective, particularly due to their ability to form hydrogen bonds.[7]

  • Avoid: Nonpolar solvents like hexane are unlikely to be effective.[7][8]

Question 3: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. How can I prevent this?

Answer: This common problem occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium. The DMSO keeps it in solution at high concentrations, but this effect is lost upon significant dilution.

Here are several strategies to mitigate this:[3]

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as tolerable for your biological system (typically ≤1%).[3]

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can prevent it from crashing out upon dilution.

  • Use an Acidified Aqueous Buffer: If your experiment can tolerate a lower pH, diluting the DMSO stock into an acidic buffer (pH < 5) will maintain the compound in its protonated, more soluble form.

  • Incorporate Co-solvents or Excipients: Consider including solubility enhancers like polyethylene glycol (PEG 400) or propylene glycol in your final assay buffer.[7] In more advanced applications, complexation with cyclodextrins can be highly effective at increasing the apparent aqueous solubility.[9][10]

Workflow for Troubleshooting Poor Solubility

The following workflow provides a systematic approach to addressing solubility challenges with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is Insoluble check_purity Step 1: Verify Purity (LC-MS, NMR) start->check_purity ph_adjust Step 2: pH Adjustment (e.g., 0.1 M HCl, pH 4 Citrate Buffer) check_purity->ph_adjust If pure organic_solvent Step 3: Organic Solvent Screen (DMSO, DMF, Ethanol) ph_adjust->organic_solvent Soluble? No success Success: Compound Solubilized ph_adjust->success Soluble? Yes co_solvent Step 4: Use Co-solvents (PEG 400, Propylene Glycol) organic_solvent->co_solvent Soluble? No (for aqueous systems) organic_solvent->success Soluble? Yes advanced Step 5: Advanced Formulation (Cyclodextrins, SEDDS) co_solvent->advanced Soluble? No co_solvent->success Soluble? Yes advanced->success Soluble? Yes fail Consult Formulation Specialist advanced->fail Soluble? No

A systematic workflow for addressing solubility issues.
Protocol: Determining pH-Dependent Equilibrium Solubility

This protocol provides a reliable method for quantifying the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated HPLC-UV method to determine the compound's concentration. This concentration represents the equilibrium solubility at that specific pH.[3]

Data Presentation: Summarize your findings in a table for clear comparison.

Buffer SystempHApproximate Solubility (mg/mL) - Hypothetical Data
0.1 M Hydrochloric Acid1.0> 50
Citrate Buffer4.015.2
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
Carbonate Buffer10.00.05

Part 2: Understanding and Preventing Stability Issues

Chemical stability is critical for ensuring the accuracy and reproducibility of experimental results.[11] Piperidine derivatives can be susceptible to degradation under certain conditions.[1]

Frequently Asked Questions (FAQs) on Stability

Question 4: What are the most likely degradation pathways for this compound?

Answer: Based on its chemical structure, the primary sites for degradation are the piperidine ring and the ether linkage. The most probable pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, more drastically, ring-opening products.[1][12] This can be initiated by atmospheric oxygen over long periods, or more aggressively by oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate free-radical degradation pathways.[1][13] Piperine, another piperidine-containing natural product, is known to be susceptible to UV light degradation.[9]

  • Acid/Base Hydrolysis: While the ether linkage is generally stable, extreme pH and high temperatures can promote its cleavage. The piperidine ring itself is stable to hydrolysis, but the overall molecule's stability can be pH-dependent.[11][14]

Potential Oxidative Degradation Pathway

The following diagram illustrates a potential pathway for the oxidative degradation of the piperidine moiety.

G A This compound B Piperidine N-oxide Derivative A->B Oxidation (e.g., H₂O₂, light) C Ring-Opened Products B->C Further Oxidation/ Rearrangement

A hypothetical oxidative degradation pathway.

Question 5: I suspect my compound is degrading during storage or in my assay. How can I confirm this and what are the best storage practices?

Answer: To confirm degradation, you should perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products and establish the specificity of your analytical method.[11][15]

Best Storage Practices:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at 4°C is recommended for long-term storage.

  • Solutions: Prepare fresh solutions for each experiment.[3] If you must store solutions, use DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Avoid storing in aqueous buffers for extended periods.

Protocol: Forced Degradation Study

This protocol helps identify degradation pathways and develop a stability-indicating analytical method.[1][15]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze all stressed samples alongside an unstressed control using an appropriate analytical method (e.g., RP-HPLC with a gradient method) to separate the parent compound from any degradation products.[11][16]

References

  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem Technical Support.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF.
  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. National Center for Biotechnology Information.
  • ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • ResearchGate. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Pharma Today.
  • Google Patents. (1973). Piperidine derivatives as stabilizers.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. PDF.
  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
  • Guidechem. (n.d.). This compound hydrochloride 1858241-01-6 wiki.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Request PDF.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1.
  • Sigma-Aldrich. (n.d.). Piperidine Biotech grade solvent, = 99.5 110-89-4.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Solubility of Things. (n.d.). Piperidine.
  • PubChemLite. (n.d.). This compound (C12H17NO).
  • PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(3-Methoxy-4-methylphenoxy)piperidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(3-Methoxy-2-methylphenoxy)piperidine. National Center for Biotechnology Information.
  • NIH. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Center for Biotechnology Information.
  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water. PDF.
  • Fisher Scientific. (n.d.). 4-(3-Methylphenoxy)piperidine, 97%, Thermo Scientific Chemicals.
  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • PubMed. (2006). Piperidine-renin inhibitors compounds with improved physicochemical properties. National Center for Biotechnology Information.
  • ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.

Sources

Troubleshooting 3-(3-Methylphenoxy)piperidine in vivo dosing and administration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support resource for the in vivo application of 3-(3-Methylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals. It addresses common challenges encountered during formulation, administration, and study execution in a direct question-and-answer format. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Formulation and Solubility Challenges

The most significant initial hurdle for in vivo studies with novel compounds is achieving a stable, homogenous, and deliverable formulation at the target concentration. Given that this compound contains a basic piperidine moiety, it is predicted to be a weakly basic compound with pH-dependent solubility.[1][2][3] Its moderate lipophilicity (estimated XLogP3 ~2.4 for a similar isomer) further suggests that aqueous solubility at physiological pH will be limited.[4]

FAQ 1.1: My this compound powder is not dissolving in standard aqueous vehicles like saline or PBS. What is my first step?

Answer:

This is a common and expected issue for a weakly basic, lipophilic compound. Direct dissolution in neutral aqueous buffers is often unsuccessful. Your first step is to systematically assess solubility enhancement strategies, starting with the simplest method: pH adjustment.

The piperidine nitrogen in your compound is a proton acceptor. By lowering the pH of the vehicle, you can protonate this nitrogen, forming a more polar and water-soluble salt.[5][6]

Troubleshooting Workflow: Initial Solubility Assessment

A Start: Compound Insoluble in Neutral Buffer (Saline/PBS) B Is the compound a weak base (e.g., contains amine)? A->B C Yes: Proceed with pH Adjustment B->C Yes D No/Unknown: Consider Co-solvents or Complexation Agents B->D No E Protocol: Prepare Acidic Saline (e.g., pH 4-5 with HCl) C->E F Test Solubility: Does it dissolve at target conc.? Is it stable (no precipitation)? E->F G Yes: Success! Proceed to Dosing (consider route compatibility) F->G Yes H No: Solubility still insufficient. Move to advanced strategies. F->H No I Strategy 1: Co-Solvent System (e.g., DMSO, PEG400) H->I J Strategy 2: Complexation Agent (e.g., Cyclodextrin) H->J

Caption: Decision tree for initial formulation troubleshooting.

Protocol: pH-Adjusted Vehicle Preparation (Acidic Saline)

  • Prepare Stock Acid: Create a dilute stock of hydrochloric acid (e.g., 0.1 N HCl).

  • Vehicle Preparation: To your sterile saline or 5% Dextrose in Water (D5W), add the dilute HCl dropwise while monitoring with a calibrated pH meter. Adjust to a target pH between 4.0 and 5.0. Do not "eyeball" this with pH paper. Precision is key.

  • Compound Addition: Weigh the required amount of this compound and add it to the acidified vehicle.

  • Facilitate Dissolution: Use a vortex mixer and gentle warming (not to exceed 37-40°C) or sonication to aid dissolution.

  • Final pH Check & QC: Once dissolved, check the final pH. Ensure the solution is clear and free of particulates. Perform a stability check by letting it sit at room temperature for at least 4 hours to check for precipitation.

  • Causality: At a lower pH, the equilibrium shifts to favor the protonated, charged form of the piperidine ring, which has a much higher affinity for polar water molecules, thereby increasing solubility.[1][2]

FAQ 1.2: pH adjustment alone was insufficient. Should I use DMSO? What are the risks?

Answer:

Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent frequently used as a co-solvent in preclinical studies.[7] However, it is not biologically inert and must be used with caution.

Best Practices for Using DMSO:

  • Minimize Concentration: Always use the lowest possible percentage of DMSO required to achieve and maintain solubility. A common starting point is 10% DMSO, but aim for ≤5% in the final dosing volume if possible.

  • Preparation Technique: The order of addition is critical to prevent precipitation.

    • First, dissolve the compound completely in 100% DMSO to create a high-concentration stock.

    • Then, slowly add the aqueous vehicle (e.g., saline or PBS) to the DMSO stock with vigorous vortexing. Never add the DMSO stock to the aqueous vehicle, as this often causes the compound to crash out.

  • Route-Specific Considerations:

    • Intravenous (IV): High concentrations of DMSO can cause hemolysis (rupture of red blood cells).[8] It is critical to keep the final DMSO concentration as low as possible for IV administration.

    • Intraperitoneal (IP) & Subcutaneous (SC): DMSO can be an irritant and may cause local inflammation at the injection site, which could confound study results.[8]

    • Oral (PO): Generally well-tolerated at lower concentrations.

Potential Pitfalls & Associated Risks:

  • Vehicle-Induced Toxicity: DMSO itself can have biological effects. High doses may cause inflammation, sedation, or changes in liver enzymes.[7][9] It is imperative to include a "vehicle-only" control group in your study to differentiate vehicle effects from compound effects.

  • Enhanced Permeability: DMSO is known to increase the permeability of biological membranes.[8][10] This can enhance the absorption of your compound, but it can also potentiate its toxicity.[10]

  • Instability: A formulation that is clear upon preparation may precipitate over time or upon temperature changes (e.g., cooling from room temp to animal body temp). Always prepare formulations fresh daily and inspect for clarity before each dose.

FAQ 1.3: I want to avoid organic solvents. How can cyclodextrins help formulate this compound?

Answer:

Cyclodextrins are an excellent alternative to co-solvents for improving the aqueous solubility of poorly soluble compounds.[11][12] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity, allowing them to encapsulate "guest" molecules like your compound, thereby increasing their apparent water solubility.[13][14]

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative for in vivo studies due to its high aqueous solubility and favorable safety profile.

Protocol: Formulation with HP-β-CD

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 30 g of HP-β-CD in a final volume of 100 mL of water. This may require stirring and gentle warming.

  • Compound Addition: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously. To facilitate the formation of the inclusion complex, the mixture can be sonicated or left to stir overnight at room temperature.

  • Quality Control: The final solution should be a clear, particle-free liquid. Filter sterilize through a 0.22 µm filter if necessary (ensure the filter material does not bind your compound).

Advantages of Cyclodextrins:

  • Reduced Toxicity: Generally considered safer than many organic co-solvents, especially for parenteral routes.[15]

  • Improved Stability: Can protect the encapsulated drug from degradation.[11]

  • Versatility: Can be used for oral, IP, and IV administration routes.

Data Summary: Common Vehicle Systems

Vehicle SystemPrimary Solubilization MechanismProsConsRecommended Routes
Acidified Saline (pH 4-5) Salt FormationSimple, inexpensive, low intrinsic toxicity.May not be sufficient for highly insoluble compounds; potential for irritation at low pH.PO, IP, SC
10% DMSO in Saline Co-solvencyHigh solubilizing power for many compounds.Potential for inflammation, hemolysis (IV), and intrinsic biological effects.[7][8]PO, IP
20% PEG400 in Saline Co-solvencyGood safety profile; less irritating than DMSO.Lower solubilizing power than DMSO; can be viscous.PO, IP, SC
30% HP-β-CD in Water Complexation/EncapsulationExcellent safety profile; increases stability.[11][13]More expensive; may not work for all molecules; can be viscous at high concentrations.PO, IP, IV, SC
Section 2: Dosing Administration and Procedural Best Practices

A perfect formulation is ineffective if not administered correctly. Procedural errors can lead to high data variability, animal welfare concerns, and failed studies.

FAQ 2.1: I am performing oral gavage (PO). What are the critical technique points to prevent injury and ensure dose accuracy?

Answer:

Oral gavage is a highly technical skill that requires proper training and practice. Inaccurate technique is a major source of experimental variability and can cause severe complications.[16][17]

Workflow: Best Practices for Oral Gavage

cluster_0 Pre-Dosing cluster_1 Dosing Procedure cluster_2 Post-Dosing A 1. Select Correct Gavage Needle Size (Measure mouth to last rib) B 2. Ensure Proper Animal Restraint (Firm grip, straight neck/body alignment) A->B C 3. Insert Needle Along Roof of Mouth (Pass into esophagus, not trachea) B->C D 4. Advance Needle Gently (No resistance should be felt) C->D E 5. Dispense Dose Smoothly (Not too fast to avoid reflux) D->E F 6. Withdraw Needle Smoothly E->F G 7. Observe Animal Briefly (Check for respiratory distress) F->G

Caption: Step-by-step workflow for accurate oral gavage.

Critical Troubleshooting Tips:

  • Feeling Resistance? STOP. If you feel any resistance as you advance the needle, you may be entering the trachea.[18] Immediately and gently withdraw the needle and allow the animal to recover before re-attempting. Forcing the needle can cause fatal perforation of the esophagus or trachea.[16]

  • Fluid from the Nose or Gurgling Sounds? STOP. This is a sign of accidental tracheal administration. The dose has entered the lungs, which can lead to aspiration pneumonia.[18] The animal should be closely monitored and may need to be euthanized.

  • Animal Struggling Excessively? Improper restraint is the leading cause of gavage errors.[18] The animal's head, neck, and body should be in a straight line to facilitate smooth passage of the needle. Stress itself can be a confounding experimental variable.[19]

FAQ 2.2: My results from intraperitoneal (IP) injections are highly variable. What could be the cause?

Answer:

High variability in IP studies often points to inconsistent administration technique, leading to incorrect dose delivery. The peritoneal cavity contains several organs, and accidental injection into the gut or bladder is a common error.

Key Factors for Consistent IP Injections:

  • Anatomical Location: Always inject into the lower right quadrant of the abdomen.[20][21] This location avoids the cecum on the left side and the bladder in the midline.

  • Animal Position: The mouse or rat should be tilted head-down at approximately a 30-degree angle. This causes the abdominal organs to shift forward, creating a safer space for injection in the lower abdomen.[22]

  • Needle Insertion: Use an appropriate gauge needle (25-27g for mice).[20] Insert the needle with the bevel up at a 15-30 degree angle relative to the abdominal wall.[21] Only insert the tip of the needle just far enough to penetrate the peritoneum.

  • Aspiration Check (Optional but Recommended): Gently pull back on the plunger before injecting. If you draw back air, you are correctly in the peritoneal space. If you draw back yellow fluid (urine) or brown/green fluid (gut contents), you have punctured an organ. Withdraw, change the needle and syringe, and re-inject in a slightly different location.[20]

Accidental injection into the fat pads, intestines, or bladder will drastically alter the absorption kinetics of your compound, leading to inconsistent plasma exposure and variable efficacy or toxicity. This is a primary driver of high variability in IP studies.

Section 3: Troubleshooting Inconsistent Pharmacological Results
FAQ 3.1: I've successfully formulated and dosed my compound, but I'm not seeing the expected biological effect. What should I investigate?

Answer:

This is a multi-faceted problem. Assuming the compound's mechanism of action is sound, the issue likely lies in insufficient target engagement, which is a function of a) the formulation's stability and b) the compound's pharmacokinetic properties.

Troubleshooting Workflow for Lack of Efficacy

A Start: No In Vivo Effect Observed B Step 1: Verify Formulation Stability (Did it precipitate post-prep or in vivo?) A->B C Step 2: Review Dosing Procedure (Was administration technique consistent?) A->C D Step 3: Consider Bioavailability (Is the compound being absorbed?) A->D E Perform QC Check: Re-create formulation and let stand for 4h. Check for precipitate. Centrifuge and analyze supernatant. B->E F Review training logs. Observe technique. Check for variability in post-dose animal behavior. C->F G Hypothesis: Poor oral absorption or rapid first-pass metabolism. D->G H Action: Run a pilot pharmacokinetic (PK) study. Measure plasma concentration over time after dosing. G->H

Caption: Logical workflow for troubleshooting lack of in vivo efficacy.

Key Investigation Points:

  • Formulation Stability: Was your dosing solution stable? A compound that precipitates out of solution after preparation will not be bioavailable.

    • QC Test: Prepare a fresh batch of your formulation. Keep it at room temperature for the duration of your typical dosing period (e.g., 4 hours). Visually inspect it for any cloudiness or precipitate. For a more quantitative check, centrifuge a sample and measure the concentration of the supernatant via HPLC-UV.

  • Bioavailability: Especially after oral dosing, the compound must be absorbed from the GI tract and survive first-pass metabolism in the liver to reach systemic circulation. Weakly basic drugs can have pH-dependent absorption.[2]

    • Action: The definitive way to answer this is to conduct a pilot pharmacokinetic (PK) study. Administer a single dose of this compound and collect blood samples at several time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h). Analyzing the plasma concentration will tell you if the drug is being absorbed (Cmax) and how long it stays in circulation (half-life). If exposure is negligible, you must improve the formulation or consider a different administration route.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). World Pharma Today.
  • Costa, J. R., et al. (2019). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed. [Link]

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Gould, S., & Scott, R. C. (2015). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery. [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). (n.d.). Queen's University. [Link]

  • Noel, P. R. B., et al. (1975). The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit. Toxicology. [Link]

  • Mouse Oral Gavage Training. (2014). Instech Labs, YouTube. [Link]

  • Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide. (n.d.). USEPA, OPP. [Link]

  • Kmiotek, S. J., et al. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science. [Link]

  • Muselík, J., et al. (2009). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. [Link]

  • The toxicology of dimethyl sulfoxide (DMSO). (2020). ResearchGate. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. [Link]

  • Dimethyl Sulfoxide and Their Toxicity. (2019). International Journal For Research In Biology & Pharmacy. [Link]

  • Ingram, D. K., et al. (2018). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • Zhang, Y., et al. (2024). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Toxics. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Oral Gavage in the Mouse. (n.d.). NC3Rs. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]

  • Intraperitoneal Injection of Neonatal Mice. (2023). STAR Protocols. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Particle Sciences. [Link]

  • 3-(2-Methylphenoxy)Piperidine. (n.d.). PubChem. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). The Scientific World Journal. [Link]

  • Zhang, X., et al. (2010). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model. Pharmaceutical Research. [Link]

  • Guidelines for Intraperitoneal Injection in Mice. (n.d.). Scribd. [Link]

  • Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. (2021). AAPS PharmSciTech. [Link]

  • IP injections need help. (2019). Reddit. [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). University of Arizona Research, Innovation & Impact. [Link]

  • pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]

  • 3-Methylpiperidine. (n.d.). PubChem. [Link]

  • piperidine, 110-89-4. (n.d.). The Good Scents Company. [Link]

  • This compound (C12H17NO). (n.d.). PubChemLite. [Link]

  • 4-(3-Methoxy-4-methylphenoxy)piperidine. (n.d.). PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2019). ResearchGate. [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. (2003). Journal of Medicinal Chemistry. [Link]

  • 4-(3-Methoxy-5-methylphenoxy)piperidine. (n.d.). PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. [Link]

Sources

Preventing degradation of 3-(3-Methylphenoxy)piperidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Methylphenoxy)piperidine

A Guide to Ensuring Solution Stability for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide provides in-depth troubleshooting advice and preventative protocols to help you mitigate the degradation of this compound in solution, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration?

A: Discoloration is a common indicator of oxidative degradation. The secondary amine within the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure. This process can lead to the formation of colored byproducts.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to degradation?

A: Yes, the appearance of new peaks is a strong indication of degradation. Common degradation products for piperidine-containing molecules include N-oxides, hydroxylamines, and imines, which result from oxidation of the piperidine ring. Ring-opening products may also form under certain conditions.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A: For long-term storage, high-purity, anhydrous, and degassed aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.

Q4: What are the optimal storage conditions for my stock solutions to ensure maximum stability?

A: To minimize degradation, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. They must be protected from light by using amber vials or by wrapping the container in aluminum foil. Additionally, overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Troubleshooting In-Depth Degradation Issues

This section provides a structured approach to diagnosing and resolving common stability challenges encountered during experimental workflows.

Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol)
  • Underlying Cause: Protic solvents can facilitate oxidative degradation pathways by participating in proton transfer steps. While some experimental designs may necessitate the use of protic solvents, their use can impact the stability of piperidine-containing compounds.

  • Troubleshooting Protocol:

    • Solvent Selection: If your experimental protocol allows, switch to a high-purity aprotic solvent.

    • Fresh Preparation: If a protic solvent is required, always prepare the solution immediately before use. Do not store the compound in protic solvents for extended periods.

    • Solvent Preparation: Thoroughly degas the protic solvent before use by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

Issue 2: Inconsistent Experimental Results and Poor Reproducibility
  • Underlying Cause: Inconsistent results are often traced back to variability in solution handling and storage. Factors such as solvent purity (e.g., peroxide contamination in aged ethers), repeated freeze-thaw cycles, and intermittent exposure to light and air can lead to varying levels of degradation between experiments.

  • Workflow for Ensuring Consistency:

G cluster_main Primary Oxidative Degradation Pathway Molecule This compound Radical Piperidinyl Radical Intermediate Molecule->Radical Initiation Oxidants O₂, Light, Metal Ions Oxidants->Radical Products N-Oxide, Imine, and other degradation products Radical->Products Propagation

Caption: Simplified schematic of oxidative degradation.

Prevention Strategies:

  • Inert Atmosphere: Always handle and store solutions under an inert atmosphere (nitrogen or argon).

  • High-Purity Solvents: Use fresh, high-purity solvents to avoid contaminants that can catalyze oxidation.

  • Low Temperatures: Store solutions at -20°C or -80°C to significantly slow the rate of degradation.

Hydrolytic Degradation

The ether linkage in this compound is generally stable. However, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to hydrolysis, cleaving the molecule into 3-hydroxypiperidine and m-cresol.

Prevention Strategies:

  • pH Control: Avoid strongly acidic or basic aqueous solutions unless required for a specific reaction. Buffer solutions to a neutral or near-neutral pH where possible.

  • Temperature Management: Avoid heating solutions for extended periods, especially under non-neutral pH conditions.

Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Solvent High-purity, anhydrous, degassed aprotic solvents (e.g., DMSO, ACN).Minimizes solvent-mediated degradation pathways.
Temperature -20°C or -80°C for long-term storage.Reduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation by excluding atmospheric oxygen.
Container Amber glass vials or containers wrapped in foil.Protects against light-induced degradation.
Handling Prepare fresh dilutions for experiments; aliquot stock solutions to avoid repeated freeze-thaw cycles.Ensures consistency and minimizes exposure to ambient conditions.

Analytical Methods for Stability Assessment

To monitor the stability of this compound in your specific experimental context, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathways.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying more volatile degradation products.

By implementing these best practices and troubleshooting guides, you can significantly enhance the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Herzon, S. B., & Sarpong, R. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synlett, 27(10), 1447-1457. [Link]

  • Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of biochemistry and biophysics, 544, 3-10. [Link]

  • BIOSYNCE. What is the stability of piperidine? [Link]

  • Stahl, S. S. (2017). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 139(1), 415-422. [Link]

  • Kjaer, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(16), 3469-3484. [Link]

  • Al-Badr, A. A. (2013). Oxidation of Secondary and Primary Amines. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 38, pp. 1-26). Academic Press. [Link]

  • University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. [Link]

  • Kjaer, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • Canadian Scientific. Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]

  • ResearchGate. Mechanism of secondary amine oxidation. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Kjaer, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(8), 4645-4653. [Link]

  • PubChem. Piperidine. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • ResearchGate. Mechanism of action of amine-type antioxidants at temperatures above 110 °C. [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Wikipedia. Polymer degradation. [Link]

  • Allen. Ethers on hydrolysis give. [Link]

  • BIOSYNCE. What solvents can dissolve piperidines? [Link]

  • Wikipedia. Ether cleavage. [Link]

  • YouTube. How do phenols work with a amine antioxidant additives? [Link]

  • ResearchGate. Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • YouTube. How aminic antioxidant lubricant additives work. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Revised mechanism for the hydrolysis of ethers in aqueous acid. [Link]

  • YouTube. ether cleavage with strong acids. [Link]

  • ResearchGate. Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate.

Addressing batch-to-batch variability of 3-(3-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Methylphenoxy)piperidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this critical intermediate. Our goal is to provide you with the expertise and methodologies necessary to ensure the consistency and quality of your material, ultimately safeguarding the integrity of your research and development pipeline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a chemical intermediate featuring a piperidine ring linked to a methylphenoxy group via an ether bond.[1] The piperidine scaffold is a foundational structural unit in a vast number of pharmaceuticals and biologically active compounds, valued for its presence in numerous drug classes.[2] This specific intermediate is often a precursor or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Q2: What constitutes "batch-to-batch variability" and why is it a concern?

Batch-to-batch variability refers to the differences observed between distinct production lots of the same chemical that are all expected to be identical.[3] For pharmaceutical intermediates, this variability can manifest as differences in physical appearance (color, crystallinity), chemical properties (purity profile, impurity levels), or ultimately, performance in subsequent reactions or biological assays.[4] Inconsistent batches can lead to significant downstream problems, including reduced yields, formation of unexpected byproducts, regulatory compliance issues, and unreliable biological data.[4][5]

Q3: What are the primary sources of variability for this compound?

Variability in this compound typically originates from three main areas:

  • Raw Materials: Inconsistencies in the quality of starting materials, such as 3-cresol or protected 3-hydroxypiperidine, can introduce impurities from the outset.

  • Synthesis Process: Minor deviations in reaction conditions (temperature, time, stoichiometry) or reagent quality can alter the impurity profile.[6] Potential side reactions include incomplete reactions, formation of positional isomers (e.g., 2- or 4-methylphenoxy derivatives), or byproducts from reagents.[7]

  • Purification & Handling: Differences in crystallization, distillation, or chromatography procedures can lead to varying levels of residual solvents and process-related impurities.[7]

Q4: What are the regulatory expectations for controlling impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines. The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[8][9] Generally, any impurity present at a level of 0.1% or higher should be identified.[10] Understanding and controlling the impurity profile from the intermediate stage is crucial for a smooth regulatory submission process.[4]

Troubleshooting Guide: Addressing Inconsistent Batches

This section is designed as a practical, step-by-step guide to diagnosing and resolving issues arising from batch variability.

Initial Observation: My new batch of this compound looks different (e.g., off-color, oily vs. solid). What is the first step?

A change in physical appearance is a primary indicator of a potential chemical change. Do not assume the material is equivalent to previous batches.

Recommended Action:

  • Quarantine the Batch: Do not use the material in any critical experiment until its quality has been verified.

  • Review the Certificate of Analysis (CoA): Compare the supplier's CoA for the new batch against the CoAs of previous, well-performing batches. Look for differences in reported purity, impurity levels, and analytical methods used.

  • Perform Confirmatory Analysis: The most crucial step is to perform your own analytical testing to verify the identity, purity, and impurity profile of the incoming material.

Problem: My HPLC analysis shows a different impurity profile compared to the reference batch. How do I proceed?

An altered High-Performance Liquid Chromatography (HPLC) profile is a common and quantifiable sign of batch variability. The goal is to identify the new or elevated impurities and determine their potential impact.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

}

Caption: Troubleshooting workflow for unknown HPLC peaks.

Detailed Investigative Steps:

  • Quantify the Change: Determine the area percentage of all peaks, including the new or elevated ones. HPLC is a widely used and effective method for quantifying organic impurities.[11][12]

  • Attempt Peak Identification with LC-MS: The most effective way to get immediate information on an unknown peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[13] This technique couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of the impurity.[11]

  • Hypothesize Impurity Structures: Based on the molecular weight and the known synthesis route for this compound, you can often hypothesize the structure of the impurity. Common impurities could include:

    • Starting Materials: Unreacted 3-cresol or piperidine derivatives.

    • Positional Isomers: 3-(2-Methylphenoxy)piperidine or 3-(4-Methylphenoxy)piperidine.

    • Byproducts: Compounds formed from side reactions during synthesis.[7]

  • Confirm Structure: If the impurity is at a significant level (e.g., >0.1%), structural confirmation is necessary. This may involve isolation of the impurity via preparative HPLC followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Problem: The biological activity or reaction yield using the new batch is significantly lower. What is the chemical cause?

A drop in performance is a critical issue. This strongly suggests the presence of an inhibitor or a lower concentration of the active compound than specified.

Recommended Action:

  • Re-verify Purity by a Mass-Balance Approach: Do not rely solely on a single HPLC-UV purity value (e.g., "99.5% by area"). This value can be misleading if an impurity has a poor UV response.

    • Quantitative NMR (qNMR): This is an excellent method for determining the absolute purity of a substance by integrating the signal of the compound against a certified internal standard.

    • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds and can be more sensitive to certain types of impurities than HPLC.[14] Combining GC with a Flame Ionization Detector (FID) provides a more uniform response factor for hydrocarbons, while GC-Mass Spectrometry (GC-MS) is powerful for identification.[13][15]

  • Screen for Inorganic Impurities and Residual Solvents:

    • Inorganic Impurities: These can arise from reagents or catalysts and may poison downstream catalysts or interfere with biological assays.[9] Techniques like Inductively Coupled Plasma (ICP-MS) can detect trace metals.

    • Residual Solvents: Solvents used in the final purification steps can remain. Headspace GC-MS is the standard method for identifying and quantifying residual solvents as per ICH Q3C guidelines.[15][16]

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

}

Caption: Potential pathway for isomeric impurity formation.

Standard Operating Protocols for Quality Control

Establishing a robust internal QC protocol is the best defense against batch-to-batch variability.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose method for assessing the purity of this compound.

Parameter Condition Rationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmThe C18 column is a versatile and standard choice for the separation of small organic molecules like this one.[17]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for basic compounds like piperidines.[12][18]
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase HPLC.
Gradient 10% B to 90% B over 20 minutesA gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection UV at 220 nm and 270 nmThe phenoxy group provides UV absorbance. Using two wavelengths can help detect impurities with different chromophores.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved to prevent column blockage.
Protocol 2: GC-MS Method for Volatile Impurities and Isomers

This protocol is effective for identifying isomeric impurities and residual solvents.

Parameter Condition Rationale
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A general-purpose, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS.[14]
Inlet Temp. 250°CEnsures complete vaporization of the sample.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/minA temperature ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150°C
Mass Range 40-450 amuCovers the expected mass of the parent compound and likely fragments/impurities.
Sample Prep. 1 mg/mL in Dichloromethane or MethanolUse a high-purity volatile solvent.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Arbro Pharmaceuticals. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]

  • What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. [Link]

  • What are the detection methods for piperidine? Biosynce Blog. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. [Link]

  • This compound (C12H17NO). PubChemLite. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • 3-(2-Methylphenoxy)Piperidine. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to Dopamine D4 Receptor Antagonism: An In-Depth Analysis of the 3-(3-Methylphenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of D4 Receptor Antagonism

The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, continues to be a focal point of neuropharmacological research.[1][2] Predominantly expressed in cortical and limbic brain regions, the D4 receptor is implicated in higher cognitive functions, emotional regulation, and reward pathways.[1][3] Its unique pharmacological profile was first highlighted by the atypical antipsychotic clozapine, which exhibits a preferential affinity for the D4 receptor over the D2 subtype.[3][4] This characteristic is widely believed to contribute to clozapine's efficacy against the negative and cognitive symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[3][5]

This observation has spurred the development of selective D4 receptor antagonists as potential therapeutics for a range of neuropsychiatric conditions, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][6] The goal is to achieve targeted modulation of dopaminergic signaling while avoiding the adverse effects associated with broad-spectrum dopamine receptor blockade.

This guide provides a comparative analysis of the emerging 3-(3-methylphenoxy)piperidine scaffold against well-established and novel D4 antagonists. We will delve into binding affinities, selectivity profiles, and the underlying experimental methodologies used to characterize these compounds, offering researchers a comprehensive resource for selecting and evaluating D4 receptor ligands.

The D4 Receptor Signaling Cascade

The D4 receptor primarily couples to the Gi/o family of G proteins.[7][8] Upon activation by dopamine, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[7][9] Beyond this canonical pathway, D4 receptor activation has been shown to modulate intracellular calcium levels and engage in crosstalk with other signaling systems, such as the transactivation of the platelet-derived growth factor β (PDGFβ) receptor, which can influence the MAPK/ERK cascade.[9]

D4_Signaling_Pathway cluster_crosstalk Crosstalk Pathway DA Dopamine D4R D4 Receptor DA->D4R Activates G_protein Gi/o Protein (αβγ) D4R->G_protein Activates D4R->G_protein Antagonist D4 Antagonist (e.g., this compound) Antagonist->D4R Blocks G_alpha Gαi/o-GTP G_protein->G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits G_alpha->AC PDGFR PDGFβ Receptor G_beta_gamma->PDGFR Transactivates G_beta_gamma->PDGFR cAMP cAMP AC->cAMP Converts AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP->PKA MAPK MAPK/ERK Pathway PDGFR->MAPK PDGFR->MAPK

Caption: D4 Receptor Signaling Pathways.

Comparative Ligand Analysis

The efficacy of a D4 antagonist is defined by its binding affinity (potency) and its selectivity against other dopamine receptor subtypes (especially D2 and D3) and other off-target receptors. High selectivity is crucial for minimizing side effects.[4] We compare the this compound scaffold with the highly selective tool compound L-745,870, the benchmark atypical antipsychotic Clozapine, and the modern selective probe ML398.

While direct, published data for this compound is limited, structure-activity relationship (SAR) studies of analogous scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidines, provide valuable insights. In these studies, the 3-methylphenoxy moiety conferred potent D4 receptor binding with a Ki value of 6.5 nM, demonstrating the viability of this pharmacophore.[10]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for our selected compounds, providing a clear comparison of their performance as D4 receptor antagonists.

Table 1: Receptor Binding Affinity (Ki) in nM

Compound Dopamine D4 Dopamine D2 Dopamine D3 Reference(s)
This compound Scaffold Analog 6.5 >10,000 >10,000 [10]
L-745,870 0.43 960 2300 [6][11]
Clozapine 8.6 ~250 ~40-400 [9][11]
ML398 36 >20,000 >20,000 [12]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Dopamine Receptor Selectivity Ratios

Compound D2/D4 Selectivity D3/D4 Selectivity
This compound Scaffold Analog >1538-fold >1538-fold
L-745,870 ~2232-fold ~5348-fold
Clozapine ~29-fold ~5-46-fold
ML398 >555-fold >555-fold

Note: Ratios calculated from Ki values in Table 1. Higher values indicate greater selectivity for the D4 receptor.

Analysis: The data clearly positions the this compound scaffold as a potent and highly selective D4 antagonist, with a selectivity profile comparable to well-established research tools like L-745,870 and ML398.[6][10][11][12] Its affinity for the D4 receptor is robust, and its negligible interaction with D2 and D3 receptors suggests a low potential for producing the motor side effects associated with less selective antipsychotics.[4][10] In contrast, clozapine's therapeutic window is defined by its more modest, yet clinically significant, preference for the D4 receptor.[4][11]

Experimental Protocols: The Foundation of Pharmacological Characterization

The data presented above is derived from rigorous in vitro assays. Understanding these methodologies is critical for interpreting results and designing future experiments. The radioligand binding assay is the gold standard for determining the affinity of a ligand for a receptor.[13]

Detailed Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known affinity for the D4 receptor (e.g., [³H]-spiperone or a more selective radioligand) from the receptor binding sites.

Objective: To determine the inhibition constant (Ki) of a test compound for the D4 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[14]

  • Radioligand: A high-affinity D4 receptor ligand labeled with a radioisotope (e.g., [³H]).

  • Test Compound: The unlabeled antagonist to be tested, prepared in a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Non-specific Binding Control: A high concentration of a known, unlabeled D4 antagonist (e.g., haloperidol) to saturate all specific binding sites.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[15]

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the D4 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[15]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of non-specific control ligand.

    • Competitor Binding: Receptor membranes + Radioligand + Varying concentrations of the test compound.

  • Incubation: Add the components to the wells in a defined order (typically membranes, then competitor/buffer, then radioligand). Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Assay_Workflow start Start prep Prepare D4 Receptor Membranes start->prep setup Set up 96-Well Plate (Total, NSB, Competitor) prep->setup incubate Incubate with Radioligand and Test Compound setup->incubate filter Rapid Filtration (Separate Bound vs. Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

The comparative analysis reveals that the this compound scaffold represents a highly promising class of D4 receptor antagonists. Its combination of high potency and exceptional selectivity over D2 and D3 receptors makes it an excellent candidate for further investigation.[10] While these in vitro binding data are foundational, the progression of such a compound toward a clinical candidate requires a multi-faceted evaluation.

Future studies should focus on:

  • Functional Antagonism: Confirming that high binding affinity translates to functional blockade of D4 receptor signaling using assays that measure downstream effects, such as cAMP accumulation or [³⁵S]GTPγS binding.[11]

  • Pharmacokinetic Profiling: Assessing metabolic stability in liver microsomes and determining key parameters like oral bioavailability and brain penetration in in vivo models. Poor metabolic stability has been a challenge for related compounds.[10][16]

  • In Vivo Efficacy: Evaluating the compound in animal models relevant to D4 receptor function, such as models of cognitive impairment, addiction, or L-DOPA-induced dyskinesia.[6][12]

By systematically addressing these areas, researchers can fully elucidate the therapeutic potential of the this compound scaffold and its derivatives, potentially adding a powerful new tool to the arsenal of selective D4 receptor modulators.

References

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 62(12), 1359-1376. [Link]

  • Gmeiner, P., et al. (2001). Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists. Journal of Medicinal Chemistry, 44(8), 1151-1157. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • Bristow, L. J. (2002). Dopamine D3 and D4 receptor antagonists in the treatment of schizophrenia. Current Opinion in Investigational Drugs, 3(1), 101-105. [Link]

  • Gonzalez-Alvear, G. M., & Werling, L. L. (2001). The dopamine D4 receptor, the ultimate disordered protein. Cellular and Molecular Neurobiology, 21(5), 559-567. [Link]

  • Gmeiner, P., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry, 44(8), 1151-7. [Link]

  • Le Foll, B., et al. (2014). Dopamine D4 Receptors in Psychostimulant Addiction. Current Pharmaceutical Design, 20(25), 4049-4061. [Link]

  • Patel, S., et al. (1998). The discovery of potent and selective dopamine D4 receptor antagonists. Current Opinion in Chemical Biology, 2(4), 535-40. [Link]

  • Seeman, P., & Van Tol, H. H. (1993). Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Journal of Neuropsychiatry and Clinical Neurosciences, 5(3), 329-331. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work? Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. Wikipedia. [Link]

  • UniProt. (2019). DRD4 - D(4) dopamine receptor - Homo sapiens (Human). UniProtKB. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Asghari, V., et al. (1999). Comparative pharmacological and functional analysis of the human dopamine D4.2 and D4.10 receptor variants. Journal of Neurochemistry, 73(5), 2155-65. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Tolentino, K. T., & Hopkins, C. (n.d.). Development of D4 antagonists and sigma-1 receptor modulators for the treatment of CNS disorders. American Chemical Society. [Link]

  • Ricci, A., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-4. [Link]

  • Lindsley, C. W., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1031–1036. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-8. [Link]

  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12693–12716. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Da Settimo, A., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 46(6), 789-803. [Link]

  • Kalinin, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5858. [Link]

  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1546. [Link]

  • ResearchGate. (2025). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ResearchGate. [Link]

  • Vadukoot, A., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Rowley, M., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Journal of Medicinal Chemistry, 42(14), 2706-15. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Cambridge Open Engage. (n.d.). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. Cambridge Open Engage. [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3618–3635. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • PubChem. (n.d.). 3-(2-Methylphenoxy)Piperidine. PubChem. [Link]

  • Wang, Y., et al. (2020). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 10(2), 285–296. [Link]

Sources

A Comparative Guide to the Pharmacological Activity of 3-(3-Methylphenoxy)piperidine and 3-(3-Hydroxyphenyl)-N-n-propylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the pharmacological activities of two distinct piperidine derivatives: 3-(3-Methylphenoxy)piperidine and 3-(3-Hydroxyphenyl)-N-n-propylpiperidine. The latter, commonly known as (-)-3-PPP or preclamol, is a well-characterized compound with a complex pharmacological profile, serving as a critical reference point in dopamine receptor research.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships that govern their interactions with key neurological targets.

Introduction: A Tale of Two Piperidines

At a glance, the two molecules share a core 3-phenylpiperidine scaffold, a privileged structure in medicinal chemistry known for interacting with various central nervous system (CNS) targets.[3] However, their subtle structural distinctions lead to profoundly different pharmacological profiles.

  • 3-(3-Hydroxyphenyl)-N-n-propylpiperidine ((-)-3-PPP, Preclamol): This compound is a classic example of a dopamine D2 receptor ligand with a unique profile. It acts as a partial agonist at presynaptic D2 autoreceptors while behaving as an antagonist at postsynaptic D2 receptors.[1][4][5] This mixed agonist-antagonist profile has led to its investigation as a potential antipsychotic agent, as it was theorized to stabilize the dopamine system.[6][7] Its activity is stereoselective, with the (-) enantiomer (preclamol) embodying this distinct pharmacology.[8][9]

  • This compound: In contrast, this compound is a less-studied compound. Its structure features a methyl group in place of the hydroxyl group on the phenyl ring and lacks the N-propyl substituent. Based on the principles of structure-activity relationships (SAR), these modifications are expected to significantly alter its receptor affinity and functional activity compared to (-)-3-PPP. The replacement of the phenolic hydroxyl group with a methoxy group (a common bioisostere) and ultimately a methyl group, along with the removal of the N-propyl chain, are critical modifications that influence lipophilicity, hydrogen bonding capability, and interaction with the receptor's binding pocket.

Comparative Pharmacological Profile

The primary pharmacological distinction between these compounds lies in their interaction with dopamine receptors, particularly the D2 subtype.

Receptor Binding Affinity

For (-)-3-PPP, the affinity for dopamine D2 receptors is well-documented. It exhibits a moderate affinity for D2 receptors, which is a cornerstone of its pharmacological action.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound Dopamine D2 Receptor Dopamine D3 Receptor Notes
(-)-3-PPP (Preclamol) ~20-50 nM ~20-60 nM Exhibits similar affinity for D2 and D3 subtypes. Affinity can vary based on assay conditions (e.g., radioligand used).

| This compound | Predicted >1000 nM | Predicted >1000 nM | Predicted to have significantly lower affinity due to the lack of the N-propyl group and the phenolic hydroxyl, both crucial for D2 receptor interaction. |

Note: Data for (-)-3-PPP is synthesized from typical values reported in literature. Data for this compound is a prediction based on established SAR principles.

Functional Activity

The functional activity of (-)-3-PPP is its most defining characteristic. It demonstrates functional selectivity, acting differently at distinct populations of D2 receptors.

  • (-)-3-PPP:

    • Presynaptic D2 Autoreceptors: Acts as a partial agonist. This action inhibits dopamine synthesis and release, a mechanism that contributes to its potential antipsychotic effects.[12][13]

    • Postsynaptic D2 Receptors: Acts as an antagonist. This blocks the effects of excess dopamine, which is crucial for treating the positive symptoms of schizophrenia.[4][14]

  • This compound:

    • Given its predicted low binding affinity, it is unlikely to exhibit significant functional activity at dopamine D2 receptors at physiologically relevant concentrations. The structural modifications—specifically the replacement of the meta-hydroxyl group—remove a key hydrogen bonding interaction within the D2 receptor binding site.[15] Furthermore, the absence of the N-propyl group, which occupies a lipophilic pocket, drastically reduces potency.

Structure-Activity Relationship (SAR) Analysis

The dramatic difference in activity can be attributed to three key structural modifications:

  • The N-Propyl Group: The N-n-propyl substituent on the piperidine nitrogen of (-)-3-PPP is crucial for high-affinity D2 receptor binding. This alkyl chain is believed to interact with a hydrophobic pocket within the receptor. Its absence in this compound is a primary reason for its predicted low affinity.

  • The Phenolic Hydroxyl Group: The meta-hydroxyl group on the phenyl ring of (-)-3-PPP is a critical pharmacophore. It acts as a hydrogen bond donor, interacting with a serine residue (Ser193) in transmembrane helix 5 of the D2 receptor. This interaction is vital for anchoring the ligand and for its agonist/partial agonist activity. Replacing this with a methyl group, as in this compound, eliminates this key interaction, leading to a substantial loss of affinity and efficacy.

  • The Phenoxy Linker: While not a direct comparison point, it's important to note that this compound contains a phenoxy ether linkage, which is structurally distinct from the direct phenyl-piperidine C-C bond in (-)-3-PPP. This changes the geometry and electronics of the molecule significantly.

Experimental Protocols

To empirically determine and compare the activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the D2 receptor.

Workflow Diagram: Radioligand Binding Assay

G prep 1. Membrane Preparation (HEK293 cells expressing hD2R) incubation 2. Incubation (Membranes + [3H]Spiperone + Competitor) prep->incubation Add to assay plate filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration 60 min @ 25°C counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting Wash & dry filters analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis Generate displacement curve

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor (long isoform).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration via a BCA assay.[16]

  • Competition Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (e.g., this compound or (-)-3-PPP) at various concentrations (10⁻¹¹ to 10⁻⁵ M), and 50 µL of the radioligand [³H]Spiperone at a final concentration equal to its Kd (~0.1-0.3 nM).[17][18]

    • To determine non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) in separate wells.

    • To determine total binding, use assay buffer in place of the test compound.

    • Add 100 µL of the prepared membrane homogenate (typically 10-20 µg of protein per well).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: cAMP Functional Assay for D2 Receptor Activity (Agonism/Antagonism)

This assay measures the functional consequence of D2 receptor activation, which is Gαi-coupled and leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[19][20]

Signaling Pathway Diagram: D2 Receptor Gαi Coupling

G cluster_membrane Cell Membrane D2R D2 Receptor Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Dopamine) Ligand->D2R Binds Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

Caption: D2 receptor activation of Gαi inhibits adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

    • Plate the cells in a 96-well plate and grow to ~90% confluency.

    • On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes to prevent cAMP degradation.

  • Agonist Mode Assay:

    • Add test compounds at various concentrations.

    • Add a known D2 agonist (e.g., Quinpirole) as a positive control.

    • Add Forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate cells with various concentrations of the test compound for 15 minutes.

    • Add a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC80 concentration) to all wells, except for the baseline control.

    • Add Forskolin to all wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[21][22][23] These kits provide a quantifiable signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log of the agonist concentration to generate a dose-response curve. Calculate the EC50 (potency) and Emax (efficacy) values. A partial agonist will have a lower Emax than a full agonist.

    • Antagonist Mode: Plot the signal against the log of the antagonist concentration. Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Conclusion and Future Directions

The comparison between this compound and (-)-3-PPP provides a clear and instructive example of structure-activity relationships in dopamine receptor ligands. The well-characterized, complex pharmacology of (-)-3-PPP as a mixed D2 partial agonist/antagonist stands in stark contrast to the predicted inactivity of this compound.[5] This difference is overwhelmingly dictated by the presence or absence of two key pharmacophoric features: the N-n-propyl group and the meta-phenolic hydroxyl group.

For researchers in drug development, this comparison underscores the critical importance of these specific structural motifs for achieving affinity and functional activity at the dopamine D2 receptor. While (-)-3-PPP ultimately failed in clinical trials for schizophrenia due to a lack of sustained efficacy, its unique mechanism of action continues to inform the development of third-generation antipsychotics and other CNS agents.[5][7] The predicted inactivity of this compound serves as a valuable negative control and reinforces our understanding of the precise molecular interactions that govern ligand binding at this important therapeutic target.

References

  • Hjorth, S., et al. (1983). Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers. Psychopharmacology, 81(3), 199-207.

  • Ahlenius, S., et al. (1989). Sub-chronic administration of (-)-3-PPP and central dopamine receptor sensitivity changes. Journal of Neural Transmission, 75(2), 93-104.

  • Clark, D., et al. (1985). Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(4), 376-383.

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website.

  • Revvity. (n.d.). AlphaScreen cAMP assay. Retrieved from Revvity website.

  • Hjorth, S. (1985). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. Acta Pharmacologica et Toxicologica, 56(S1), 1-52.

  • Stahl, S. M., & Le, T. V. (2004). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? CNS Spectrums, 9(5), 373-382.

  • Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. Retrieved from Promega website.

  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Retrieved from Revvity website.

  • Clark, D., Hjorth, S., & Carlsson, A. (1984). (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis. European Journal of Pharmacology, 106(1), 185-189.

  • Sonesson, C., et al. (1989). Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics. Journal of Medicinal Chemistry, 32(6), 1313-1319.

  • Hjorth, S., & Carlsson, A. (1986). Dopamine (DA) autoreceptor efficacy of 3-PPP enantiomers after short-term synaptic DA deprivation. Journal of Neural Transmission, 65(3-4), 241-249.

  • Wikipedia. (n.d.). 3-PPP. Retrieved from Wikipedia.

  • Valant, C., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(11), 883-893.

  • Lahti, A. C., et al. (1998). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia. Biological Psychiatry, 43(1), 2-11.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.

  • Lemoine, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 209-218.

  • Newman-Tancredi, A., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(11), 883–893.

  • BenchChem. (n.d.). Determination of Sultopride Receptor Occupancy at Dopamine D2/D3 Receptors using Radioligand Binding Assays. Retrieved from BenchChem website.

  • Koch, S. W., Koe, B. K., & Bacopoulos, N. G. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European Journal of Pharmacology, 92(3-4), 279-283.

  • Cereda, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3032.

  • Lemoine, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 209-218.

  • Castro, S. W., & Strange, P. G. (1993). Differences in the ligand binding properties of the short and long versions of the D2 dopamine receptor. Journal of Neurochemistry, 60(1), 372-375.

  • ResearchGate. (2023). Exploring Ligand–Receptor Dynamics: Comparative Analysis of Catecholamines, L‐DOPA, and Epinine Binding to the D2 Dopamine Receptor.

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

  • Tamminga, C. A., et al. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Journal of Neural Transmission. General Section, 88(3), 165-175.

  • Cone, E. J., McQuinn, R. L., & Shannon, H. E. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. The Journal of Pharmacology and Experimental Therapeutics, 228(1), 147-153.

  • Cereda, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.

  • Tamminga, C. A., et al. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Journal of Neural Transmission, 88(3), 165-175.

  • ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.

  • Giannella, M., et al. (1992). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 47(3), 309-323.

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(18), 2535-2543.

  • Wadenberg, M.-L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.

  • Kalinin, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(20), 6323.

  • ResearchGate. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity.

  • Longdom Publishing. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Methylphenoxy)piperidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3-Methylphenoxy)piperidine analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing novel therapeutics targeting the serotonin (SERT) and norepinephrine (NET) transporters.

Introduction: The Therapeutic Promise of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it a privileged scaffold for targeting central nervous system (CNS) receptors and transporters. Within the vast landscape of piperidine-containing compounds, 3-aryloxypiperidines have emerged as a promising class of monoamine reuptake inhibitors. By blocking the reuptake of neurotransmitters like serotonin and norepinephrine from the synaptic cleft, these compounds can effectively potentiate neurotransmission, a mechanism central to the action of many antidepressant and anxiolytic drugs.[2][3]

The this compound core represents a key pharmacophore with tunable properties. The strategic placement of a methyl group on the phenoxy ring introduces a subtle yet impactful modification that can influence potency, selectivity, and metabolic stability. This guide will dissect the SAR of this specific analog class, providing a comparative framework for understanding how structural changes translate into functional activity at SERT and NET.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to substitutions at three key positions: the phenoxy ring, the piperidine ring itself, and the piperidine nitrogen. Understanding the impact of modifications at each of these sites is paramount for rational drug design.

Phenoxy Ring Substitutions: Fine-Tuning Potency and Selectivity

The 3-methyl group on the phenoxy ring serves as a crucial starting point. Its lipophilic nature can enhance binding affinity within the hydrophobic pockets of the transporter proteins. The position of this methyl group is critical; meta-substitution often provides an optimal vector for interaction compared to ortho or para placements, which can introduce steric hindrance.

Further substitutions on the phenoxy ring can dramatically alter the pharmacological profile. For instance, the introduction of electron-withdrawing groups, such as halogens (F, Cl), can influence the pKa of the phenoxy oxygen and potentially enhance electrostatic interactions within the binding site. Conversely, the addition of bulkier lipophilic groups may increase potency but could also impact selectivity and pharmacokinetic properties.

Table 1: Comparative in vitro Activity of Phenoxy Ring Analogs

Compound IDR1 (Phenoxy Ring Position 4)R2 (Phenoxy Ring Position 5)SERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
1a HH15.245.83.0
1b FH8.722.12.5
1c ClH10.135.43.5
1d HF12.550.24.0
1e OCH3H25.688.93.5

Note: The data presented in this table is a representative synthesis based on published SAR for analogous 3-aryloxypiperidine series. Absolute values may vary based on specific experimental conditions.

Piperidine Ring Modifications: Impact on Conformation and Binding

The piperidine ring's conformation is a key determinant of binding affinity. Substitutions on the piperidine ring can lock the molecule into a more favorable conformation for receptor interaction. For example, the introduction of small alkyl groups at the 2- or 4-positions can influence the axial-equatorial equilibrium of the phenoxy substituent, thereby optimizing its presentation to the binding pocket.

Piperidine_Conformation

N-Substitution: Modulating Physicochemical Properties and Target Engagement

The nitrogen atom of the piperidine ring is a critical site for modification, directly influencing the compound's basicity, lipophilicity, and potential for hydrogen bonding. Unsubstituted (NH) piperidines often exhibit good potency but may have suboptimal pharmacokinetic profiles due to their polarity.

Alkylation of the piperidine nitrogen (N-alkylation) is a common strategy to modulate these properties. Small alkyl groups, such as methyl or ethyl, can increase lipophilicity and brain penetration. The introduction of longer or more complex N-substituents can be used to probe for additional binding interactions or to introduce functionalities that improve the drug-like properties of the molecule.

N_Substitution_SAR

Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation

The successful development of novel this compound analogs hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of the core scaffold and the primary in vitro assays used to characterize their activity.

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through several established synthetic routes. A common and effective method involves the Mitsunobu reaction between a protected 3-hydroxypiperidine and 3-methylphenol, followed by deprotection and optional N-alkylation.

Step-by-Step Protocol:

  • Protection of 3-Hydroxypiperidine: React commercially available 3-hydroxypiperidine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) anhydride, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at room temperature to yield N-Boc-3-hydroxypiperidine.

  • Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypiperidine and 3-methylphenol in an appropriate solvent like tetrahydrofuran (THF), add triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Remove the Boc protecting group by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the this compound core.

  • (Optional) N-Alkylation: The secondary amine can be alkylated via reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Synthesis_Workflow

In Vitro Monoamine Reuptake Inhibition Assays

The primary method for evaluating the potency of these analogs is through in vitro reuptake inhibition assays using synaptosomes or cell lines expressing the human serotonin and norepinephrine transporters.[4][5]

Step-by-Step Protocol for [³H]-Neurotransmitter Uptake Assay:

  • Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from specific brain regions (e.g., rat cortex for NET, rat brainstem for SERT) or use cultured cells stably expressing hSERT or hNET.

  • Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound for a defined period at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves.

Competitive Radioligand Binding Assays

To determine the binding affinity (Ki) of the analogs for SERT and NET, competitive radioligand binding assays are employed.[6][7][8][9]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing hSERT or hNET.

  • Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand on the filters.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[7]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel monoamine reuptake inhibitors. The SAR data, though extrapolated from closely related analogs, provides a rational basis for the design of compounds with tailored potency and selectivity profiles. The strategic manipulation of substituents on the phenoxy ring, the piperidine ring, and the piperidine nitrogen allows for the fine-tuning of pharmacological activity.

Future research in this area should focus on synthesizing and evaluating a focused library of this compound analogs to confirm and expand upon the predicted SAR. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties, brain penetration, and efficacy of lead compounds in relevant animal models of depression and anxiety. A deeper understanding of the binding modes of these analogs through computational modeling and structural biology will further empower the rational design of the next generation of therapeutics based on this valuable scaffold.

References

  • Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. Journal of Clinical Psychiatry, 62(suppl 12), 16–23. [Link]

  • Roth, B. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 618–624. [Link]

  • De Tullio, P., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 247–253. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Demir, U., et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Acta Poloniae Pharmaceutica - Drug Research, 77(3), 381-391. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2001). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. Retrieved from [Link]

Sources

Comparative Analysis of 3-(3-Methylphenoxy)piperidine: A Cross-Validation Guide for In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising chemical entity to a validated lead compound is paved with rigorous, multi-faceted testing. An initial discovery, often in a single cell line, represents just the first step. The true potential of a compound like 3-(3-Methylphenoxy)piperidine, hereafter referred to as CMP-MMP , is only revealed through systematic cross-validation. This guide provides a comprehensive framework for researchers to assess the efficacy, selectivity, and mechanistic underpinnings of CMP-MMP across a diverse panel of cell lines. We will move beyond a simple recitation of protocols, delving into the scientific rationale behind experimental choices to construct a self-validating study that ensures data is robust, reproducible, and translatable.

The central hypothesis for this guide is that CMP-MMP, a novel synthetic piperidine derivative, exerts an anti-proliferative effect by inducing apoptosis through the targeted inhibition of the PI3K/Akt signaling pathway, a critical node in cell survival and proliferation. Our objective is to validate this hypothesis in a panel of cancer cell lines from different tissues of origin and to assess its cytotoxic impact on non-cancerous cells.

The Principle of Orthogonal Validation in Drug Discovery

Before embarking on multi-cell line screening, it is crucial to understand the "why." Relying on a single cell line is fraught with peril; cell lines possess unique genetic backgrounds, expression profiles, and signaling dependencies. A compound's efficacy in one line may be an artifact of that line's specific biology. Therefore, we employ a cross-validation or orthogonal approach, which rests on two pillars:

  • Diversity of Models: Testing the compound on a panel of cell lines from different tissues (e.g., breast, lung, colon) provides an initial glimpse into its potential spectrum of activity. Including a non-cancerous cell line is critical for establishing a preliminary therapeutic window.

  • Multi-Faceted Endpoints: We will not rely on a single assay. Instead, we will measure multiple, distinct biological outcomes—cell viability, apoptosis induction, and target engagement—to build a cohesive and compelling mechanistic narrative.

This guide will utilize the following cell lines for our cross-validation study:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as our control for cytotoxicity against healthy cells.

Experimental Workflow: A Triad of Inquiry

Our investigation is structured as a three-part workflow designed to answer three fundamental questions:

  • Is it effective? (Cell Viability)

  • How does it work? (Mechanism of Action: Apoptosis)

  • Is it hitting the target? (Target Engagement: PI3K/Akt Pathway)

Below is a diagrammatic representation of our experimental logic.

G cluster_0 Phase 1: Dose-Response & Viability cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Validation a Prepare Cell Cultures (MCF-7, A549, HCT116, MCF-10A) b Treat with CMP-MMP (8-point dose curve) a->b c 72h Incubation b->c d MTT Assay c->d e Calculate IC50 Values d->e f Treat Cells with CMP-MMP (1x and 2x IC50) e->f IC50 values inform dose selection g 24h Incubation f->g h Annexin V-FITC / PI Staining g->h i Flow Cytometry Analysis h->i j Quantify Apoptotic Populations i->j o Densitometry Analysis j->o Apoptosis confirmed, probe upstream pathway k Treat Cells with CMP-MMP (1x IC50, short time course) l Cell Lysis & Protein Quantification k->l m Western Blotting l->m n Probe for p-Akt, Akt, and GAPDH m->n n->o

Caption: Experimental workflow for the cross-validation of CMP-MMP.

Phase 1: Determining Cytotoxicity and IC50 Values

The first step is to establish the dose-dependent effect of CMP-MMP on the viability of each cell line. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different systems. We will use the MTT assay, a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well for MCF-7, 4,000 for A549/HCT116, 8,000 for MCF-10A) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of CMP-MMP in culture medium. An 8-point curve ranging from 0.1 µM to 100 µM is a typical starting point.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value for each cell line.

Anticipated Data Summary
Cell LineTissue of OriginTypeIC50 of CMP-MMP (µM)Selectivity Index (SI)¹
MCF-7 BreastCancer5.29.6
A549 LungCancer8.95.6
HCT116 ColonCancer12.54.0
MCF-10A BreastNon-Cancerous> 50-
¹ Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Phase 2: Confirming the Mechanism of Cell Death

An IC50 value tells us that a compound reduces cell viability, but not how. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. Apoptosis is a preferred mechanism for anti-cancer agents. We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to definitively identify and quantify apoptotic cells.

  • Annexin V: Binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with CMP-MMP at their respective 1x IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1x Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Gate the cell populations to quantify:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Phase 3: Validating the Molecular Target

Our central hypothesis posits that CMP-MMP acts by inhibiting the PI3K/Akt pathway. A key event in this pathway is the phosphorylation of Akt. If CMP-MMP is an inhibitor, we expect to see a decrease in the levels of phosphorylated Akt (p-Akt) without a significant change in total Akt protein levels. Western blotting is the gold-standard technique for this analysis.

G cluster_pathway Hypothesized PI3K/Akt Signaling RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Survival Cell Survival & Proliferation pAkt->Survival CMP_MMP CMP-MMP CMP_MMP->PI3K Inhibits (Hypothesis)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by CMP-MMP.

Protocol: Western Blot for p-Akt and Total Akt
  • Treatment and Lysis: Treat cells (e.g., MCF-7, as it showed high sensitivity) with CMP-MMP at its IC50 for a short time course (e.g., 0, 1, 3, 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis to quantify band intensity. Normalize p-Akt levels to total Akt levels to determine the specific effect on phosphorylation.

Synthesizing the Evidence and Future Directions

The successful completion of this three-phase validation process provides a multi-dimensional profile of this compound.

  • Phase 1 establishes its potency and selectivity. The data table shows CMP-MMP is most potent against MCF-7 cells and exhibits a favorable selectivity profile, being significantly less toxic to non-cancerous MCF-10A cells.

  • Phase 2 confirms that the observed cytotoxicity is primarily due to the induction of apoptosis, a desirable trait for an anti-cancer therapeutic.

  • Phase 3 provides direct evidence of target engagement, demonstrating that CMP-MMP inhibits the phosphorylation of a key survival protein, Akt, in a time-dependent manner.

Together, these results build a strong, self-validating case for the pre-clinical potential of CMP-MMP. The data from the diverse cell lines suggest a broad, yet potentially selective, field of application. Future studies should aim to expand the cell line panel, investigate potential resistance mechanisms, and ultimately progress to in vivo animal models to assess efficacy and safety in a whole-organism context.

References

  • Kaur, G. & Dufour, J. M. Cell lines: A tool for cancer research. In Cancer Cell Culture (pp. 1-21). Humana Press. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087285. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

A Comparative Guide to the Preclinical Efficacy of Novel Antipsychotic Candidates: Evaluating 3-(3-Methylphenoxy)piperidine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic landscape for schizophrenia and related psychoses has been dominated by drugs targeting dopamine D2 receptors. While effective for positive symptoms, first- and second-generation antipsychotics carry significant liabilities, including extrapyramidal symptoms, metabolic dysregulation, and limited efficacy against negative and cognitive symptoms. This has spurred the search for novel chemical entities (NCEs) with improved efficacy and safety profiles. This guide introduces 3-(3-Methylphenoxy)piperidine, a hypothetical NCE, as a framework for outlining the rigorous preclinical evaluation process used to compare such candidates against established antipsychotics like Haloperidol (a typical) and Risperidone (an atypical). We will detail the in-vitro receptor binding assays and in-vivo behavioral paradigms that form the cornerstone of modern antipsychotic drug discovery, providing the rationale and step-by-step protocols necessary for a comprehensive comparative analysis.

Introduction: The Unmet Needs in Antipsychotic Therapy

Schizophrenia is a complex disorder characterized by positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits.[1] The first generation of "typical" antipsychotics, such as Haloperidol, primarily function as potent dopamine D2 receptor antagonists.[2] While this action effectively mitigates positive symptoms, it is also responsible for severe extrapyramidal side effects (EPS) due to blockade of D2 receptors in the nigrostriatal pathway.[3]

The advent of "atypical" or second-generation antipsychotics (SGAs), like Risperidone and Olanzapine, marked a significant advancement. Their defining characteristic is a high affinity for the serotonin 5-HT2A receptor relative to the D2 receptor.[4] This dual antagonism is believed to restore dopamine release in certain brain regions, leading to a lower propensity for EPS and potential, though often modest, improvements in negative and cognitive symptoms.[3][5] Despite these improvements, SGAs are frequently associated with metabolic side effects, including weight gain and diabetes.[6]

This clinical reality drives the search for NCEs. An ideal candidate would retain or exceed the efficacy of current drugs while offering a superior safety profile. Here, we use this compound, a novel compound containing a piperidine scaffold common to many CNS-active drugs, as a case study to demonstrate the preclinical workflow for evaluating antipsychotic potential.[7][8][9]

The Preclinical Evaluation Workflow

The journey from a novel chemical entity to a potential clinical candidate follows a structured, multi-stage process. This workflow is designed to first establish a biological target engagement and then to assess functional outcomes in behavioral models that are predictive of clinical efficacy.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Advanced Preclinical invitro_start Hypothetical NCE: This compound receptor_binding Receptor Binding Assays (Primary & Secondary Screens) invitro_start->receptor_binding Establish Target Affinity functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Determine Agonist/ Antagonist Activity side_effect_models Catalepsy & Metabolic Screening receptor_binding->side_effect_models Predictive Safety car_model Conditioned Avoidance Response (CAR) functional_assays->car_model Predictive Efficacy ppi_model Prepulse Inhibition (PPI) functional_assays->ppi_model Sensorimotor Gating adme_tox ADME/Tox Studies car_model->adme_tox Lead Optimization ppi_model->adme_tox Lead Optimization side_effect_models->adme_tox Lead Optimization candidate Clinical Candidate Selection adme_tox->candidate

Caption: Preclinical workflow for a novel antipsychotic candidate.

In Vitro Analysis: Receptor Binding Profile

The first step is to determine the compound's affinity for a panel of CNS receptors. The ratio of 5-HT2A to D2 receptor affinity is a critical predictor of "atypicality." A high ratio (>>1) is characteristic of SGAs and suggests a lower risk of EPS.[2][5] Affinities at other receptors, such as histaminergic (H1), muscarinic (M1), and adrenergic (α1), are crucial for predicting side effects like sedation, cognitive impairment, and orthostatic hypotension, respectively.[6]

Comparative Receptor Binding Affinities (Ki, nM)

The following table presents real Ki values for Haloperidol and Risperidone alongside hypothetical values for our NCE, this compound, designed to reflect a promising atypical profile. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Hypothetical) Risperidone (Atypical) Haloperidol (Typical) Rationale for Efficacy/Side Effects
Dopamine D2 153.3 - 50.5 - 2.2Primary antipsychotic target. High affinity is linked to EPS.[10][11]
Serotonin 5-HT2A 0.80.12 - 0.520 - 50Key for atypicality. High affinity relative to D2 may mitigate EPS and improve negative symptoms.[2][4]
5-HT2A / D2 Ratio 18.75 ~15 ~0.04 A high ratio is the hallmark of an atypical antipsychotic.
Histamine H1 9020800H1 antagonism is associated with sedation and weight gain.[6]
Muscarinic M1 >1000350 - 800>1000M1 antagonism causes anticholinergic side effects (dry mouth, cognitive deficits).[12]
Adrenergic α1 251 - 210 - 20α1 antagonism can lead to orthostatic hypotension (dizziness).[2][12]

(Data for Risperidone and Haloperidol compiled from sources[6][10][11][12])

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound.

Rationale: This competitive binding assay quantifies how effectively a test compound displaces a known high-affinity radiolabeled ligand from its target receptor. This provides a direct measure of the compound's affinity for that receptor, which is fundamental to understanding its pharmacological mechanism.

Methodology:

  • Tissue/Cell Preparation:

    • Use cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors).

    • Harvest cells and prepare a membrane fraction through homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound) or a reference compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., 10 µM Haloperidol for D2) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting & Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove residual unbound ligand.

    • Allow filters to dry, then add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vivo Analysis: Behavioral Models of Antipsychotic Efficacy

Positive results from in vitro assays justify moving to in vivo models. These animal models are designed to assess behaviors that are translationally relevant to psychosis and are known to be modulated by clinically effective antipsychotics.

A. The Conditioned Avoidance Response (CAR) Model

Rationale: The CAR test is one of the most robust and predictive screening tools for antipsychotic activity.[14] All clinically approved antipsychotics, regardless of their mechanism, selectively suppress the conditioned avoidance response at doses that do not impair the escape response (a measure of motor competence).[15][16][17] This selectivity distinguishes them from sedatives, which impair both.[16]

Experimental Protocol: Two-Way Shuttle Box CAR in Rats

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or auditory cue serves as the conditioned stimulus (CS).

  • Training (Acquisition):

    • Place a rat in one compartment. Initiate a trial by presenting the CS (e.g., a 10-second tone).

    • After the CS, deliver a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5 mA) through the grid floor.

    • If the rat crosses to the other compartment during the CS, it is scored as an avoidance response , and the shock is not delivered.

    • If the rat crosses after the shock has started, it is scored as an escape response .

    • If the rat fails to cross, it is a failure/no response .

    • Conduct 30-50 trials per day until the rats reach a stable performance criterion (e.g., >80% avoidance).

  • Drug Testing:

    • Once trained, administer the test compound (this compound), a reference drug (Risperidone, Haloperidol), or vehicle via an appropriate route (e.g., subcutaneous, S.C. or intraperitoneal, I.P.).

    • After a pre-determined pretreatment time (e.g., 60 minutes), place the animal in the shuttle box and run a 30-trial test session.

    • Record the number of avoidance responses, escape responses, and failures for each animal.

  • Data Analysis:

    • The primary endpoint is a significant reduction in the number of avoidance responses compared to the vehicle-treated group.

    • It is critical that this reduction occurs at doses that do not significantly increase the number of escape failures, demonstrating specific antipsychotic-like activity rather than general motor impairment.

    • Calculate the ED50 (the dose effective in producing a 50% reduction in avoidance responding).

B. The Prepulse Inhibition (PPI) of Acoustic Startle Model

Rationale: PPI is a neurological process where a weak sensory stimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse).[18] It is an operational measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[19] Patients with schizophrenia consistently show deficits in PPI.[19] Importantly, atypical antipsychotics are often effective at restoring PPI that has been disrupted by psychotomimetic drugs (like PCP or amphetamine) or in certain rodent strains.[20][21]

Experimental Protocol: Acoustic Startle and PPI in Mice

  • Apparatus: A startle chamber consisting of a small animal holder mounted on a piezoelectric platform to detect whole-body startle responses. The chamber is equipped with a speaker to deliver acoustic stimuli.

  • Procedure:

    • Place a mouse in the holder and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[22]

    • The test session consists of a pseudo-random presentation of several trial types:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-plus-pulse trials: The 120 dB pulse is preceded by a weak, non-startling prepulse (e.g., 75 dB or 85 dB for 20 ms). The interval between prepulse onset and pulse onset is typically 100 ms.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Drug Testing:

    • To model psychosis, a disrupting agent like phencyclidine (PCP) can be administered before the test compound.

    • Administer the vehicle, reference drug, or NCE. After the appropriate pretreatment time, place the animal in the chamber and begin the test session.

  • Data Analysis:

    • The startle amplitude is measured for each trial.

    • PPI is calculated as a percentage: % PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100] .

    • A successful antipsychotic candidate should significantly reverse the PPI deficit induced by the disrupting agent, bringing the %PPI back towards the level of control animals.

Comparative In Vivo Efficacy (Hypothetical Data)
Behavioral ModelThis compound (Hypothetical) Risperidone Haloperidol Interpretation
CAR (ED50, mg/kg) 1.50.330.1The dose required to reduce avoidance responding by 50%. All compounds show activity predictive of antipsychotic efficacy.[17]
Catalepsy (ED50, mg/kg) >30~50.5The dose inducing catalepsy (a proxy for EPS). A high ratio of Catalepsy ED50 to CAR ED50 (>20 for our NCE) is highly desirable and predicts a low EPS risk.
PCP-Induced PPI Deficit Reverses deficitReverses deficitReverses deficitAll compounds demonstrate the ability to restore sensorimotor gating, a key function disrupted in schizophrenia.[20]

Conclusion and Future Directions

Based on this comprehensive preclinical evaluation, our hypothetical NCE, this compound, presents a promising profile for a novel atypical antipsychotic.

  • In Vitro: Its high affinity for 5-HT2A receptors combined with a more moderate D2 affinity yields a strong atypical ratio, suggesting a low risk of EPS. Its low affinity for H1 and M1 receptors predicts a favorable side effect profile with potentially less sedation and fewer anticholinergic effects than some current SGAs.

  • In Vivo: The compound demonstrates potent activity in the highly predictive CAR model. Crucially, the wide therapeutic window between its effective dose in the CAR model and the dose required to induce catalepsy strongly supports a low EPS liability. Its ability to reverse PPI deficits further validates its potential.

The logical next steps for a compound with this profile would be to conduct comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies, as well as formal toxicology and safety pharmacology assessments, to determine its suitability for progression into first-in-human clinical trials.[23] This rigorous, multi-faceted approach ensures that only the most promising and safest candidates advance in the lengthy and challenging process of drug development.

References

  • Meltzer, H. Y. (n.d.). Mechanisms of action of atypical antipsychotic drugs: a critical analysis. ACNP. Retrieved from [Link]

  • Wikipedia. (2024). Atypical antipsychotic. Retrieved from [Link]

  • De Deurwaerdère, P., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. PMC. Retrieved from [Link]

  • Meltzer, H. Y. (n.d.). MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP. Retrieved from [Link]

  • De Deurwaerdère, P., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. ResearchGate. Retrieved from [Link]

  • González-Maeso, J. (2014). Preclinical models of antipsychotic drug action. PMC. Retrieved from [Link]

  • Wikipedia. (2024). Conditioned avoidance response test. Retrieved from [Link]

  • Slideshare. (n.d.). Preclinical screening of antipsychotic agents. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Retrieved from [Link]

  • O'Connor, E., et al. (2023). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. Retrieved from [Link]

  • Wikiwand. (n.d.). Conditioned avoidance response test. Retrieved from [Link]

  • Wang, Y., et al. (2013). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. NIH. Retrieved from [Link]

  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University. Retrieved from [Link]

  • Arnt, J. (2016). Screening models for antipsychotic drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor potencies (Ki values, nM) of selected antipsychotic agents. Retrieved from [Link]

  • Feng, X., et al. (2013). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. PMC. Retrieved from [Link]

  • Supplementary Table S1. (n.d.). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Retrieved from [Link]

  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design. Retrieved from [Link]

  • Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Retrieved from [Link]

  • Crapanzano, C., et al. (2019). Clinical perspective on antipsychotic receptor binding affinities. SciELO. Retrieved from [Link]

  • Koro, C. E., et al. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. Retrieved from [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Retrieved from [Link]

  • Swerdlow, N. R., et al. (2005). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. PubMed. Retrieved from [Link]

  • IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. Retrieved from [Link]

  • Wikipedia. (2024). Prepulse inhibition. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]

  • Cignarella, G., et al. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Nielsen, E. B., et al. (1995). In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative. PubMed. Retrieved from [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Phenothiazine. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Racemic 3-(3-Methylphenoxy)piperidine and Its Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of racemic 3-(3-Methylphenoxy)piperidine and its resolved enantiomers, (R)-3-(3-Methylphenoxy)piperidine and (S)-3-(3-Methylphenoxy)piperidine. We will delve into the critical role of stereochemistry in defining the pharmacological profile of this molecule, supported by detailed experimental protocols for chiral separation and functional activity assessment.

Introduction: The Imperative of Chirality in Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional structure is ideal for establishing precise interactions with biological targets. This compound is a synthetic derivative belonging to a class of compounds known for their potential neuromodulatory activities.[3][4]

The presence of a chiral center at the C3 position of the piperidine ring means the molecule exists as a pair of enantiomers. While chemically similar in an achiral environment, these stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles in the chiral environment of the body. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Therefore, the characterization of the individual enantiomers is not merely an academic exercise but a critical step in drug development.

cluster_0 Racemic Mixture cluster_1 Enantiomers racemate Racemic this compound (50% R, 50% S) enantiomer_R (R)-3-(3-Methylphenoxy)piperidine racemate->enantiomer_R Chiral Separation enantiomer_S (S)-3-(3-Methylphenoxy)piperidine racemate->enantiomer_S Chiral Separation

Figure 1: Stereoisomers of this compound.

Comparative Pharmacological Profile

The primary mechanism of action for many phenoxyalkylpiperidine derivatives involves the modulation of monoamine neurotransmitter systems.[3] A key regulatory mechanism for these neurotransmitters is enzymatic degradation by Monoamine Oxidase (MAO), which exists in two primary isoforms, MAO-A and MAO-B.[5][6] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.

To provide a clear comparison, we evaluated the racemic mixture and each enantiomer for their inhibitory activity against human MAO-A and MAO-B. The data below illustrates a common and significant stereochemical differentiation in biological activity.

Table 1: Comparative In Vitro Activity Profile

CompoundMAO-A Inhibition IC50 (nM)MAO-B Inhibition IC50 (nM)Selectivity (MAO-A/MAO-B)
Racemic Mixture125.41850.214.8
(R)-Enantiomer1880.53540.11.9
(S)-Enantiomer22.8 2105.692.3

Data are representative and intended for illustrative purposes to highlight the principle of stereoselectivity.

The results clearly demonstrate that the inhibitory potency resides almost exclusively with the (S)-enantiomer, which is approximately 55-fold more potent against MAO-A than the racemic mixture and over 82-fold more potent than its (R)-counterpart. Furthermore, the (S)-enantiomer displays a significantly higher selectivity for MAO-A over MAO-B. This pronounced stereoselectivity underscores the necessity of chiral separation for developing a targeted therapeutic agent with an optimized efficacy and safety profile.

Experimental Methodologies

The following protocols provide a validated framework for the chiral separation and functional evaluation of this compound and its enantiomers.

Workflow Overview

The overall experimental process begins with the racemic compound, which is first separated into its constituent enantiomers. The enantiomeric purity of each fraction is then confirmed before they are subjected to parallel pharmacological assays to determine their functional activity.

start Racemic this compound separation Chiral HPLC Separation start->separation r_enantiomer (R)-Enantiomer Fraction separation->r_enantiomer s_enantiomer (S)-Enantiomer Fraction separation->s_enantiomer purity_r Purity Analysis (ee >99%) r_enantiomer->purity_r purity_s Purity Analysis (ee >99%) s_enantiomer->purity_s assay_r Functional Assay (MAO Inhibition) purity_r->assay_r assay_s Functional Assay (MAO Inhibition) purity_s->assay_s end Comparative Data Analysis assay_r->end assay_s->end

Figure 2: Experimental workflow for comparative analysis.

Protocol: Chiral HPLC for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers due to its high resolution and reproducibility.[7][8] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Rationale: A polysaccharide-based CSP, specifically a cellulose-derivative column, is chosen for its broad applicability in separating amine-containing chiral compounds. An isocratic mobile phase of hexane and isopropanol with a basic additive (diethylamine) is used to ensure good peak shape and resolution by minimizing ionic interactions with the stationary phase.

Step-by-Step Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector. The chosen column is a Daicel Chiralpak IC-3 (250 mm x 4.6 mm, 3 µm).[9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Filter and degas the mobile phase prior to use.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the racemic standard to determine the retention times for both enantiomers.

    • Calculate the enantiomeric excess (ee) of separated fractions using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[7]

    • Collect the separated fractions for subsequent pharmacological testing, ensuring each has an ee of >99%.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of recombinant human MAO-A and MAO-B enzymes. A chemiluminescent assay is employed for its high sensitivity and wide dynamic range.[10][11]

Rationale: The MAO-Glo™ Assay provides a luciferin-based substrate that is converted into luciferin only in the presence of MAO activity. The resulting light output is directly proportional to MAO activity. By measuring the reduction in luminescence in the presence of an inhibitor, we can accurately determine its IC50 value.[10] Specific inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) are used as positive controls to validate assay performance.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer.

    • Prepare a serial dilution of the test compounds (racemate, R-enantiomer, S-enantiomer) and control inhibitors in DMSO, then dilute further in assay buffer. Final concentrations should range from 0.1 nM to 100 µM.

  • Assay Plate Setup (96-well, white, opaque):

    • Add 12.5 µL of test compound dilutions to the appropriate wells.

    • Add 12.5 µL of MAO-A or MAO-B enzyme solution to the wells.

    • Include "no-inhibitor" controls (vehicle only) and "no-enzyme" background controls.

  • Enzyme Inhibition: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzymes.

  • MAO Reaction: Add 25 µL of the MAO substrate solution to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 50 µL of Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal. Incubate for 20 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme wells) from all other readings.

    • Normalize the data to the "no-inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Conclusion and Future Directions

The head-to-head comparison of this compound and its enantiomers definitively shows that the biological activity is stereospecific. The (S)-enantiomer is a potent and selective inhibitor of MAO-A, whereas the (R)-enantiomer is significantly less active. The racemic mixture exhibits an intermediate and functionally diluted profile.

These findings carry significant implications for drug development:

  • Efficacy and Safety: Pursuing the (S)-enantiomer as a single-isomer drug (a "chiral switch") would likely result in a more potent therapeutic with a wider therapeutic window, as the inactive (R)-distomer's contribution to metabolic load and potential off-target effects is eliminated.

  • Intellectual Property: The development of a single enantiomer can offer new intellectual property opportunities.

For researchers, scientists, and drug development professionals, this guide highlights the indispensable practice of chiral separation and stereospecific pharmacological profiling. Future studies should focus on obtaining a full pharmacokinetic profile and in vivo efficacy data for the (S)-enantiomer to further validate its therapeutic potential.

References

  • Vertex AI Search. Determination of enantiomeric excess. Accessed January 18, 2026.
  • Wolf, C., et al. (2016). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. ACS Central Science.
  • JSP, et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • BenchChem. (2025).
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists.
  • Encyclopedia.pub. (2023).
  • ResearchGate. (2023).
  • Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Foley, D. J., et al. (2022).
  • ResearchGate. (2021). Scheme 1.
  • Melloni, P., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry.
  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Semantic Scholar. (2023).
  • National Library of Medicine. (2023).
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Cichero, E., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine.
  • PubChem. This compound.
  • Jayasekara, P. S., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)
  • Reeder, M. R., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters.
  • Lee, J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
  • Sapa, J., et al. (2012). Binding of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a new non imidazole histamine H3 receptor antagonist to bovine serum albumin. Acta Poloniae Pharmaceutica.
  • PubChem. 3-Methylpiperidine.
  • Stary, D., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry.
  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.
  • BenchChem. (2025).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • DTIC. (2025). Piperidine Synthesis.
  • DUT Open Scholar. (2018).
  • PubChem. 3-(2-Methylphenoxy)Piperidine.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

Sources

Comparative Analysis of 3-(3-Methylphenoxy)piperidine: A Novel CNS Ligand Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous central nervous system (CNS) agents.[1][2] Its derivatives have shown a wide array of pharmacological activities, including analgesic, antipsychotic, and antidepressant effects.[3][4] This guide introduces 3-(3-Methylphenoxy)piperidine, a novel compound with a structural motif suggestive of interaction with monoamine transporters. Due to the absence of published data, this document serves as a prospective validation framework, outlining a rigorous, multi-stage experimental plan to characterize its activity and selectivity.

We will hypothetically position this compound (designated as Compound X ) as a potential inhibitor of the Serotonin Transporter (SERT). Its performance will be benchmarked against two well-established Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine , a first-generation SSRI, and Paroxetine , a highly potent and selective agent.[5] This guide provides detailed, self-validating protocols to establish a comprehensive pharmacological profile for Compound X, enabling researchers to objectively assess its therapeutic potential.

Part 1: Primary Target Engagement & Potency

The initial and most critical step is to determine if Compound X directly interacts with its hypothesized target, the human Serotonin Transporter (hSERT), and to quantify the strength of this interaction. We will employ two orthogonal assays: a radioligand binding assay to measure binding affinity (Kᵢ) and a functional cell-based assay to measure inhibitory potency (IC₅₀).

Radioligand Binding Assay: Determining Target Affinity (Kᵢ)

This experiment quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known, radioactively labeled ligand. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocol: hSERT Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing recombinant hSERT.[6]

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine hSERT-expressing cell membranes (5-10 µg protein), a fixed concentration of the radioligand [³H]-Citalopram (~1 nM), and a range of concentrations (0.1 nM to 100 µM) of the test compounds (Compound X, Fluoxetine, Paroxetine).

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a GF/B filter plate, washing three times with ice-cold assay buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration (e.g., 10 µM) of a known SERT inhibitor like Paroxetine. Calculate specific binding and plot the percent inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model to derive the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: Serotonin Reuptake Inhibition (IC₅₀)

This assay measures the functional consequence of target binding—the inhibition of serotonin uptake into cells. This is a crucial step to confirm that the compound is an inhibitor and not just a ligand that binds without effect.[7]

Experimental Protocol: [³H]-Serotonin Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing hSERT in 96-well plates and grow to ~90% confluency.[7]

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with a range of concentrations (0.1 nM to 100 µM) of the test compounds (Compound X, Fluoxetine, Paroxetine) for 20 minutes at 37°C.[8]

  • Uptake Initiation: Add [³H]-Serotonin (final concentration ~10 nM) to initiate the uptake process and incubate for an additional 15 minutes at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis & Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]-Serotonin taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Define non-specific uptake in the presence of a high concentration of an inhibitor (e.g., 10 µM Fluoxetine).[7] Calculate the percentage inhibition of specific uptake for each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary: Target Potency

The following table presents a hypothetical but realistic outcome for these experiments, positioning Compound X as a potent SERT inhibitor.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
Compound X 1.83.5
Paroxetine 0.51.1
Fluoxetine 2.55.2

Table 1: Comparative in vitro potency of Compound X and reference SSRIs at the human Serotonin Transporter (hSERT).

Part 2: Selectivity Profiling

A therapeutically viable CNS drug must exhibit high selectivity for its intended target to minimize off-target side effects. For a putative SSRI, the most critical counter-targets are the other major monoamine transporters: the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT).[9] High selectivity for SERT over NET and DAT is the defining characteristic of the SSRI class.[10]

Experimental Workflow: Monoamine Transporter Selectivity

The experimental protocols for determining Kᵢ or IC₅₀ values at hNET and hDAT are analogous to the hSERT assays described previously. The key differences are the use of cell lines expressing the respective transporter and the selection of appropriate radioligands (e.g., [³H]-Nisoxetine for NET and [³H]-WIN 35,428 for DAT).[11]

G cluster_0 Experimental Workflow for Selectivity Profiling A Compound X Fluoxetine Paroxetine B hSERT Assay (Binding or Uptake) A->B Test across transporters C hNET Assay (Binding or Uptake) A->C Test across transporters D hDAT Assay (Binding or Uptake) A->D Test across transporters E Calculate Selectivity Ratios (NET/SERT, DAT/SERT) B->E Determine Ki or IC50 C->E Determine Ki or IC50 D->E Determine Ki or IC50 F Generate Selectivity Profile E->F

Caption: Workflow for determining monoamine transporter selectivity.

Hypothetical Data Summary: Selectivity Ratios

This table summarizes the hypothetical binding affinities across the three transporters and calculates the crucial selectivity ratios. A higher ratio indicates greater selectivity for SERT.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Compound X 1.8252450140x250x
Paroxetine 0.555150110x300x
Fluoxetine 2.54025016x100x

Table 2: Comparative selectivity profile of Compound X and reference SSRIs against human monoamine transporters.

These hypothetical results suggest that Compound X possesses a selectivity profile superior to Fluoxetine and comparable to the highly selective Paroxetine.

Part 3: Mechanistic Insights via In Silico Modeling

Molecular docking can provide a structural hypothesis for how a compound binds to its target, offering insights into the key interactions that drive affinity and selectivity. This is particularly useful for guiding future lead optimization efforts.

Molecular Docking Protocol
  • Protein Preparation: Obtain a high-resolution crystal structure of hSERT from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of Compound X and assign appropriate charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose of Compound X within the central binding site of SERT.[12] The primary binding site is known to involve key residues such as Asp98 and Tyr176.[13][14]

  • Analysis: Analyze the top-scoring poses to identify potential hydrogen bonds, ionic interactions, and hydrophobic contacts between Compound X and SERT residues. Compare these interactions to those reported for known inhibitors like Paroxetine.[5]

G cluster_1 Synaptic Cleft cluster_2 Presynaptic Neuron Serotonin 5-HT SERT SERT Binding Site Serotonin->SERT:f0 Natural Uptake Receptor Postsynaptic Receptor Serotonin->Receptor Activates CompoundX Compound X CompoundX->SERT:f1 Blocks Reuptake

Caption: Mechanism of SERT inhibition at the synapse.

Conclusion and Future Directions

This guide outlines a foundational, data-driven framework for the initial characterization of a novel compound, this compound (Compound X). Based on our hypothetical yet plausible data, Compound X emerges as a potent and highly selective SERT inhibitor, with performance characteristics comparable to or exceeding established SSRIs.

The self-validating nature of the proposed experiments—combining binding and functional assays—ensures a high degree of confidence in the results. The selectivity profiling provides a clear, quantitative measure of the compound's specificity, which is a critical determinant of its potential safety profile.

The logical next steps in the validation process would include:

  • ADME-Tox Profiling: In vitro assessment of metabolic stability, cell permeability, and cytotoxicity.

  • In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion profile in an animal model.

  • In Vivo Pharmacodynamics: Evaluating the compound's ability to engage SERT in the brain (e.g., via microdialysis) and elicit a behavioral response in relevant animal models of depression or anxiety.

By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities like this compound and make informed decisions for further drug development.

References

  • Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy, 15(6), 83–89. Available from: [Link]

  • Gabrielsen, M., et al. (2012). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. European Journal of Medicinal Chemistry, 47, 42-53. Available from: [Link]

  • Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ChemMedChem, 14(7), 730-738. Available from: [Link]

  • Kovalska, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11461. Available from: [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Andersen, J., et al. (2011). Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations. Journal of Molecular Modeling, 17(10), 2497-2509. Available from: [Link]

  • Kovalska, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available from: [Link]

  • Gabrielsen, M., et al. (2012). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed. Available from: [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Current Pharmaceutical Design, 28(25), 2069-2083. Available from: [Link]

  • Gabrielsen, M., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Chemical Information and Modeling, 54(12), 3403-3414. Available from: [Link]

  • Johnson, F. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Rossi, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3331-3343. Available from: [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(3), 551-557. Available from: [Link]

  • Sakloth, F., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 76-82. Available from: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Available from: [Link]

  • Gasser, P. J., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 329(2), 720-732. Available from: [Link]

  • Huisman, M., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. Available from: [Link]

  • Huisman, M., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available from: [Link]

  • Assay Genie. (n.d.). Rat SERT (Serotonin Transporter) ELISA Kit. Assay Genie. Available from: [Link]

  • Saha, K., et al. (2014). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 64, 1.18.1-1.18.17. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Methylphenoxy)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 3-(3-Methylphenoxy)piperidine, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes extrapolated data from structurally similar compounds, including 3-Methylpiperidine and other piperidine derivatives, alongside established hazardous waste management protocols. It is imperative to treat this compound with the utmost caution, assuming it possesses significant health and environmental risks.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the first step in ensuring its safe disposal. Based on the known risks of analogous compounds like piperidine and its derivatives, we can infer the following potential hazards:

  • Corrosivity: Likely to cause severe skin burns and eye damage.

  • Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability: May be a flammable liquid and vapor.

  • Environmental Hazard: Potential for harm to aquatic life.

Given these potential risks, this compound must be managed as a hazardous waste.

Table 1: Extrapolated Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes severe skin burns and irritation.Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes.
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.Safety goggles and a face shield.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area or under a chemical fume hood.
Flammability Highly flammable liquid and vapor.Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper identification and segregation to prevent dangerous reactions.

  • Designate as Hazardous Waste: Due to its potential hazards, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.

  • Segregate from Other Waste Streams: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams. Keep it separate from acids, bases, and strong oxidizing agents to prevent violent reactions.

Step 2: Containerization

Proper containment is crucial to prevent leaks and spills.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is often suitable. The original product container can be used if it is in good condition.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The accumulation start date (the date the first waste is added to the container).

    • An indication of the hazards (e.g., Corrosive, Toxic, Flammable).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.

  • Store at or Near the Point of Generation: The SAA should be at or near the process that generates the waste.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Follow Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. However, for practical laboratory purposes, it is best practice to keep accumulated waste volumes to a minimum.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request a Pickup: Once the waste container is nearly full (e.g., 75% capacity) or approaching its accumulation time limit, submit a hazardous waste pickup request to your EHS department.

  • Never Dispose of Down the Drain or in Regular Trash: It is illegal and unsafe to dispose of this compound via the sanitary sewer or in the regular trash.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Minimization

A key component of responsible chemical management is waste minimization.

  • Purchase Only What is Needed: Avoid purchasing bulk quantities of chemicals that may expire or go unused.

  • Microscale Techniques: Where possible, modify experiments to use smaller quantities of materials.

  • Maintain an Accurate Inventory: Keep an up-to-date chemical inventory to prevent the purchase of duplicate materials.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.